Guanidinoethyl disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMTXMJNHRISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15086-17-6 (di-hydrobromide) | |
| Record name | Bis(2-guanidinoethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40910255 | |
| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-13-5 | |
| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-guanidinoethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANYLCYSTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guanidinoethyl Disulfide (GED): A Comprehensive Guide to Synthesis, Characterization, and Advanced Application Workflows
Abstract Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a highly versatile biochemical reagent and pharmacological agent. Originally studied for its radioprotective properties, GED has emerged as a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS) and a critical surface-chemistry linker for the immobilization of DNA in scanning tunneling microscopy (STM). This whitepaper provides an in-depth, self-validating technical framework for the synthesis, physicochemical characterization, and advanced application of GED, designed specifically for researchers and drug development professionals.
Mechanistic Synthesis of Guanidinoethyl Disulfide
The classical synthesis of GED relies on the base-catalyzed rearrangement of S-(2-aminoethyl)isothiourea (AET) to 2-mercaptoethylguanidine (MEG), followed by oxidative dimerization 1.
Causality of the Reaction Design: AET is highly stable as an isothiourea salt at acidic to neutral pH. By adjusting the pH to >8.0, the primary amine is deprotonated, rendering it highly nucleophilic. This triggers an intramolecular nucleophilic attack on the isothiourea carbon—an S-to-N transguanylation—breaking the C-S bond and forming the thermodynamically favored guanidine derivative, MEG. Subsequent air oxidation converts the free thiols of MEG into the stable disulfide bond of GED.
GED synthesis pathway via pH-driven S-to-N transguanylation.
Protocol 1: Synthesis and Purification of GED
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Dissolution: Dissolve 10 mmol of AET dihydrobromide in 50 mL of degassed, deionized water.
-
Transguanylation: Slowly add 1 M NaOH dropwise under continuous magnetic stirring until the pH stabilizes at 9.0. Maintain this pH for 30 minutes at room temperature to ensure complete conversion to MEG.
-
Oxidation: Vigorously bubble ambient air (or pure oxygen) through the solution for 12–24 hours. The oxidation of MEG to GED will naturally occur.
-
Precipitation: Acidify the solution slightly (pH ~6.0) using dilute HBr, then concentrate the solution under reduced pressure. Add cold ethanol to precipitate the GED dihydrobromide salt.
-
Recrystallization: Filter the white crystalline precipitate and recrystallize from a hot water/ethanol mixture.
-
Self-Validation Checkpoint (Ellman’s Assay): To ensure complete oxidation, take a 10 µL aliquot of the reaction mixture and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the absence of free thiols, validating the complete formation of the disulfide bond.
Physicochemical Characterization
Accurate characterization of GED is critical before downstream biological or surface chemistry applications. The quantitative parameters of synthesized GED are summarized in the table below:
| Property | Quantitative Value / Descriptor |
| IUPAC Name | 2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
| Molecular Formula | C6H16N6S2 |
| Molecular Weight | 236.36 g/mol |
| Melting Point | 198–199 °C (as dihydrobromide salt) |
| CAS Registry Number | 1072-13-5 |
| InChI Key | IRMTXMJNHRISQH-UHFFFAOYSA-N |
| SMILES | N=C(N)NCCSSCCNC(=N)N |
Table 1: Key physicochemical properties of Guanidinoethyl Disulfide.
Surface Chemistry: GED Monolayers for DNA Immobilization
In the realm of nanotechnology, GED is utilized to create highly specific self-assembled monolayers (SAMs) on gold electrodes. This facilitates the transverse tunneling STM imaging of DNA 3.
Causality of the Connector Choice: Imaging DNA outside of an ultrahigh vacuum is notoriously difficult due to weak surface adhesion and hydrocarbon contamination. Guanidinium ions possess a strong enthalpic association with phosphate groups, forming bidentate hydrogen bonds. By functionalizing a gold surface with MEG (derived from GED), the surface acts as an electrical "Velcro," reversibly binding the DNA phosphate backbone without altering its native electronic structure.
Protocol 2: Preparation of Guanidinium-Modified Au(111) Surfaces
-
Substrate Preparation: Flame-anneal a commercial Au(111) substrate using a butane torch until a dull orange glow is achieved, ensuring an atomically flat surface.
-
Disulfide Reduction: Treat a 1.0 mM aqueous solution of GED with a 1.5 molar excess of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP).
-
Causality of TCEP: TCEP is utilized instead of DTT or β-mercaptoethanol because it is a non-thiol reducing agent. This prevents competitive binding of the reducing agent to the gold surface, ensuring a pure MEG monolayer.
-
-
Monolayer Assembly: Immerse the freshly annealed Au(111) substrate into the reduced MEG solution for 30 minutes at room temperature.
-
Washing: Rinse the substrate extensively with ultrapure water and 0.5 mM Tris-HCl buffer (pH 7.0) to remove unbound molecules.
-
Self-Validation Checkpoint (Surface Plasmon Resonance): Analyze the functionalized surface using SPR or ellipsometry. A measurable shift in the resonance angle confirms monolayer formation. Furthermore, the surface contact angle should decrease significantly due to the highly hydrophilic nature of the exposed guanidinium groups.
Biological Applications: iNOS Inhibition and Hydrogel Delivery
GED exhibits profound pharmacological effects, most notably as a competitive inhibitor of inducible nitric oxide synthase (iNOS). In models of endotoxic shock, overproduction of NO by iNOS leads to severe vascular hyporeactivity. GED selectively competes with L-arginine at the iNOS active site, suppressing NO generation and improving survival rates in septic shock models 4.
To translate this into localized tissue engineering, GED has been successfully encapsulated into hydrogel microspheres composed of partially oxidized hyaluronan (oxi-HA) and gelatin 5.
Causality of the Delivery Matrix: Because GED is a highly water-soluble, low-molecular-weight compound, it diffuses rapidly away from target sites in vivo. Encapsulating GED within an oxi-HA/gelatin matrix creates a tortuous 3D network. The crosslinking density inversely correlates with the microsphere diameter, allowing for the tunable, sustained release of GED. This sustained release effectively suppresses macrophage infiltration and cellular activity in transcutaneous dermal wound models.
Dual mechanistic roles of GED in iNOS inhibition and DNA surface immobilization.
References
-
Proceedings of the Society for Experimental Biology and Medicine Source: Archive.org URL:[Link]
-
Transverse tunneling through DNA hydrogen bonded to an electrode Source: PubMed Central (NIH) URL:[Link]
-
Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform Source: PubMed (NIH) URL:[Link]
-
In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]
- 3. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Guanidinoethyl Disulfide (GED): Chemical Properties, Stability, and Advanced Applications in Pharmacology and Surface Chemistry
Executive Summary
Guanidinoethyl disulfide (GED)—also known as bis(2-guanidinoethyl) disulfide or guanylcystamine—is a highly stable, symmetrical disulfide compound that serves as a critical reagent in both pharmacological research and advanced surface chemistry[1]. While its reduced monomer, 2-mercaptoethylguanidine (MEG), is highly reactive and prone to rapid auto-oxidation, GED provides a stable, crystalline platform for delivering potent biological and chemical activity[2]. This whitepaper details the physicochemical stability of GED, its dual pharmacological mechanisms as an enzyme inhibitor and radioprotectant, and its utility in functionalizing surfaces for nucleic acid immobilization.
Chemical Identity and Structural Stability
The thermodynamic stability of GED compared to its free thiol counterpart is rooted in its structural crystallography. MEG is notoriously difficult to isolate because its free sulfhydryl group rapidly oxidizes in the presence of atmospheric oxygen[2]. Conversely, GED is the stable, oxidized dimer.
When synthesized as a dihydrobromide salt, GED forms stable, platelet-shaped crystals (mp 198–199°C). X-ray crystallographic analysis reveals that the GED molecule adopts an extended conformation, avoiding intramolecular N...S interactions. Instead, the crystal lattice is highly stabilized by a robust network of intermolecular NH...Br and NH...S hydrogen bonds, which lock the molecule into a low-energy, stable state[3].
Table 1: Physicochemical Properties of GED[1]
| Property | Value |
| Chemical Name | Bis(2-guanidinoethyl) disulfide |
| CAS Registry Number | 1072-13-5 |
| Molecular Formula | C₆H₁₆N₆S₂ |
| Molecular Weight | 236.4 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| XLogP3-AA | -2.2 |
Pharmacological Mechanisms of Action
GED exhibits a multifaceted mechanism of action that makes it invaluable in models of oxidative stress, inflammation, and radiation damage.
iNOS Inhibition and Peroxynitrite Scavenging
GED is a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS). It demonstrates a
Table 2: NOS Isoform Inhibition by GED[4]
| NOS Isoform | Selectivity Ratio (vs iNOS) | |
| Inducible NOS (iNOS) | 4.3 | 1.0x |
| Endothelial NOS (ecNOS) | 18.0 | ~4.2x |
| Brain NOS (bNOS) | 25.0 | ~5.8x |
Radioprotection: The Mixed Disulfide Hypothesis
GED acts as a potent radioprotectant with efficacy comparable to traditional agents like AET. According to the mixed disulfide hypothesis, GED forms temporary mixed disulfides with critical cellular thiols (-SH and -SS- groups). When exposed to ionizing radiation, the resulting radiolytic scission preferentially attacks this temporary disulfide bond, thereby shielding the endogenous cellular proteins from irreversible free-radical damage[2].
Figure 1: Dual pharmacological mechanisms of GED in anti-inflammatory and radioprotective pathways.
Surface Chemistry and Nucleic Acid Binding
Beyond pharmacology, GED is a premier molecule for functionalizing gold surfaces to immobilize nucleic acids for Scanning Tunneling Microscopy (STM). The guanidinium groups of GED are strongly cationic at physiological pH and form highly stable, bidentate hydrogen bonds with the phosphate backbone of DNA[6]. To achieve this, GED is reduced to MEG, which then forms a self-assembled monolayer (SAM) on gold electrodes via strong Au-S bonds, leaving the guanidinium moieties exposed to capture DNA strands[6].
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with clear causality and built-in validation steps to ensure reproducibility.
Protocol 1: Synthesis and Isolation of GED from AET
-
Step 1: Transguanylation. Dissolve 2-(2-aminoethyl)isothiourea (AET) dihydrobromide in deionized water. Adjust the pH to 9.0 using 1M NaOH.
-
Causality: AET is stable under acidic conditions. Elevating the pH triggers an intramolecular nucleophilic attack, resulting in a transguanylation rearrangement that yields the free thiol, 2-mercaptoethylguanidine (MEG)[3].
-
-
Step 2: Air Oxidation. Stir the alkaline solution vigorously in an open vessel at room temperature for 24–48 hours.
-
Causality: The free thiol (MEG) is thermodynamically unstable in the presence of oxygen. Vigorous stirring maximizes O₂ dissolution, driving the oxidative dimerization of MEG into the stable disulfide, GED.
-
-
Step 3: Crystallization and Validation. Recrystallize the product from H₂O to afford platelet-shaped crystals.
-
System Validation: Confirm the melting point is 198–199°C. Utilize IR spectroscopy to verify the absence of the free -SH stretch (~2550 cm⁻¹) and the presence of the disulfide bond.
-
Protocol 2: Preparation of Guanidinium Monolayers for DNA Immobilization
-
Step 1: Disulfide Reduction. Incubate 0.5 mM GED with an equimolar concentration of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed 0.5 mM Tris-HCl buffer (pH 7.0).
-
Causality: TCEP is selected over traditional reducing agents like DTT because TCEP is phosphine-based and lacks thiol groups. This prevents competitive binding during the subsequent gold functionalization step[6].
-
-
Step 2: Substrate Functionalization. Expose a freshly hydrogen-flame annealed Au(111) substrate to the reduced solution for 15–30 minutes.
-
Causality: Hydrogen-flame annealing creates atomically flat gold terraces, which are strictly required to achieve molecular resolution during STM imaging[6].
-
-
Step 3: SAM Validation.
-
System Validation: Before introducing DNA, validate the formation of the Self-Assembled Monolayer (SAM) using ellipsometry to confirm a film thickness of ~1 nm, and contact angle measurements to confirm increased surface hydrophilicity due to the exposed guanidinium groups[6].
-
References
1.[1] N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) - PubChem - National Institutes of Health. 1 2. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed. 4 3. An Inhibitor of Inducible Nitric Oxide Synthase and Scavenger of Peroxynitrite Prevents Diabetes Development in NOD Mice - PubMed. 7 4.[3] Radioprotectant bis(2-guanidinoethyl) disulfide dihydrobromide - IUCr Acta Crystallographica. 3 5.[2] Radioprotective Agents - Defense Technical Information Center (DTIC). 2 6.[5] Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed. 5 7.[6] Transverse tunneling through DNA hydrogen bonded to an electrode - PMC. 6
Sources
- 1. N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) | C6H16N6S2 | CID 3521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite prevents diabetes development in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidinoethyl Disulfide: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor for Research Professionals
Introduction: The Double-Edged Sword of Nitric Oxide and the Rise of Selective Inhibitors
Nitric oxide (NO), a simple diatomic molecule, plays a multifaceted role in mammalian physiology, acting as a crucial signaling molecule in neurotransmission, vasodilation, and the immune response. Its production is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological signaling, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.
This overproduction of NO by iNOS is a key contributor to the pathophysiology of various inflammatory and autoimmune disorders, including circulatory shock and neurodegenerative diseases. The excessive NO can lead to cytotoxicity, tissue damage, and profound vasodilation. Consequently, the development of selective inhibitors of iNOS has been a significant focus of pharmacological research.
Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, has emerged as a noteworthy iNOS-selective inhibitor. This technical guide provides an in-depth exploration of GED, from its chemical properties and mechanism of action to detailed experimental protocols for its evaluation and a discussion of its therapeutic potential and limitations.
Chemical and Pharmacological Profile of Guanidinoethyl Disulfide (GED)
Guanidinoethyl disulfide is a dimeric molecule formed from the oxidation of mercaptoethylguanidine (MEG). Its structure features a disulfide bond linking two ethylguanidine moieties.
Chemical Structure:
-
IUPAC Name: 2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine[1]
-
Molecular Formula: C6H16N6S2[1]
-
Molecular Weight: 236.36 g/mol [1]
-
CAS Number: 1072-13-5[1]
Mechanism of Action as a Nitric Oxide Synthase Inhibitor
GED functions as a competitive inhibitor of nitric oxide synthase, primarily competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2] This competitive inhibition is a key feature of its mechanism, as it directly blocks the synthesis of NO. The inhibitory effect of GED is reversible and has been shown to be non-competitive with respect to the cofactor tetrahydrobiopterin (BH4).
Selectivity for NOS Isoforms
A critical aspect of any NOS inhibitor intended for therapeutic research is its selectivity for the different isoforms. GED exhibits a notable preference for inhibiting iNOS over the constitutive isoforms, nNOS and eNOS. This selectivity is crucial for minimizing off-target effects that could arise from the inhibition of the physiologically important functions of nNOS and eNOS.
The selectivity of GED is thought to stem from two main factors: differences in the active site architecture between the NOS isoforms and differential cellular uptake.[2] Cells expressing iNOS, such as activated macrophages, may have a higher capacity for GED uptake compared to endothelial cells or neurons.
Table 1: Inhibitory Potency and Selectivity of Guanidinoethyl Disulfide (GED) against NOS Isoforms
| NOS Isoform | Inhibition Constant (Ki) | EC50 (in cultured cells) | Source(s) |
| Inducible NOS (iNOS) | 4.3 µM | 1 - 30 µM (cell type dependent) | [2] |
| Endothelial NOS (eNOS) | 18 µM | - | [2] |
| Neuronal NOS (bNOS) | 25 µM | - | [2] |
Note: Ki values were determined using purified enzymes. EC50 values were determined in various cultured cell lines expressing iNOS.
Dual Functionality: Peroxynitrite Scavenging
Beyond its role as a NOS inhibitor, GED and its precursor, mercaptoethylguanidine (MEG), have been shown to possess peroxynitrite (ONOO-) scavenging properties.[3] Peroxynitrite is a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide with superoxide radicals. It is a major contributor to the cellular damage observed in inflammatory and neurodegenerative conditions.
The ability of GED to both inhibit the production of excess NO and scavenge the downstream cytotoxic product, peroxynitrite, represents a significant advantage in its potential therapeutic applications. This dual mechanism of action can provide a more comprehensive approach to mitigating the detrimental effects of nitrosative stress. The free thiol group in the reduced form of GED (MEG) is thought to play a crucial role in this scavenging activity.[3]
Experimental Protocols for the Evaluation of Guanidinoethyl Disulfide
The following protocols provide detailed methodologies for assessing the NOS inhibitory activity of GED in both in vitro and cell-based assays.
In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol describes the determination of the inhibitory potency (Ki) of GED against purified NOS isoforms. The assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
[3H]-L-arginine
-
L-arginine
-
GED
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Stop Solution (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of GED in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, cofactors, and [3H]-L-arginine.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the reaction mixture.
-
Add varying concentrations of GED.
-
Include a control group with no inhibitor.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Separation of [3H]-L-citrulline:
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.
-
The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.
-
Elute the [3H]-L-citrulline with water.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GED.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the GED concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of L-arginine used in the assay.
-
Diagram of the In Vitro NOS Inhibition Assay Workflow:
Caption: Workflow for the cell-based Griess assay.
In Vivo Applications and Therapeutic Potential
The selective inhibition of iNOS by GED has led to its investigation in various preclinical models of inflammatory diseases.
Circulatory Shock and Inflammation
In models of endotoxic shock induced by bacterial lipopolysaccharide (LPS), GED has demonstrated significant therapeutic benefits. Administration of GED has been shown to:
-
Prevent the profound and sustained hypotension characteristic of septic shock. [4]* Improve the vascular reactivity to vasoconstrictors, which is often impaired in sepsis. [4]* Increase the survival rate in lethal models of endotoxemia. [4] These effects are directly attributed to the inhibition of iNOS-mediated overproduction of NO in the vasculature and other tissues.
Neurodegenerative Diseases
The role of neuroinflammation and nitrosative stress in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is increasingly recognized. The ability of GED to both inhibit iNOS and scavenge peroxynitrite makes it a compelling candidate for investigation in this area.
In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with GED has been shown to delay the onset of the disease and reduce the number of animals exhibiting clinical signs. [5]This suggests that GED may be protective during the induction phase of the disease. However, in this particular study, once the disease was established, GED did not significantly alter its severity, highlighting the complexity of these conditions and the potential need for combination therapies or more potent derivatives.
While direct studies of GED in Alzheimer's and Parkinson's disease models are limited in the publicly available literature, its known mechanisms of action align with key pathological pathways in these diseases. The overactivation of microglia and subsequent production of NO and peroxynitrite contribute to neuronal damage in these conditions. Therefore, the investigation of GED and similar compounds in these contexts is a promising area for future research.
A significant challenge for the use of GED in CNS disorders is its ability to cross the blood-brain barrier (BBB). The guanidino groups in GED are highly basic and polar, which generally limits passive diffusion across the BBB. [4]Further research into the brain penetration of GED and the development of more lipophilic analogs or targeted delivery strategies may be necessary to fully explore its therapeutic potential for neurodegenerative diseases.
Synthesis of Guanidinoethyl Disulfide
A common method for the guanidinylation of primary amines is the use of a guanidinylating agent such as S-methylisothiourea or a protected guanidine derivative. The reaction typically proceeds by nucleophilic attack of the primary amine on the guanidinylating agent.
General Synthetic Scheme:
-
Starting Material: Cystamine dihydrochloride (bis(2-aminoethyl) disulfide dihydrochloride).
-
Guanidinylation: Reaction with a suitable guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea or a similar reagent, in the presence of a base. This step introduces the protected guanidino groups.
-
Deprotection: Removal of the protecting groups (e.g., Boc groups with trifluoroacetic acid) to yield the final product, guanidinoethyl disulfide.
The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized for this specific transformation.
Pharmacokinetics and Pharmacodynamics: A Knowledge Gap
A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is essential for its development as a research tool or therapeutic agent. Unfortunately, detailed in vivo PK/PD studies specifically on guanidinoethyl disulfide are not extensively reported in the publicly available literature.
Based on the chemical structure of GED, some general predictions can be made:
-
Absorption: As a polar and charged molecule, oral bioavailability is likely to be low.
-
Distribution: The volume of distribution may be limited, with restricted access to the central nervous system.
-
Metabolism: The disulfide bond is susceptible to reduction by endogenous reducing agents such as glutathione, which would convert GED to two molecules of mercaptoethylguanidine (MEG). MEG can then be further metabolized.
-
Excretion: The compound and its metabolites are likely to be eliminated primarily through the kidneys.
The lack of specific PK/PD data for GED represents a significant knowledge gap and an area for future research. Such studies would be crucial for determining appropriate dosing regimens and for understanding the relationship between drug exposure and therapeutic efficacy in preclinical models.
Conclusion and Future Directions
Guanidinoethyl disulfide is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its selectivity for iNOS over the constitutive isoforms, coupled with its peroxynitrite scavenging activity, makes it a particularly interesting compound for studies on inflammatory and neurodegenerative diseases.
While the in vitro and in vivo efficacy of GED in models of circulatory shock is well-documented, its therapeutic potential in neurodegenerative diseases requires further exploration. Key areas for future research include:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to characterize the absorption, distribution, metabolism, and excretion of GED.
-
Blood-Brain Barrier Permeability: A thorough investigation of the ability of GED to cross the BBB is essential for its application in CNS disorders.
-
Development of Analogs: The synthesis and evaluation of more potent and selective analogs of GED with improved pharmacokinetic properties, including enhanced BBB penetration, could lead to the development of novel therapeutics.
-
Efficacy in a Wider Range of Disease Models: The therapeutic potential of GED should be investigated in a broader array of preclinical models of neurodegenerative and inflammatory diseases.
By addressing these research questions, the scientific community can further elucidate the therapeutic potential of guanidinoethyl disulfide and pave the way for the development of new and effective treatments for a range of debilitating diseases.
References
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619–632. [Link]
-
Southan, G. J., & Szabó, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632. [Link]
-
Southan, G. J., Salzman, A. L., & Szabó, C. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. The Journal of pharmacology and experimental therapeutics, 281(1), 42–48. [Link]
-
Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 53593. [Link]
-
Scott, G. S., Croy, J. E., & Piascik, M. T. (2001). Effect of mercaptoethylguanidine scavengers of peroxynitrite on the development of experimental allergic encephalomyelitis in PLSJL mice. Neuroscience letters, 311(1), 37–40. [Link]
-
Tachikawa, M., Akanuma, S. I., & Hosoya, K. I. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and barriers of the CNS, 8(1), 6. [Link]
Sources
- 1. Parkinson's disease stopped in animal model | EurekAlert! [eurekalert.org]
- 2. Gintonin mitigates experimental autoimmune encephalomyelitis by stabilization of Nrf2 signaling via stimulation of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of guanidino modification and proline substitution on the in vitro stability and blood-brain barrier permeability of endomorphin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Mechanism for the Blood–Brain Barrier Induced by Aminoguanidine in Surgical Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Guanidinoethyl Disulfide (GED): From Cold War Radioprotection to Advanced Biomaterials
Executive Summary
Guanidinoethyl disulfide (GED), formally known as bis(2-guanidinoethyl) disulfide, is a biologically active aliphatic disulfide with a rich pharmacological history. Originally synthesized during the mid-20th century as a stable derivative of the radioprotective agent AET (S,2-aminoethylisothiuronium), GED and its reduced monomer, 2-mercaptoethylguanidine (MEG), have undergone a remarkable therapeutic evolution. This technical guide provides a comprehensive analysis of GED’s chemical history, its dual mechanisms of action (radioprotection and selective iNOS inhibition), and its modern applications in nanostructured hydrogels and targeted drug delivery systems.
Part 1: Historical Discovery and Chemical Evolution
The Radioprotection Era (1950s–1970s)
Following the advent of the atomic age, global military and medical research heavily prioritized the discovery of chemical radioprotectors. The Walter Reed Army Institute of Research and prominent Japanese researchers (such as Masato Shinoda and Sanya Akaboshi) systematically screened sulfur-containing compounds[1][2].
During this screening, AET was identified as a highly potent radioprotector. However, AET itself is a prodrug. Researchers discovered that under physiological conditions (pH > 7.0), AET undergoes a rapid intramolecular rearrangement known as transguanylation (or transamidination) to form the active thiol, MEG[1][2]. Because MEG is highly unstable and difficult to isolate in its pure state, it spontaneously oxidizes in the presence of air to form the highly stable dimer, GED [1].
GED was proven to effectively protect the bone marrow and gastrointestinal tracts of irradiated mammalian models, achieving a Dose Reduction Factor (DRF) between 1.4 and 2.0[1][3].
The Mixed Disulfide Hypothesis
The foundational mechanism of GED/MEG in radioprotection is governed by the Mixed Disulfide Hypothesis . Aminothiols like MEG form temporary mixed disulfides with critical cellular proteins (–SH and –SS– groups). When ionizing radiation generates hydroxyl radicals, these mixed disulfides act as sacrificial targets. Radiolytic scission of the disulfide bond restores the original protein structure, effectively neutralizing the radiation-induced damage[1].
Figure 1: The chemical evolution pathway from the AET prodrug to the stable GED dimer.
Part 2: The Nitric Oxide Era and Modern Biomaterials
Selective iNOS Inhibition (1990s–2000s)
As research progressed, the pharmacological profile of GED expanded beyond direct radical scavenging. It was discovered that radiation damage is heavily mediated by the overproduction of Nitric Oxide (NO) via inducible Nitric Oxide Synthase (iNOS)[2]. GED was identified as a highly potent and selective inhibitor of iNOS, boasting an IC50 of approximately 7.4 μM[4]. By competitively inhibiting iNOS, GED prevents the formation of peroxynitrite (a highly toxic reactive nitrogen species), thereby mitigating severe inflammatory responses and tissue necrosis post-irradiation[2][4].
Integration into Nanostructured Hydrogels (2000s–Present)
In contemporary bioengineering, GED's stable disulfide bond and biological activity have been leveraged in tissue engineering. A landmark study by Weng et al. (2008) utilized GED released from hydrogel microspheres composed of partially oxidized hyaluronan and gelatin[5][6]. The controlled release of GED from these nanostructured hydrogels successfully suppressed localized cellular hyper-activity, proving GED's viability as an active pharmaceutical ingredient (API) in smart, stimuli-responsive biomaterials[5][6].
Figure 2: Dual mechanism of GED highlighting both direct radical scavenging and selective iNOS inhibition.
Part 3: Quantitative Data & Pharmacological Profiles
To understand the utility of the AET/MEG/GED system, one must compare their physicochemical and biological properties. The following table summarizes the quantitative data across the three primary states of the molecule.
| Compound | Chemical State | Stability | Primary Mechanism of Action | Radioprotection (DRF) | iNOS Inhibition (IC50) |
| AET | Isothiuronium Prodrug | High (in acidic/dry conditions) | Precursor / Prodrug | ~1.4 - 2.0 (In vivo) | N/A (Requires conversion) |
| MEG | Reduced Thiol Monomer | Low (Rapidly oxidizes) | Radical Scavenger / Mixed Disulfide | ~1.4 - 2.0 (In vivo) | Active (Transient) |
| GED | Oxidized Disulfide Dimer | High (Stable solid) | Selective iNOS Inhibitor / Prodrug | ~1.4 - 2.0 (In vivo) | 7.4 μM |
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis and Isolation of GED from AET
Causality & Logic: AET is stable as a hydrobromide salt. To synthesize GED, the pH must be raised to deprotonate the primary amine, allowing it to execute a nucleophilic attack on the isothiuronium carbon (transguanylation). Subsequent aeration forces the oxidation of the resulting sulfhydryl groups into a stable disulfide bond[7][8].
-
Preparation: Dissolve 100 mmol of AET (S,2-aminoethylisothiuronium bromide hydrobromide) in 50 mL of distilled, deionized water.
-
Alkalinization (Transguanylation): Slowly add 1M NaOH dropwise under continuous magnetic stirring until the solution reaches a slightly alkaline pH of 8.0 to 8.5. Critical step: Do not exceed pH 9.0 to prevent degradation of the guanidino group.
-
Oxidation: Vigorously bubble ambient air or pure O₂ through the solution for 12–24 hours at room temperature. The conversion of MEG to GED is marked by a shift in the solution's redox potential.
-
Precipitation & Filtration: Chill the solution to 4°C to induce precipitation of GED. Filter the precipitate using a Büchner funnel under a vacuum.
-
Validation: Recrystallize the product from a hot ethanol/water mixture. Verify the purity by measuring the melting point. Pure GED exhibits a sharp melting point at 198–199°C [7][8].
Protocol 2: In Vitro iNOS Inhibition Assay (Griess Method)
Causality & Logic: Because Nitric Oxide (NO) is a highly volatile gas with a half-life of seconds, direct measurement is prone to error. This protocol measures nitrite (NO₂⁻), the stable, primary aqueous metabolite of NO, using the Griess reagent[2][4].
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of
cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours. -
Activation: Stimulate the macrophages with 1 μg/mL Lipopolysaccharide (LPS) to induce iNOS expression.
-
Treatment: Immediately treat the wells with varying concentrations of synthesized GED (e.g., 0.1 μM to 50 μM) dissolved in PBS. Include a vehicle control and an LPS-only positive control. Incubate for 24 hours.
-
Quantification: Transfer 50 μL of the cell culture supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Analysis: Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. Calculate the IC50 by plotting the dose-response curve of nitrite concentration versus GED concentration.
References
-
Radioprotective Agents - DTIC (Defense Technical Information Center) . Comprehensive review of WR compounds, AET, MEG, and GED radioprotective efficacy and mechanisms. 1
-
The Role of Nitric Oxide in Radiation Damage - ResearchGate . Shinoda M., Akaboshi S., et al. Studies on the radiation protective activities of AET and GED-type compounds against X-Irradiation. 2
-
A review on some endemic and near endemic plants - ResearchGate . Documentation of guanidinoethyl disulfide as a selective inducible nitric oxide synthase (iNOS) inhibitor (IC50 = 7.4 μM). 4
-
MECHANISMS AND RADIOPROTECTIVE AGENTS - SciELO . Varanda E.A. Overview of thiol-based radioprotectors, including the AET/MEG conversion and Dose Reduction Factors (DRF). 3
-
Significances of Nanostructured Hydrogels for Valuable Applications - ResearchGate . Weng L., et al. (2008). In vitro and in vivo suppression of cellular activity by guanidinoethyl disulfide released from hydrogel microspheres.5
-
Oxi-HA/ADH Hydrogels: A Novel Approach in Tissue Engineering - MDPI . Review of oxidized hyaluronan hydrogels incorporating GED for controlled release and tissue engineering. 6
-
Full text of "Proceedings of the Society for Experimental Biology and Medicine" - Archive.org . Historical synthesis protocols and validation parameters (melting point 198-199°C) for GED. 8
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]
- 8. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]
Methodological & Application
Advanced Application Note: Site-Selective Protein Modification via Guanidinoethyl Disulfide (GED)
Target Audience: Protein Chemists, Structural Biologists, and Biopharmaceutical Developers Content Focus: Mechanistic rationale, self-validating protocols, and quantitative analysis of Bis(2-guanidinoethyl) disulfide (GED) in protein engineering.
The Chemical Rationale: Beyond Traditional Alkylation
In the development of therapeutic proteins and antibody-drug conjugates (ADCs), achieving homogeneous, site-selective modification is a paramount challenge due to the high copy-number of reactive amino acids . While traditional alkylating agents (e.g., maleimides, iodoacetamides) provide robust thioether linkages, their irreversible nature and inherent hydrophobicity frequently induce structural destabilization or promote aggregation.
Bis(2-guanidinoethyl) disulfide (GED) offers a sophisticated alternative. By engaging in rapid thiol-disulfide exchange, GED forms a temporary mixed disulfide with solvent-exposed protein thiols [[1]]([Link]). The causality of GED’s effectiveness lies in its dual-functional architecture:
-
Regio-Selectivity via Electrostatics: The guanidinium moiety (
) remains constitutively protonated across all physiological pH ranges. This cationic charge electrostatically steers the modifier away from positively charged surface patches, selectively targeting cysteines situated in neutral or electronegative microenvironments . -
Reversible Solubilization: The introduction of a highly polar cationic tag prevents the aggregation of partially unfolded intermediates. Because the modification is a mixed disulfide, the native cysteine can be seamlessly regenerated downstream using standard reductants (e.g., TCEP or DTT) [[2]]([Link]).
Mechanistic Framework & Pathway Visualization
When utilized in oxidative protein folding, GED and its reduced counterpart (mercaptoethylguanidine) act as an artificial chaperone system. The guanidinium group prevents the kinetic trapping of misfolded hydrophobic intermediates, while the disulfide core facilitates the shuffling of non-native cysteine pairs into their thermodynamically stable native conformations .
Reaction pathway of site-selective cysteine modification and oxidative folding using GED.
Quantitative Reagent Comparison
To justify the selection of GED over conventional reagents, it is critical to evaluate the physicochemical shifts imparted on the target protein. Table 1 summarizes these parameters.
Table 1: Quantitative Comparison of Cysteine Modifying Agents
| Modifying Reagent | Reaction Mechanism | Reversibility | Mass Shift (Da) | Net Charge Added | Optimal pH |
| Guanidinoethyl Disulfide (GED) | Mixed Disulfide | Yes (via TCEP) | +118.1 | +1 (Cationic) | 7.5 – 8.0 |
| Iodoacetamide (IAA) | Thioether Alkylation | No | +57.0 | Neutral | 7.5 – 8.5 |
| Ellman's Reagent (DTNB) | Mixed Disulfide | Yes (via TCEP) | +198.1 | -1 (Anionic) | 7.0 – 8.0 |
| Maleimide-PEG2 | Thioether Alkylation | No (mostly) | +215.2 | Neutral | 6.5 – 7.5 |
Self-Validating Methodologies
As a Senior Application Scientist, I emphasize that every protocol must contain internal logic gates to prevent downstream failure. The following workflows are designed as self-validating systems.
Protocol A: Reversible Cationic Tagging of Native Cysteines
Objective: Site-selectively mask free cysteines with a cationic guanidinium tag to enhance solubility during intermediate purification steps.
Step 1: Protein Reduction and Reductant Clearance
-
Action: Incubate the target protein (1 mg/mL) with 5 mM TCEP for 30 minutes at 37°C. Pass the mixture through a Zeba™ Spin Desalting Column pre-equilibrated with Conjugation Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Causality: TCEP efficiently reduces all disulfides. However, because TCEP is a potent phosphine reductant, failing to remove it will result in the immediate reduction and destruction of the GED reagent in Step 2. Desalting ensures only protein-bound thiols are available for reaction.
Step 2: GED Conjugation
-
Action: Prepare a 100 mM stock of GED in deionized water. Add GED to the desalted protein to achieve a 20-fold molar excess. Incubate at room temperature for 2 hours under gentle agitation.
-
Causality: The reaction is buffered at pH 8.0. The
of a typical cysteine thiol is ~8.3; operating at pH 8.0 ensures a sufficient population of highly nucleophilic thiolate anions ( ) to drive the thiol-disulfide exchange, while minimizing base-catalyzed hydrolysis or off-target amine modifications.
Step 3: Validation Checkpoint & Quenching
-
Action: Remove a 5 µL aliquot and react it with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. If the reaction is complete, the absorbance will remain at baseline (indicating 0% free thiols).
-
Causality: This step makes the protocol self-validating. A lack of yellow color confirms quantitative conversion of all free cysteines into GED-mixed disulfides. Once validated, quench the main reaction by adjusting the pH to 6.0 using 1M HCl, which protonates any remaining trace thiolates and halts further exchange.
Protocol B: GED-Assisted Oxidative Protein Folding
Objective: Utilize GED as a redox-active chaperone to fold heavily disulfide-bonded proteins from inclusion bodies.
Step 1: Denaturation and Unfolding
-
Action: Solubilize the protein pellet in 8 M Urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5. Incubate for 2 hours to ensure complete denaturation.
Step 2: Controlled Redox Shuffling
-
Action: Rapidly dilute the denatured protein 1:50 into Folding Buffer (100 mM Tris-HCl, 1 mM EDTA, 2 mM GED, 0.5 mM Mercaptoethylguanidine, pH 7.8) at 4°C. Stir gently for 24–48 hours.
-
Causality: The 4:1 ratio of oxidized GED to reduced mercaptoethylguanidine establishes a highly specific redox potential. The guanidinium groups coat the hydrophobic patches of the folding intermediates via electrostatic interactions, preventing aggregation. Simultaneously, the disulfide bonds continuously break and reform (shuffling) until the protein reaches its lowest energy state—the native fold [[2]]([Link]).
Step 3: Final Deprotection (Reversal)
-
Action: Add 10 mM TCEP to the folded protein and incubate for 1 hour to cleave any remaining mixed disulfides, restoring the native cysteines if required for downstream assays.
References
-
Conjugate of Thiol and Guanidyl Units with Oligoethylene Glycol Linkage for Manipulation of Oxidative Protein Folding Source: MDPI (Molecules) URL:[Link]
-
Concepts of Catalysis in Site-Selective Protein Modifications Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Site-selective modification strategies in antibody–drug conjugates Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Radioprotective Agents (Mixed Disulfide Hypothesis) Source: Kirk-Othmer Encyclopedia of Chemical Technology / DTIC URL:[Link]
Sources
Application Note: Leveraging Guanidinoethyl Disulfide (GED) in Disulfide Rebridging and Thiol Protection Strategies
Target Audience: Researchers, bioconjugation scientists, and protein engineers. Content Focus: Mechanistic causality, self-validating protocols, and orthogonal applications of GED in bioconjugation and oxidative refolding.
Mechanistic Rationale: The Dual-Action of GED
In modern biotherapeutics, "disulfide rebridging" typically refers to the irreversible covalent reconnection of reduced interchain disulfides using carbon-based bis-electrophiles (e.g., dibromomaleimides or bis-sulfones) to stabilize Antibody-Drug Conjugates (ADCs)[1]. However, an orthogonal and equally critical challenge in protein engineering is reversible oxidative rebridging —the precise re-establishment of native disulfide bonds from a fully reduced state, or the transient protection of thiols during multi-step syntheses.
Guanidinoethyl disulfide (GED, CAS 1072-13-5)[], the oxidized dimer of mercaptoethylguanidine (MEG)[3], is uniquely suited for these challenges. While traditional redox buffers like Oxidized Glutathione (GSSG) often fail when applied to highly hydrophobic or aggregation-prone recombinant proteins, GED operates through a synergistic "Chaotropic-Redox" mechanism:
-
Chaotropic Shielding: The terminal guanidinium moieties of GED (pKa ~13.6) remain fully protonated at physiological pH. When GED interacts with a folding intermediate, these positively charged groups electrostatically repel adjacent protein molecules, mimicking the solubilizing effect of the denaturant guanidine hydrochloride[4].
-
Thiol-Disulfide Exchange: Simultaneously, the central disulfide core drives the thermodynamic search for the native disulfide pairing. The continuous formation and resolution of mixed disulfides prevents the kinetic trapping of mispaired cysteines.
Furthermore, GED's ability to form stable, temporary mixed disulfides (Protein-S-S-MEG) with exposed thiols—a mechanism originally identified in cellular radioprotection[5]—makes it an exceptional reversible blocking agent for sequential bioconjugation workflows. GED exhibits excellent biological compatibility and cellular uptake, further validating its utility in complex biological matrices[6].
Quantitative Comparison of Redox Rebridging Agents
To select the appropriate redox agent, one must evaluate the physicochemical properties of the target protein. Table 1 summarizes the key metrics of common redox rebridging agents.
Table 1: Physicochemical Comparison of Redox Rebridging Agents
| Reagent | Molecular Weight ( g/mol ) | Net Charge (pH 7.4) | Chaotropic Shielding | Primary Application |
| GED | 236.36 | +2 | High | Aggregation-prone/hydrophobic proteins |
| GSSG | 612.63 | -2 | Low | Soluble, cytosolic proteins |
| Cystamine | 152.24 | +2 | Low | General basic redox buffering |
| Oxidized DTT | 152.23 | Neutral | None | Strong reducing environments |
Application 1: Oxidative Disulfide Rebridging (Protein Refolding)
When recovering recombinant proteins from bacterial inclusion bodies, the primary failure mode is hydrophobic collapse before the native disulfide bonds can form. GED acts as a thermodynamic chaperone, maintaining solubility while facilitating the oxidative rebridging of native cysteine pairs.
Caption: Thermodynamic cycle of GED-mediated thiol-disulfide exchange and native rebridging.
Protocol 1: Oxidative Rebridging of Inclusion Body Proteins
This protocol is a self-validating system designed to prevent kinetic trapping.
Step 1: Solubilization & Complete Reduction
-
Resuspend the protein pellet in 50 mM Tris-HCl (pH 8.0), 8 M Urea, and 10 mM DTT. Incubate for 2 hours at room temperature to ensure complete reduction of all scrambled disulfides.
Step 2: Buffer Exchange
-
Rapidly exchange the protein into Refolding Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl) using a desalting column to remove DTT and Urea. Causality: Removing DTT is mandatory, as residual DTT will immediately quench the GED reagent.
Step 3: GED/MEG Redox Buffer Addition
-
Immediately add GED to a final concentration of 5 mM, and its reduced counterpart MEG to 0.5 mM.
-
Causality: The 10:1 oxidized-to-reduced ratio provides a strong oxidative driving force, while the trace MEG ensures that mispaired disulfides can be reversibly cleaved and corrected.
Step 4: Incubation & Validation
-
Incubate at 4°C for 24–48 hours with gentle agitation.
-
Self-Validation Check: Run a non-reducing SDS-PAGE gel. A successful oxidative rebridging is confirmed by a distinct band shift: the compact, natively rebridged protein will migrate faster than the extended, fully reduced intermediate. Confirm the absence of free thiols (<0.1 per protein) using an Ellman’s reagent (DTNB) assay.
Application 2: Transient Thiol Protection via Mixed Disulfides
In complex bioconjugation workflows (e.g., dual-payload ADCs), sequentially addressing specific cysteines is paramount. The "Mixed Disulfide Hypothesis"[5] demonstrates that GED rapidly forms stable, temporary mixed disulfides (Protein-S-S-MEG) with exposed thiols. Because the MEG cap is positively charged, it prevents the precipitation of the antibody intermediate—a common issue when native interchain disulfides are reduced.
Caption: Experimental workflow for transient thiol protection using GED prior to bioconjugation.
Protocol 2: Reversible Blocking for Sequential Bioconjugation
Step 1: Mild Reduction
-
Reduce the target interchain disulfides of the antibody using 2.5 equivalents of TCEP in PBS (pH 7.4) for 2 hours at 37°C.
Step 2: Transient Protection (Mixed Disulfide Formation)
-
Add a 20-fold molar excess of GED directly to the reaction mixture. Incubate for 1 hour at room temperature.
-
Causality: The high concentration of GED rapidly drives the equilibrium toward the mixed disulfide (Protein-S-S-MEG), capping the thiols and preventing premature oxidation or off-target alkylation during intermediate processing steps.
Step 3: Intermediate Processing
-
Perform necessary orthogonal conjugations (e.g., lysine-directed NHS-ester coupling) on the protected antibody. The MEG cap ensures the cysteines remain inert.
Step 4: Deprotection & Irreversible Rebridging
-
Add 10 mM TCEP to quantitatively reduce the Protein-S-S-MEG bond, liberating the free thiols.
-
Immediately introduce your irreversible disulfide rebridging agent (e.g., dibromomaleimide-payload construct)[1] to permanently crosslink the cysteines.
Troubleshooting & Optimization
Table 2: Troubleshooting Guide for GED-Mediated Rebridging
| Observation | Mechanistic Cause | Corrective Action |
| Protein Precipitation | Insufficient chaotropic shielding during folding. | Increase GED to 5-10 mM or supplement with 1 M Urea. |
| Incomplete Rebridging | Kinetic trapping of the mixed disulfide intermediate. | Add 0.5-1.0 mM MEG to stimulate reversible disulfide exchange. |
| Low Conjugation Yield | Incomplete reduction of the Protein-S-S-MEG bond. | Increase TCEP to 10 mM or extend deprotection to 2h at 37°C. |
References
-
Ishida, T., et al. (1984). "Radioprotectant bis(2-guanidinoethyl) disulfide dihydrobromide, C6H18N6S2(2+).2Br-". Acta Crystallographica Section C. 4
-
Southan, G. J., et al. (1996). "Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform". British Journal of Pharmacology.6
-
BOC Sciences. "CAS 1072-13-5 (guanidinoethyl disulfide)". Chemical Properties and Specifications.
-
NIH PMC (2021). "Protein Macrocyclization for Tertiary Structure Stabilization". Disulfide Rebridging Strategies. 1
-
NIH PMC. "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro". Synthesis of mercaptoethylguanidine disulfide. 3
-
Sweeney, T. R. (1979). "A Survey of Compounds from the Antiradiation Drug Development Program". DTIC Document (Mixed Disulfide Hypothesis). 5
Sources
- 1. Protein Macrocyclization for Tertiary Structure Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Guanidinoethyl Disulfide (GED) in Advanced Drug Delivery Systems
Introduction and Mechanistic Rationale
Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a highly versatile molecule in the landscape of modern drug delivery and biomaterials engineering. Originally identified as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS)[1], GED has evolved into a multifunctional building block for smart delivery systems.
The architectural brilliance of GED lies in its tripartite chemical nature:
-
Guanidinium Moieties: Mimicking the cell-penetrating properties of polyarginine, the positively charged guanidinium groups facilitate electrostatic interactions with negatively charged cell membranes, enhancing cellular uptake.
-
Bioreducible Disulfide Linkage: The central disulfide bond acts as a redox-responsive trigger. It remains stable in the extracellular matrix but undergoes rapid cleavage in the highly reducing intracellular environment (driven by millimolar concentrations of glutathione, GSH)[2].
-
Pharmacological Activity: Upon cytosolic reduction, GED yields mercaptoethylguanidine (MEG), a targeted inhibitor that suppresses iNOS activity, thereby mitigating localized inflammation and cellular infiltration[3].
Understanding this causality is critical for formulation scientists: GED is not merely a passive payload or a structural crosslinker; it is an active, stimuli-responsive participant in the therapeutic mechanism.
Figure 1: Mechanistic pathway of GED cellular uptake, redox-triggered cleavage, and iNOS inhibition.
Protocol A: Formulation of GED-Loaded oHA/Gelatin Hydrogel Microspheres
Scientific Rationale
To achieve sustained, localized suppression of inflammation (e.g., in dermal wound healing), GED can be encapsulated within biodegradable hydrogel microspheres[3]. This protocol utilizes oxidized hyaluronan (oHA) and gelatin.
Causality of Experimental Choices:
-
Crosslinking Mechanism: Partial oxidation of hyaluronan opens the glucuronic acid rings to form aldehyde groups. When mixed with gelatin at 50°C, these aldehydes react with the primary amines of gelatin via Schiff-base formation. This creates a robust 3D network without the need for toxic extraneous crosslinkers (like glutaraldehyde), ensuring high biocompatibility[3].
-
Surfactant Choice: Span-80 is utilized in the soya oil continuous phase because its low Hydrophilic-Lipophilic Balance (HLB) is ideal for stabilizing water-in-oil (w/o) emulsions.
-
Electrostatic Condensation: The cationic guanidinium groups of GED interact with the anionic carboxylate groups of unoxidized HA residues. Consequently, higher GED loading increases electrostatic condensation, which physically shrinks the microspheres and alters release kinetics[3].
Step-by-Step Methodology
Phase 1: Preparation of Precursor Solutions
-
Prepare a 2% (w/v) aqueous gelatin solution and a 2% (w/v) aqueous oHA solution. Equilibrate both solutions in a water bath at 37°C.
-
Prepare GED stock solutions at varying concentrations (0.2%, 1.0%, and 2.0% w/v) in deionized water and preheat to 37°C.
Phase 2: Emulsion and Crosslinking 3. In a reaction vessel, mix 5 mL of the 2% gelatin solution with 5 mL of the 2% oHA solution at 37°C. 4. Immediately add 1 mL of the preheated GED solution to the polymer mixture. 5. Transfer the aqueous polymer-GED mixture dropwise into 50 mL of soya oil containing 1 mL of pre-dissolved Span-80. 6. Maintain the system at 50°C and agitate using a mechanical stirrer at 900 rpm overnight. Note: The elevated temperature accelerates the Schiff-base crosslinking reaction between the oHA aldehydes and gelatin amines.
Phase 3: Purification and Recovery (Self-Validating System) 7. Collect the microspheres by centrifugation (3000 rpm, 10 min). 8. Wash the pellet sequentially with isopropyl alcohol (to remove residual soya oil and Span-80) and chilled deionized water. 9. Validation Check 1 (Morphology): Suspend a small aliquot in water and observe under an optical microscope. Microspheres should exhibit a spherical morphology. If heavy aggregation is observed, the stirring speed in Step 6 must be increased. 10. Lyophilize the washed microspheres for 48 hours to obtain a highly porous, dry powder[3]. 11. Validation Check 2 (Encapsulation Efficiency): Analyze the pooled aqueous washings via HPLC to quantify unencapsulated GED. Subtract this from the initial GED input to validate loading efficiency.
Figure 2: Formulation workflow for GED-loaded oHA/gelatin hydrogel microspheres.
Quantitative Data Summary
The addition of GED fundamentally alters the physical characteristics of the hydrogel delivery system. The table below summarizes the inverse correlation between GED loading and microsphere diameter, driven by electrostatic polymer condensation[3].
| GED Concentration Input (w/v) | Average Microsphere Diameter (µm) | Cumulative GED Release at 24h (µg/mg) | Swelling Behavior |
| 0.2% | ~90 ± 5 | 4 | Low |
| 1.0% | ~75 ± 4 | 10 | Moderate |
| 2.0% | ~60 ± 6 | 30 | High |
Data Interpretation: The 2.0% formulation exhibits the highest swelling rate, which directly correlates with the highest burst release of the drug at 24 hours. After the initial burst phase, the remaining GED is released continuously over a one-week period, providing sustained iNOS inhibition[3].
Protocol B: Synthesis of Carboxitin (GED-GSH Conjugate) for Protein Crosslinking Inhibition
Scientific Rationale
Beyond direct encapsulation, GED serves as a critical synthetic precursor. By conjugating GED with glutathione (GSH) diethyl ester, researchers can synthesize "Carboxitin." This asymmetric disulfide compound is engineered to inhibit advanced glycation end products (AGEs) and prevent protein crosslinking in tissues (e.g., the aging lens)[4].
Causality of Experimental Choices:
-
Transguanylation: The synthesis of GED from cystamine dihydrochloride requires a guanylating agent. 1H-pyrazole-1-carboxamidine is chosen because it efficiently transfers the amidino group to the primary amines of cystamine under mild, room-temperature conditions[2].
-
Asymmetric Disulfide Exchange: To create Carboxitin, GED must undergo a disulfide exchange with GSH diethyl ester. The reaction is flushed with argon to prevent unwanted auto-oxidation of the thiol intermediates, ensuring high yield of the target heterodimer[2].
Step-by-Step Methodology
Phase 1: Synthesis of GED
-
Dissolve 500 mg of cystamine dihydrochloride (2.2 mmol) in 25 mL of deionized water.
-
Add 5 g of Amberlite IRA 402 (OH⁻ form) resin and 0.98 g of 1H-pyrazole-1-carboxamidine HCl (6.6 mmol) to the solution.
-
Stir the mixture overnight at room temperature.
-
Extract the reaction mixture four times with 50 mL of ethyl acetate to remove pyrazole byproducts.
-
Acidify the remaining aqueous layer to pH 2 using 2 M HCl, then freeze-dry to yield GED[2].
Phase 2: Synthesis of Carboxitin 6. Dissolve 110 mg of GSH diethyl ester (0.23 mmol) and 100 mg of the synthesized GED (0.32 mmol) in 2 mL of 0.1 M phosphate buffer containing 1 mM EDTA. Note: EDTA is crucial here to chelate trace metals that could catalyze unwanted side reactions. 7. Flush the reaction vial with Argon and incubate for 30 minutes at room temperature to allow disulfide exchange. 8. Quench the reaction by adjusting the solution to pH 2 with 1 M HCl. 9. Validation Check (Purification & Confirmation): Purify the compound using preparative HPLC. Analyze individual fractions via UPLC-MS2. Pool and freeze-dry the fractions containing the specific product mass-to-charge ratio (m/z 481) to isolate pure Carboxitin[2].
Conclusion
Guanidinoethyl disulfide (GED) represents a highly sophisticated tool in the arsenal of drug delivery. Whether utilized as a physically encapsulated therapeutic in self-crosslinking hydrogels[3] or as a reactive precursor for targeted anti-glycation therapies[4], its unique combination of cell-penetrating guanidinium groups and redox-sensitive disulfide bonds allows for precise, microenvironment-responsive drug design.
References
-
Weng, L., et al. (2008). "In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin." Biomaterials. Available at:[Link]
-
Nandi, S. K., et al. (2020). "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro." Glycoconjugate Journal. Available at:[Link]
-
Southan, G. J., et al. (1996). "Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform." British Journal of Pharmacology. Available at:[Link]
-
BioKB Database Entry (2020). "Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitinin vitro." Available at:[Link]
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Application Note & Protocols: Guanidinoethyl Disulfide in the Study of Oxidative Protein Folding
Audience: Researchers, scientists, and drug development professionals.
Abstract
The correct formation of disulfide bonds is a critical step in the folding of many secreted and cell-surface proteins. Replicating this complex process in vitro presents significant challenges, often hampered by protein aggregation and the formation of incorrect disulfide pairings. Traditional redox buffers, such as reduced and oxidized glutathione (GSH/GSSG), can be inefficient for many proteins. This guide details the application of Guanidinoethyl disulfide (GED), a powerful catalytic agent for promoting efficient oxidative protein folding. We provide a comprehensive overview of its mechanism, key advantages over traditional methods, and detailed, field-proven protocols for its implementation. This document is intended to equip researchers with the necessary knowledge to leverage GED for the successful refolding of disulfide-rich proteins, a crucial step in academic research and the development of protein-based therapeutics.
The Challenge of Oxidative Protein Folding
The Importance of Disulfide Bonds
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are vital for the thermodynamic stability and native three-dimensional structure of a vast number of proteins.[1][2] In eukaryotes, this process occurs primarily within the endoplasmic reticulum (ER), a specialized compartment with an oxidizing environment and a host of chaperone proteins and enzymes, such as Protein Disulfide Isomerase (PDI).[3][4][5][6] PDI not only catalyzes the formation of disulfide bonds but also facilitates the rearrangement (isomerization) of non-native disulfides until the correct, lowest-energy conformation is achieved.[5][6]
Limitations of Traditional Redox Buffers
For decades, the glutathione redox couple (GSH/GSSG) has been the standard for in vitro oxidative folding studies.[7][8] This system attempts to mimic the redox environment of the ER.[7] However, it suffers from several drawbacks:
-
Slow Kinetics: For many proteins, the rate of folding in a GSH/GSSG buffer is impractically slow.
-
Low Yields: The process can be inefficient, leading to a high proportion of misfolded species and aggregates.
-
Protein-Specific Optimization: The optimal ratio of GSH to GSSG is highly dependent on the specific protein, requiring extensive and time-consuming optimization.[9]
These limitations have driven the search for more efficient and robust methods to facilitate oxidative folding, leading to the adoption of reagents like Guanidinoethyl disulfide.
Guanidinoethyl Disulfide (GED): A Superior Catalyst
Guanidinoethyl disulfide, also known as bis(2-guanidinoethyl) disulfide, is a thiol-disulfide exchange reagent that acts as a catalyst for oxidative protein folding. Unlike a simple redox buffer, GED actively participates in the folding pathway.
Chemical Properties and Mechanism of Action
The key to GED's efficacy lies in the guanidinium group, which lowers the pKa of the corresponding thiol, 2-guanidinoethanethiol (GET). This makes the thiolate anion a more potent nucleophile, facilitating rapid thiol-disulfide exchange reactions with the cysteine residues of a reduced, unfolded protein.
The catalytic cycle requires a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to initiate the process.[10] The reducing agent breaks the disulfide bond of GED, generating the active thiol form, GET. GET then reacts with the cysteines of the target protein, forming mixed disulfides. These mixed disulfides readily rearrange, promoting the formation of native intramolecular disulfide bonds and releasing GET, which can then be recycled in the catalytic process.
The Catalytic Cycle of GED
The process can be visualized as a cycle where GED is activated and then facilitates the correct pairing of cysteines within the folding polypeptide chain.
Caption: Catalytic cycle of Guanidinoethyl disulfide (GED) in oxidative protein folding.
Key Advantages of the GED System
The use of GED offers several significant advantages over traditional glutathione-based redox buffers:
| Feature | Guanidinoethyl Disulfide (GED) System | Glutathione (GSH/GSSG) System |
| Mechanism | Catalytic thiol-disulfide exchange | Stoichiometric redox buffer |
| Efficiency | High; often results in faster folding kinetics and higher yields. | Variable; can be slow and inefficient for complex proteins. |
| Concentration | Used in catalytic amounts (typically 0.1 - 2 mM). | Requires high concentrations (millimolar range). |
| Optimization | Less sensitive to concentration changes; easier to optimize. | Highly sensitive to the GSH:GSSG ratio, requiring extensive screening. |
| Aggregation | Often reduces protein aggregation by promoting faster folding. | May not effectively prevent aggregation during slow folding. |
Core Protocols: Implementing GED in Your Workflow
Materials and Reagents
-
Guanidinoethyl disulfide dihydrochloride (GED) (MW: 309.29 g/mol )
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Refolding Buffer: e.g., 100 mM Tris-HCl, pH 8.0-8.5, containing 0.5 M Arginine (as a folding enhancer/aggregation suppressor), and 1 mM EDTA. The optimal buffer will be protein-dependent.
-
Denaturant: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[11]
-
Purified, denatured, and reduced target protein.
-
Standard analytical equipment for protein analysis (spectrophotometer, HPLC, etc.).
Protocol 1: Preparation of Stock Solutions
-
GED Stock (100 mM): Dissolve 30.93 mg of GED dihydrochloride in 1 mL of molecular-grade water. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
DTT Stock (1 M): Dissolve 154.25 mg of DTT in 1 mL of molecular-grade water. Prepare fresh or store at -20°C in single-use aliquots.
-
Denatured Protein Stock: The protein of interest should be purified under denaturing conditions (e.g., using a Ni-NTA column with urea or GdnHCl in the buffers).[11][12] The final preparation should be in a buffer containing 6 M GdnHCl or 8 M Urea and a reducing agent (e.g., 10-20 mM DTT) to ensure all cysteines are reduced. Determine the protein concentration using a standard method (e.g., Bradford or A280).
Protocol 2: Screening for Optimal GED Concentration
It is crucial to screen for the optimal concentration of GED for your specific protein. This is typically done on a small scale.
-
Prepare Refolding Buffers: Set up a series of 1.5 mL microcentrifuge tubes. To each tube, add the appropriate volume of refolding buffer.
-
Add GED and DTT: Add GED from the stock solution to achieve final concentrations ranging from 0.1 mM to 2.0 mM (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM). Add DTT to a final concentration that is 1/10th of the GED concentration (e.g., for 1 mM GED, use 0.1 mM DTT). This sub-stoichiometric amount of DTT is sufficient to initiate the catalytic cycle.
-
Initiate Refolding: Rapidly dilute the denatured protein stock into the prepared refolding buffers to a final protein concentration of 0.05 - 0.2 mg/mL. The dilution factor should be at least 1:50 to 1:100 to ensure the final denaturant concentration is low enough to permit folding.
-
Incubate: Incubate the reactions at a constant temperature (e.g., 4°C, room temperature) for a set period (e.g., 12-24 hours). Gentle stirring or rocking can be beneficial.
-
Analyze: After incubation, analyze the samples for soluble, correctly folded protein using an appropriate method (see Section 4.0).
Protocol 3: Large-Scale Protein Refolding with GED
Once the optimal GED concentration is determined, the process can be scaled up.
-
Prepare Refolding Buffer: Prepare the required volume of refolding buffer containing the optimized concentration of GED and DTT. Chill the buffer to the desired refolding temperature (often 4°C to minimize aggregation).
-
Initiate Refolding by Dilution: While gently stirring the refolding buffer, slowly add the denatured protein stock solution dropwise or as a slow stream. This slow addition helps to minimize local high concentrations of unfolded protein, which can lead to aggregation.
-
Incubate: Continue to stir the solution gently at the chosen temperature for the required duration (can range from a few hours to 48 hours).
-
Concentrate and Purify: After refolding, the protein solution is typically concentrated using methods like tangential flow filtration (TFF) or stirred-cell concentration. Following concentration, a final purification step (e.g., size-exclusion chromatography) is used to separate the correctly folded monomer from aggregates and any remaining folding reagents.
Monitoring and Analysis of Protein Folding
The success of a refolding experiment must be validated. Several biophysical and biochemical methods can be employed.[13][14]
| Method | Principle | Application |
| Reverse-Phase HPLC (RP-HPLC) | Separates proteins based on hydrophobicity. Folded and unfolded proteins have different retention times. | Excellent for quantifying the amount of folded protein and detecting folding intermediates.[15] |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure. | Confirms the formation of correct secondary structures (alpha-helices, beta-sheets).[13] |
| Intrinsic Tryptophan Fluorescence | The fluorescence emission spectrum of tryptophan residues is sensitive to their local environment. | A shift in the emission maximum can indicate the burial of tryptophan residues within a folded protein core.[13] |
| Biological Activity Assay | Measures the specific function of the protein (e.g., enzyme kinetics, receptor binding). | The ultimate confirmation of correct, native folding.[16] |
| Mass Spectrometry (MS) | Can be used to analyze the intact mass of the protein, confirming the formation of the expected number of disulfide bonds.[15][17] | Provides direct evidence of oxidation state. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Aggregation | - Protein concentration too high.- Refolding rate is too slow.- Incorrect buffer conditions (pH, ionic strength). | - Decrease the final protein concentration.- Optimize GED/DTT concentrations.- Add or increase the concentration of folding enhancers like Arginine or PEG.- Perform refolding at a lower temperature (e.g., 4°C). |
| Low Refolding Yield | - Suboptimal GED or DTT concentration.- Incorrect pH for thiol-disulfide exchange.- Presence of interfering substances from purification. | - Re-screen a wider range of GED concentrations.- Ensure the refolding buffer pH is between 8.0 and 8.5.- Perform a buffer exchange on the denatured protein stock before refolding. |
| Formation of Non-native Disulfides | - Insufficient isomerization capacity.- Incorrect redox potential. | - Try adding a small amount of a redox shuffling system like a GSH/GSSG pair (e.g., 0.5 mM GSH / 0.1 mM GSSG) in addition to the GED system.- In some cases, co-refolding with catalytic amounts of Protein Disulfide Isomerase (PDI) can be beneficial. |
Conclusion
Guanidinoethyl disulfide provides a robust and efficient catalytic system for the in vitro oxidative folding of disulfide-containing proteins. By facilitating rapid thiol-disulfide exchange, it often overcomes the kinetic and yield limitations associated with traditional glutathione redox buffers. The protocols outlined in this guide provide a clear framework for the successful implementation of GED, from initial screening to large-scale refolding. Proper analysis and validation are key to confirming the native structure and function of the refolded protein. The adoption of GED can significantly streamline the production of complex proteins for both basic research and therapeutic development.
References
- Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC. (n.d.). National Center for Biotechnology Information.
- Oxidative protein labeling with analysis by mass spectrometry for the study of structure, folding, and dynamics - PubMed. (2014, July 20). National Center for Biotechnology Information.
- One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC. (n.d.). National Center for Biotechnology Information.
- improving protein refolding efficiency after guanidine denaturation - Benchchem. (n.d.). BenchChem.
- Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation | Springer Nature Experiments. (n.d.). Springer Nature.
- Methods for the Refolding of Disulfide-Rich Proteins - bioRxiv. (2017, June 30). bioRxiv.
- Monitoring Oxidative Folding of a Single Protein Catalyzed by the Disulfide Oxidoreductase DsbA - PubMed. (2015, June 5). National Center for Biotechnology Information.
- In vitro disulfide-coupled folding of guanylyl cyclase-activating peptide and its precursor protein - PubMed. (n.d.). National Center for Biotechnology Information.
- Protein folding drives disulfide formation - PMC. (n.d.). National Center for Biotechnology Information.
- Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (n.d.). SpringerLink.
- Breaking a Couple: Disulfide Reducing Agents - SciSpace. (n.d.). SciSpace.
- Protein Refolding Kit - Molecular Dimensions. (n.d.). Molecular Dimensions.
- Oxidative folding - Wikipedia. (n.d.). Wikipedia.
- PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. (2020, December 31). MDPI.
- Oxidative Protein Folding in vitro: a Study of the Cooperation between Quiescin-sulfhydryl Oxidase and - SciSpace. (n.d.). SciSpace.
- Oxidative Protein Folding - in vitro models | Colin Thorpe Research Group. (2016, November 17). University of Delaware.
- 15.6: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022, July 18). Chemistry LibreTexts.
- JCB - Oxidative protein folding in eukaryotes: mechanisms and consequences - Semantic Scholar. (n.d.). Semantic Scholar.
- The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC. (n.d.). National Center for Biotechnology Information.
- Glutathione and glutathione disulfide – their biomedical and pharmaceutical applications. (2023, July 28). ResearchGate.
- (PDF) Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. (2015, December 5). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cu(ii)- and disulfide bonds-induced stabilization during the guanidine hydrochloride- and thermal-induced denaturation of NAD-glycohydrolase from the venom of Agkistrodon acutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein folding drives disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative folding - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro disulfide-coupled folding of guanylyl cyclase-activating peptide and its precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation | Springer Nature Experiments [experiments.springernature.com]
- 14. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 17. Oxidative protein labeling with analysis by mass spectrometry for the study of structure, folding, and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Guanidinoethyl Disulfide for Enhanced Stabilization of Therapeutic Proteins
Abstract
The inherent instability of therapeutic proteins presents a significant hurdle in their development, manufacturing, and storage, impacting shelf-life and efficacy. Chemical modification is a proven strategy to overcome these limitations. This document provides a comprehensive guide to the application of guanidinoethyl disulfide (GED), also known as 2,2'-dithiobis(ethylguanidine), for the stabilization of therapeutic proteins. We will explore the underlying chemical principles of lysine guanidinylation, its advantages over other modification strategies, and provide detailed, validated protocols for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the stability profiles of monoclonal antibodies, enzymes, and other protein-based therapeutics.
Principle and Mechanism of Action
The primary mechanism by which guanidinoethyl disulfide enhances protein stability is through the chemical conversion of primary amines on lysine residues to homoarginine residues. This process, known as guanidinylation, offers a distinct advantage in protein stabilization.
Causality of Stabilization:
Lysine and arginine are both positively charged amino acids crucial for protein structure and function through electrostatic interactions like salt bridges.[1] However, the guanidinium group of arginine possesses unique properties that render it superior for forming stable interactions:
-
Higher pKa: The guanidinium group of arginine has a pKa of approximately 12.5, compared to the ε-amino group of lysine (pKa ≈ 10.5).[1] This ensures that the modified residue remains protonated and positively charged over a broader pH range, leading to more persistent and stable ionic interactions.
-
Planar, Resonant Structure: The guanidinium group is planar and can form multiple, directionally distributed hydrogen bonds, allowing it to engage in a larger number of electrostatic interactions compared to the single primary amine of lysine.[1]
-
Reduced Side-Chain Fluctuation: The shorter hydrophobic arm and larger hydrophilic group of arginine (and by extension, homoarginine) may make it less motile than the longer, more flexible lysine side chain, contributing to a more rigid and stable local protein structure.[2][3]
Studies have demonstrated that converting lysine residues to homoarginine via guanidination can significantly enhance the stability of various globular proteins.[2][3] This modification effectively increases the arginine-to-lysine ratio, which has been correlated with greater resistance to denaturation.[2][3]
The Role of the Disulfide Bond:
Guanidinoethyl disulfide is a bifunctional reagent. While its primary role in this context is guanidinylation, the disulfide bond introduces the potential for réversible cross-linking strategies. Under reducing conditions, the disulfide bond can be cleaved. This property can be exploited in more advanced applications, such as disulfide re-bridging, where a native disulfide bond is reduced and then re-linked with a modifying reagent.[4][5]
Reaction Mechanism
The guanidinylation reaction proceeds via the nucleophilic attack of the deprotonated ε-amino group of a surface-accessible lysine residue on the guanidinium carbon of the reagent.
Caption: Fig 1. Guanidinylation of a Lysine Residue.
Materials and Reagents
Equipment
-
pH meter
-
Stir plate and stir bars
-
Reaction vessels (glass vials or tubes)
-
Dialysis tubing (e.g., 3.5 kDa MWCO) or centrifugal ultrafiltration units
-
UV-Vis Spectrophotometer
-
Liquid Chromatography system (SEC, IEX)
-
Mass Spectrometer (for verification)
-
Differential Scanning Calorimeter (DSC) (for stability analysis)
Chemicals and Reagents
-
Guanidinoethyl disulfide dihydrochloride (GED), also known as 2,2'-Dithiobis(ethylguanidine) dihydrochloride
-
Therapeutic protein of interest (e.g., monoclonal antibody, enzyme)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.
-
Quenching Solution: 1 M Glycine or Tris, pH 8.0
-
Dialysis/Exchange Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other formulation buffer.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments.
-
Reagents for protein concentration and characterization assays (e.g., Bradford or BCA assay kits).
| Reagent | Supplier Example | CAS Number | Molecular Weight |
| Guanidinoethyl disulfide | Sigma-Aldrich, Cayman Chemical | 1072-13-5 | 236.4 g/mol |
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of molar excess, reaction time, and pH may be required for each specific therapeutic protein.
Experimental Workflow Overview
Sources
- 1. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | PLOS One [journals.plos.org]
- 2. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Guanidinoethyl disulfide as a probe for disulfide bond accessibility
Title: Guanidinoethyl Disulfide (GED) as a Probe for Disulfide Bond Accessibility: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the solvent accessibility of disulfide bonds and free thiols is critical for elucidating protein folding pathways, allosteric regulation, and the structural impact of oxidative stress. While traditional thiol-reactive agents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) are widely used for mapping, their small size and neutral (or negative) charge allow them to occasionally penetrate partially buried hydrophobic pockets. This "leakage" often leads to false-positive accessibility assignments, complicating structural interpretations.
Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, offers a highly specific, field-proven alternative[1]. GED is a bulky, positively charged disulfide compound that reacts with free thiols via a reversible thiol-disulfide exchange mechanism. Due to its strong cationic nature and steric bulk, GED is strictly excluded from the hydrophobic core of folded proteins, making it an exquisite probe for mapping only highly solvent-exposed thiols and disulfides. Furthermore, the guanidinoethylation of a cysteine residue creates a structural mimic of arginine (S-guanidinoethylcysteine). This modification can introduce novel tryptic cleavage sites, facilitating highly specific downstream mass spectrometry (LC-MS/MS) peptide mapping.
Physicochemical Properties & Reagent Profile
GED has been utilized in various advanced biochemical applications, ranging from the suppression of cellular activity via hydrogel release[2] to the functionalization of substrates for transverse DNA tunneling experiments[3].
Table 1: Physicochemical Properties of GED
| Property | Description / Value |
| Chemical Name | Bis(2-guanidinoethyl) disulfide |
| Molecular Weight | ~236.34 g/mol (free base) |
| Mechanism of Action | Thiol-disulfide exchange |
| Mass Shift (ΔM) | +118.06 Da (addition of guanidinoethylthio group) |
| Charge at pH 7.4 | Highly positive (Cationic guanidinium group) |
| Reversibility | Reversible (can be cleaved by DTT/TCEP) |
Mechanistic Workflow
The experimental strategy relies on a differential labeling approach. First, native accessible thiols (or partially reduced accessible disulfides) are reacted with GED. The protein is then digested under non-reducing conditions to preserve the mixed disulfide, and analyzed via LC-MS/MS.
Workflow for probing disulfide accessibility using Guanidinoethyl Disulfide (GED) and LC-MS/MS.
Experimental Protocol: Mapping Disulfide Accessibility
Materials Required:
-
Guanidinoethyl disulfide (GED) dihydrochloride or trifluoroacetate salt[4].
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Sequencing-grade Trypsin.
Step-by-Step Methodology:
Phase 1: Selective Reduction of Accessible Disulfides
-
Preparation: Dilute the target protein to 10-20 µM in Labeling Buffer.
-
Causality & Insight: EDTA is strictly required to chelate trace heavy metals (e.g., Cu²⁺, Fe³⁺) that catalyze the spurious oxidation of thiols, which would skew accessibility data. HEPES is preferred over Tris for the initial steps to avoid primary amine interference if cross-linking is a secondary concern.
-
-
Partial Reduction: Add TCEP to a final concentration of 50-100 µM (approx. 5-10x molar excess over protein). Incubate at 25°C for 10 minutes.
-
Causality & Insight: A brief, mild reduction ensures that only highly solvent-exposed, dynamically breathing disulfide bonds are reduced to free thiols, while structurally buried disulfides remain intact.
-
Phase 2: GED Labeling of Accessible Sites 3. Thiol-Disulfide Exchange: Add GED to a final concentration of 10 mM. Incubate at room temperature for 30-45 minutes in the dark.
- Causality & Insight: GED reacts with the newly liberated accessible thiols via a disulfide exchange reaction. The high concentration drives the equilibrium toward the formation of the mixed protein-GED disulfide. The bulky, cationic nature of GED prevents it from labeling partially buried thiols, ensuring zero false-positive labeling of the hydrophobic core[1].
- Quenching/Desalting: Remove excess GED and TCEP using a rapid gel filtration spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with Digestion Buffer.
Phase 3: Proteolytic Digestion and LC-MS/MS 5. Non-Reducing Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio to the desalted protein. Incubate overnight at 37°C.
- Causality & Insight: Traditional protocols require complete denaturation and reduction prior to digestion. However, because the GED-protein linkage is itself a disulfide, standard DTT reduction would cleave the GED label off the protein. Therefore, a non-reducing digest is utilized.
- Enzymatic Advantage: Trypsin cleaves at the C-terminus of Arg and Lys. Because GED modification converts Cys into S-guanidinoethylcysteine (an arginine analog), trypsin will cleave adjacent to these modified accessible cysteines, yielding unique, truncated peptide fragments that definitively confirm solvent accessibility.
- Data Analysis: Search the LC-MS/MS spectra with a dynamic modification for Cysteine: +118.06 Da.
Data Interpretation Matrix
To streamline the analysis of your LC-MS/MS output, utilize the following comparative matrix to assign accessibility scores to specific cysteine residues.
Table 2: Accessibility Scoring based on Mass Shift and Cleavage
| Cysteine State in Native Protein | Reagent Reacted | Mass Shift | Trypsin Cleavage at Site? | Accessibility Conclusion |
| Exposed Free Thiol | GED | +118.06 Da | Yes | Highly Accessible |
| Exposed Disulfide (Post-TCEP) | GED | +118.06 Da | Yes | Highly Accessible |
| Buried Disulfide | None (Intact) | Native | No | Structurally Buried |
Conclusion
Guanidinoethyl disulfide serves as a highly stringent, charge-selective probe for mapping the true solvent accessibility of protein thiols and disulfides. By leveraging its steric bulk, cationic charge, and unique ability to direct tryptic cleavage, researchers and drug development professionals can achieve high-confidence structural mapping of dynamic protein conformations without the background noise associated with traditional alkylating agents.
References
-
In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin Source: Biomaterials / NIH PubMed Central URL:[Link]
-
Transverse tunneling through DNA hydrogen bonded to an electrode Source: Nano Letters / NIH PubMed Central (Supporting Information on Bis(2-guanidinoethyl) disulfide synthesis) URL:[Link]
-
Proceedings of the Society for Experimental Biology and Medicine (Use of GED as a probe for SH group accessibility) Source: Internet Archive (Historical Biological Proceedings) URL:[Link]
-
Supporting Information for Transverse tunneling (GED Salt Preparation) Source: Amazon AWS S3 / Nano Letters Supporting Data URL:[Link]
Sources
- 1. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]
- 2. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for High-Pressure Refolding of Proteins with Guanidinoethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Protein Aggregation with High-Pressure Refolding
The production of recombinant proteins in bacterial expression systems like E. coli is a cornerstone of modern biotechnology and pharmaceutical development.[1] However, a significant challenge is the frequent formation of insoluble and non-functional protein aggregates known as inclusion bodies.[1][2][3] Traditional methods for recovering active proteins from inclusion bodies involve solubilization with high concentrations of chaotropic agents like guanidine hydrochloride (GdnHCl) or urea, followed by a refolding step.[3][4] This process is often inefficient, leading to low yields due to protein re-aggregation, which is a major bottleneck in drug development.[4]
High-pressure refolding has emerged as a powerful alternative that can dramatically improve the recovery of active proteins.[4][5][6] By applying pressures in the range of 1 to 3 kbar, non-covalent protein aggregates can be dissociated with minimal disruption of the protein's secondary structure.[4] This technique often requires only low, non-denaturing concentrations of chaotropic agents, simplifying the overall process and allowing for refolding at significantly higher protein concentrations.[4][7]
For proteins containing disulfide bonds, which are critical for their stability and function, a simple removal of the denaturant is insufficient.[4][6][8] These proteins often form incorrect inter- and intra-molecular disulfide bonds within the inclusion bodies.[4] Therefore, a redox shuffling system is essential during the refolding process to facilitate the correct pairing of cysteine residues.[4][5][8] The most common system employed is a mixture of reduced and oxidized glutathione (GSH/GSSG).[1][6][8]
This application note introduces Guanidinoethyl disulfide (GED) as a potent folding enhancer in high-pressure protein refolding protocols. We will delve into the proposed mechanism of action, highlighting the advantages conferred by its unique chemical structure, and provide detailed protocols for its application.
The Role of Guanidinoethyl Disulfide (GED) as a Folding Enhancer
Guanidinoethyl disulfide, also known as bis(2-guanidinoethyl) disulfide, is a disulfide-containing compound that can be used to create a redox buffer for oxidative protein folding. It is the oxidized dimer of 2-guanidinoethanethiol.
The key feature of GED is the presence of positively charged guanidinium groups. This positive charge is hypothesized to accelerate the rate of disulfide exchange reactions, which is often a rate-limiting step in the refolding of disulfide-containing proteins.
Mechanism of Action: The Guanidinium Advantage
The formation of correct disulfide bonds proceeds through a series of thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate anion (Cys-S⁻) on a disulfide bond. The rate of this reaction is dependent on the concentration of the thiolate anion, which in turn is governed by the pKa of the cysteine thiol group.
It has been proposed that positively charged molecules in the refolding buffer can stabilize the negatively charged thiolate anion intermediate, thereby lowering the effective pKa of the cysteine residues and accelerating the disulfide exchange rate. The guanidinium group, with its delocalized positive charge, is particularly effective at this, leading to more efficient shuffling of incorrect disulfide bonds and faster formation of the native protein structure.
Figure 1. Proposed mechanism of Guanidinoethyl disulfide (GED) in accelerating disulfide bond formation.
Data Presentation: Comparison of Redox Shuffling Systems
| Redox System | Key Feature | Proposed Advantage in Protein Refolding |
| GSH/GSSG | Naturally occurring tripeptide | Biocompatible, well-established protocols available. |
| Cysteine/Cystine | Simple amino acid pair | Cost-effective alternative to glutathione. |
| MESNA/diMESNA | Small, synthetic, negatively charged | Can be more stable against transthioesterification.[9] |
| GED/2-GET | Positively charged guanidinium group | Accelerates disulfide exchange by stabilizing the thiolate intermediate. |
Experimental Protocols
The following protocols provide a general framework for the high-pressure refolding of a disulfide-containing protein from inclusion bodies using a GED-based redox buffer. Note: These are model protocols and will likely require optimization for your specific protein of interest.
Protocol 1: Preparation of Guanidinoethyl Disulfide (GED) Redox Buffer
Guanidinoethyl disulfide can be sourced commercially. A typical starting point for a redox shuffling buffer is a 5:1 to 10:1 molar ratio of the reduced to the oxidized form.
Materials:
-
Guanidinoethyl disulfide (GED) dihydrobromide (e.g., from chemical suppliers)
-
2-Guanidinoethanethiol (2-GET) (if available) or a suitable reducing agent like Dithiothreitol (DTT) to generate it in situ.
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Guanidine hydrochloride (GdnHCl)
-
EDTA
Procedure:
-
Prepare a stock solution of GED: Dissolve Guanidinoethyl disulfide dihydrobromide in the desired refolding buffer base (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA) to a final concentration of 100 mM.
-
Prepare the reduced form (2-GET): If 2-Guanidinoethanethiol is not available, it can be generated by reducing a portion of the GED stock solution with a strong reducing agent like DTT, followed by removal of the DTT via dialysis or size-exclusion chromatography. Alternatively, a defined ratio of a reducing agent like DTT can be added directly to the refolding buffer along with GED to establish the desired redox potential in situ.
-
Prepare the final refolding buffer: Combine the oxidized (GED) and reduced (2-GET) forms in the refolding buffer base to achieve the desired final concentrations and ratio. A common starting point is 1 mM GED and 5 mM 2-GET. The buffer may also contain a low concentration of GdnHCl (e.g., 0.5 - 1.0 M) to aid in solubility.
Protocol 2: High-Pressure Refolding of a Model Protein
This protocol outlines the refolding of a model disulfide-containing protein from purified inclusion bodies.
Materials:
-
Purified inclusion bodies of the target protein.
-
Solubilization Buffer: 6 M GdnHCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA.
-
Refolding Buffer with GED: 50 mM Tris-HCl pH 8.0, 0.8 M GdnHCl, 1 mM EDTA, 1 mM Guanidinoethyl disulfide, 5 mM 2-Guanidinoethanethiol.
-
High-pressure vessel (e.g., BaroFold system or similar).
-
Dialysis tubing (appropriate molecular weight cut-off).
-
Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer to a protein concentration of 10-20 mg/mL.
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization and reduction of disulfide bonds.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.
-
-
High-Pressure Refolding:
-
Dilute the solubilized protein solution 10 to 50-fold into the pre-chilled (4°C) Refolding Buffer with GED. The final protein concentration should typically be in the range of 0.1 - 1.0 mg/mL.
-
Transfer the diluted protein solution to a high-pressure compatible container.
-
Place the container in the high-pressure vessel and pressurize to 2 kbar (200 MPa).
-
Incubate at the desired temperature (often 4-25°C) for 24-48 hours.
-
-
Depressurization and Recovery:
-
Slowly depressurize the vessel over a period of 1-2 hours.
-
Recover the refolded protein solution.
-
-
Buffer Exchange and Concentration:
-
Transfer the refolded protein solution to dialysis tubing and dialyze against the Final Dialysis Buffer at 4°C with at least two buffer changes over 24 hours to remove the GdnHCl and redox reagents.
-
Concentrate the protein to the desired final concentration using an appropriate method (e.g., centrifugal concentrators).
-
-
Analysis of Refolded Protein:
-
Determine the protein concentration (e.g., by measuring A280).
-
Assess the solubility by centrifuging the final sample and checking for any precipitate.
-
Analyze the protein's structural integrity and folding status using techniques such as:
-
SDS-PAGE (non-reducing and reducing): To check for the formation of disulfide-linked oligomers.
-
Size-Exclusion Chromatography (SEC): To assess the monomeric state and purity.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary and tertiary structure.
-
Activity Assay: To determine the biological function of the refolded protein.
-
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Refolding by High Pressure of a Toxin Containing Seven Disulfide Bonds: Bothropstoxin-1 from Bothrops jararacussu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing aggregation during Guanidinoethyl disulfide modification
Technical Support Center: Preventing Aggregation During Guanidinoethyl Disulfide (GED) Modification
Welcome to the Advanced Protein Modification Support Hub. As a Senior Application Scientist, I frequently encounter challenges regarding protein precipitation during the conversion of native cysteines to S-(2-guanidinoethyl)cysteine using Bis(2-guanidinoethyl) disulfide (GED). While this modification is highly valued for creating arginine mimics, it introduces significant physicochemical shifts that can destabilize your target protein.
This guide deconstructs the causality of GED-induced aggregation and provides field-proven, self-validating workflows to ensure monomeric, highly purified conjugates.
Section 1: The Causality of GED-Induced Aggregation
To prevent aggregation, we must first understand the thermodynamic and electrostatic forces at play during thiol-disulfide exchange[1]. Aggregation during GED modification is rarely random; it is driven by three distinct mechanistic pathways:
-
Isoelectric Point (pI) Shift & Electrostatic Collapse: Native cysteines are neutral or slightly negatively charged at physiological pH. S-(2-guanidinoethyl)cysteine introduces a strongly basic guanidinium group (pKa ~12.5). Modifying multiple cysteines drastically increases the protein's net positive charge, shifting its pI upward. If your reaction buffer pH aligns with this new pI, the protein loses its electrostatic repulsion and precipitates out of solution.
-
Oxidative Disulfide Scrambling: GED acts as a disulfide donor. During the exchange, the leaving group—2-mercaptoethylguanidine (MEG)—is released as a free thiol. In the presence of trace transition metals or dissolved oxygen, these thiols can catalyze aberrant intermolecular cross-linking between partially modified proteins, leading to covalent aggregation[2],[3].
-
Hydrophobic Exposure: The steric bulk of the guanidinoethyl group can disrupt local tertiary structures, exposing hydrophobic core residues to the aqueous solvent, thereby prompting non-covalent aggregation.
Mechanistic pathways of GED modification and aggregation triggers.
Section 2: Diagnostic FAQs
Q: My protein turns cloudy immediately upon adding GED. Is the reagent degraded? A: No, immediate cloudiness is the hallmark of an electrostatic collapse (pI shift), not reagent degradation. By adding guanidinium groups, you have rapidly shifted the protein's pI to match your buffer's pH. Solution: Calculate the theoretical pI of the fully modified protein. Adjust your reaction buffer pH to be at least 1.5 units above or below this new pI prior to adding GED.
Q: How can I differentiate between covalent disulfide cross-linking and hydrophobic aggregation? A: You must perform a comparative SDS-PAGE analysis. Run the aggregated sample under both reducing (with 50 mM DTT or BME) and non-reducing conditions. If the high-molecular-weight aggregates resolve into monomers under reducing conditions, the aggregation is driven by aberrant disulfide scrambling[4]. If the aggregates persist, the cause is hydrophobic collapse.
Diagnostic workflow for identifying and resolving GED-induced aggregation.
Section 3: Quantitative Optimization of GED Stoichiometry
Over-modification is the primary driver of structural destabilization. The table below synthesizes quantitative data for optimizing the molar excess of GED based on your specific experimental goals.
| GED Excess (Molar) | Reaction Time | Modification Efficiency | Aggregation Risk | Recommended Use Case |
| 5x | 2 hours | ~50 - 70% | Low | Highly sensitive, aggregation-prone proteins |
| 20x | 1 hour | >90% | Moderate | Standard structural biology workflows |
| 100x | 30 mins | ~100% | High | Denatured proteins (e.g., inclusion bodies) |
Section 4: Self-Validating Experimental Protocol
A robust protocol must validate itself at every step. This methodology incorporates real-time checkpoints to ensure you are not blindly proceeding with an aggregated or unmodified sample.
Phase 1: Preparation and Pre-Reduction
-
Buffer Degassing: Vigorously degas the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5) and supplement with 1 mM EDTA.
-
Reduction: Treat the protein (1-5 mg/mL) with 5 mM DTT for 30 minutes at room temperature to ensure all cysteines are fully reduced.
-
Desalting: Remove DTT using a size-exclusion spin column equilibrated with the degassed reaction buffer.
-
Validation Checkpoint 1: Immediately quantify free thiols using Ellman’s Reagent (DTNB). The molar ratio of free thiols to protein should match your sequence data.
-
Phase 2: Controlled GED Modification
-
Reagent Addition: Dissolve GED in the reaction buffer to create a 100 mM stock. Add GED to the protein solution at a 20x molar excess (relative to total free thiols, not total protein).
-
Incubation: Incubate the mixture at room temperature for 1 hour in the dark.
-
Validation Checkpoint 2: At 30 minutes and 60 minutes, monitor the solution visually and via Dynamic Light Scattering (DLS). An increase in the polydispersity index (PDI) > 0.2 indicates early-stage aggregation.
-
Phase 3: Quenching and Verification
-
Quenching: Stop the thiol-disulfide exchange by lowering the pH to 6.0 using 1 M MES buffer (pH 5.5).
-
Causality: Thiol-disulfide exchange requires the thiolate anion (S-). Dropping the pH protonates the thiols, arresting the reaction and preventing late-stage scrambling.
-
-
Purification: Remove excess GED and MEG by dialyzing against your final storage buffer overnight at 4°C.
-
Final Validation: Perform intact mass spectrometry (LC-MS) to confirm the mass shift (+101 Da per modified cysteine) and run a non-reducing SDS-PAGE to confirm the absence of covalent dimers[4].
References
- Source: nih.
- Title: Materials and methods. Chemical modifi- Isolation and rosetting of normal PBL.
- Source: nih.
- Source: mdpi.
Sources
- 1. ovid.com [ovid.com]
- 2. Oxidation of active cysteines mediates protein aggregation of S10R, the cataract-associated mutant of mouse GammaB-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Guanidinoethyl Disulfide Synthesis
Welcome to the technical support center for the synthesis of Guanidinoethyl disulfide, also known as bis(2-guanidinoethyl) disulfide. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important compound. In the following sections, we will address common issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Guanidinoethyl disulfide and what are the key reaction steps?
The most prevalent synthetic route to Guanidinoethyl disulfide involves a two-step process starting from cystamine dihydrochloride. The first step is a guanidinylation reaction, where the primary amine groups of cystamine are converted to guanidinium groups. This is typically followed by purification to isolate the final product. The choice of guanidinylating agent is a critical parameter influencing the overall yield and purity.
Q2: I am observing a significant amount of starting material (cystamine) in my final product. What could be the cause?
Unreacted cystamine is a common impurity and is often indicative of incomplete guanidinylation. This can be due to several factors including:
-
Suboptimal pH: The guanidinylation of primary amines is highly pH-dependent. The amine must be in its free base form to act as a nucleophile, which typically requires a basic pH.
-
Insufficient Guanidinylating Agent: The stoichiometry of the guanidinylating agent to cystamine is crucial. An insufficient amount will lead to incomplete conversion.
-
Poor Reagent Reactivity: Not all guanidinylating agents are created equal. The choice of reagent significantly impacts reaction kinetics and completeness.
Common Problems & Solutions
Issue 1: Low Overall Yield of Guanidinoethyl Disulfide
Q: My final isolated yield of Guanidinoethyl disulfide is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from issues in both the guanidinylation and the disulfide bond integrity. Here’s a systematic approach to troubleshooting:
1. Inefficient Guanidinylation:
-
Causality: The nucleophilic attack of the primary amine of cystamine on the electrophilic carbon of the guanidinylating agent is the key bond-forming step. If the amine is protonated (at low pH) or if the guanidinylating agent is not sufficiently reactive, this reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Optimize pH: The reaction should be carried out under basic conditions, typically at a pH of 8-10, to ensure the cystamine is in its free amine form. You can use an organic base like triethylamine or an inorganic base like sodium carbonate.
-
Increase Stoichiometry of Guanidinylating Agent: Try increasing the molar equivalents of the guanidinylating agent relative to cystamine. A 10-20% excess of the guanidinylating agent can often drive the reaction to completion.
-
Select a More Reactive Guanidinylating Agent: If you are using a less reactive agent like 1H-pyrazole-1-carboxamidine, consider switching to a more potent one such as N,N'-Di-Boc-N''-triflylguanidine.[1] The triflyl group is an excellent leaving group, making the guanidinylating agent more electrophilic.[2]
-
2. Disulfide Bond Scrambling or Reduction:
-
Causality: The disulfide bond in both the starting material and the product can be susceptible to cleavage under certain conditions, particularly in the presence of free thiols. This can lead to the formation of mixed disulfides or the free thiol, which can complicate purification and reduce the yield of the desired product. Disulfide bond stability is often pH-dependent, with increased instability at higher pH.[3][4][5]
-
Troubleshooting Steps:
-
Maintain a Slightly Acidic to Neutral pH During Workup and Purification: If disulfide scrambling is suspected, consider performing the workup and purification steps at a pH between 6 and 7.[3]
-
Air Oxidation: If some reduction of the disulfide bond has occurred, gentle air oxidation during the workup can help to reform the disulfide linkage. This can be achieved by stirring the solution open to the atmosphere for a period of time.
-
Use of a Redox Buffer: In some cases, employing a redox buffer system like MESNA/diMESNA during purification can help maintain the integrity of the disulfide bond.[6][7]
-
dot
Caption: Troubleshooting workflow for low yields.
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify Guanidinoethyl disulfide from the reaction mixture. What are some effective purification strategies?
A: Guanidinoethyl disulfide is a highly polar and basic compound, which can make it challenging to purify by traditional methods. Here are some approaches:
-
Ion-Exchange Chromatography: This is often the most effective method for purifying highly basic compounds like Guanidinoethyl disulfide.[8] A strong cation exchange resin can be used to bind the positively charged product, allowing neutral and acidic impurities to be washed away. The product can then be eluted with a high salt concentration or a change in pH.
-
Reversed-Phase HPLC with Ion-Pairing Agents: For analytical and small-scale preparative purification, reversed-phase HPLC can be employed. Due to the high polarity of the compound, a mobile phase with a low percentage of organic solvent will likely be required. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention.
-
Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material. This may involve converting the product to a specific salt form (e.g., hydrochloride or hydrobromide) to facilitate crystallization.
| Purification Method | Advantages | Disadvantages | Key Considerations |
| Ion-Exchange Chromatography | High capacity, effective for highly basic compounds. | Can be time-consuming, may require specialized equipment. | Choice of resin and elution conditions are critical. |
| Reversed-Phase HPLC | High resolution, suitable for analytical and small-scale purification.[9] | Low capacity, can be expensive for large-scale purification. | Mobile phase composition and ion-pairing agent selection are important.[10][11] |
| Crystallization | Can provide very high purity material, scalable. | Finding a suitable solvent system can be challenging. | Product may need to be in a specific salt form. |
Advanced Troubleshooting
Q: I've optimized the guanidinylation reaction and my purification seems to be working, but my yields are still not satisfactory. What other factors could be at play?
A: If the primary troubleshooting steps have not resolved the issue, consider these more subtle factors:
-
Quality of Starting Materials: Ensure that the cystamine dihydrochloride and the guanidinylating agent are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
-
Solvent Effects: The choice of solvent can influence the reaction rate and solubility of reactants and products. While aqueous buffers are common, the addition of a co-solvent could be beneficial in some cases.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period or at elevated temperatures.
Experimental Protocols
General Protocol for Guanidinoethyl Disulfide Synthesis
This protocol is a general guideline and may require optimization for your specific conditions.
-
Dissolve Cystamine: Dissolve cystamine dihydrochloride in a suitable aqueous buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5).
-
Add Guanidinylating Agent: Add the guanidinylating agent (e.g., 2.2 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride) to the cystamine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique such as HPLC or TLC.
-
Workup: Once the reaction is complete, acidify the reaction mixture to a pH of ~6 with an acid like HCl.
-
Purification: Purify the product using one of the methods described in the "Difficulty in Product Purification" section.
Protocol for HPLC Analysis
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is often effective.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for compounds without a strong chromophore.[10][12]
dot
Caption: General synthesis and analysis workflow.
References
- Vertex AI Search. (n.d.). The reagents used for the optimization of compound 4 guanidylation process.
- Benchchem. (n.d.). Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis.
- SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
- ResearchGate. (n.d.). HPLC separation of guanidino compounds.
- Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine.
- MTC USA. (n.d.). Guanidine Analyzed with HPLC- AppNote.
- PubMed. (n.d.). Chromatography and electrophoresis of creatinine and other guanidino compounds.
- Benchchem. (n.d.). A Comparative Analysis of Guanidination Protocols for Researchers.
- ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction.
- University of South Florida. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
- Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
- PMC. (n.d.). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester.
- University of Vermont. (n.d.). Synthesis of disulfide fragments for use in high throughput disulfide-exchange screening.
- BOC Sciences. (n.d.). CAS 1072-13-5 (guanidinoethyl disulfide).
- PMC. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization.
- European Journal of Organic Chemistry. (2014). Disulfide Formation Strategies in Peptide Synthesis.
- PubMed. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4).
- PubMed. (2008). One-step Refolding and Purification of Disulfide-Containing Proteins With a C-terminal MESNA Thioester.
- Journal of Medicinal Chemistry. (n.d.). Synthesis of acylguanidine analogues: inhibitors of ADP-induced platelet aggregation.
- ChemicalBook. (2022). GUANIDINOETHYL DISULFIDE | 1072-13-5.
- Alfa Chemistry. (n.d.). CAS 1072-13-5 Guanidinoethyl disulfide.
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Guanidinylation.
- ResearchGate. (2019). Making a disulfide bound after expression, oxidizing buffer?.
- ResearchGate. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads.
- ResearchGate. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 9. Chromatography and electrophoresis of creatinine and other guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
Technical Support Center: Guanidinoethyl Disulfide (GED) Stability in Aqueous Solutions
Welcome to the Technical Support Center for Guanidinoethyl Disulfide (GED). As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of biochemical and cellular assays involving GED—the oxidized, disulfide dimer of mercaptoethylguanidine (MEG).
While GED is highly stable as a dry hydrochloride salt, its behavior in aqueous solutions is remarkably dynamic. Disulfide bonds are not inert structural linkages; they are redox-active and pH-sensitive electrophiles. The strongly basic nature of the guanidino group (pKa ~13.6) further influences the local electronic environment, making GED susceptible to specific degradation pathways. Understanding the thermodynamic and kinetic vulnerabilities of this molecule is critical for robust experimental design.
Mechanistic pathways of GED degradation and reduction in aqueous environments.
Part 1: Troubleshooting Guide
Symptom 1: Loss of GED efficacy in long-term cell culture assays (24–72 hours).
-
Cause : GED undergoes slow, trace-metal-catalyzed oxidation and spontaneous thiol-disulfide exchange with endogenous thiols (e.g., glutathione, cysteine) present in complete culture media. Over 24 hours at 37°C, the effective concentration of intact GED drops significantly.
-
Solution : Do not pre-incubate GED in complete media for extended periods. Add GED directly to the culture immediately before the assay. If continuous exposure is required, supplement the media with fresh GED aliquots every 12 hours.
Symptom 2: Unexpected free thiols detected in GED stock solutions.
-
Cause : Base-catalyzed β-elimination. If GED is dissolved in unbuffered water that drifts basic, or in alkaline buffers (pH > 8.0), the disulfide bond is cleaved, forming a1 into free thiols and other degradation products[1].
-
Solution : Always reconstitute GED in mildly acidic, degassed water (pH 4.0 - 5.0) for stock storage.
Symptom 3: Incomplete reduction when generating MEG from GED.
-
Cause : Insufficient molar excess of reducing agent. The strongly basic guanidino groups remain positively charged at physiological pH, which can cause electrostatic repulsion with certain reducing agents.
-
Solution : Use a strong, irreversible reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 5x to 10x molar excess. TCEP is preferred over DTT as it operates efficiently across a broader pH range and2 efficiently without interfering with downstream thiol-sensitive assays[2].
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I store GED working solutions at 4°C? A: It is highly discouraged. While acidic stock solutions are stable, GED diluted in physiological buffers (pH 7.4) begins to degrade within days. Always prepare working solutions fresh from frozen aliquots to ensure experimental reproducibility.
Q2: Why must I degas the water for my stock solutions? A: Dissolved oxygen, in concert with trace transition metals (e.g., Cu²⁺, Fe³⁺) ubiquitous in standard glassware and water systems, catalyzes the irreversible oxidation of the disulfide to sulfinates or sulfonates. Degassing removes the oxygen, effectively arresting this degradation pathway.
Q3: How does GED interact with protein cysteine residues? A: GED can undergo thiol-disulfide exchange with surface-exposed, low-pKa cysteines on proteins. This property has been exploited to3 through the covalent attachment of the guanidino group[3].
Part 3: Standard Operating Protocol (SOP)
Every reliable protocol must be a self-validating system. The following methodology for preparing and storing GED includes a built-in Quality Control (QC) step to verify the integrity of the disulfide bond before you commit to expensive downstream assays.
Step-by-Step Methodology: Preparation, Storage, and Validation
Step 1: Solvent Preparation
-
Acidify ultra-pure water (18.2 MΩ·cm) to pH 4.5 using 0.1 M HCl. (Causality: Acidic pH suppresses hydroxide ion concentration, preventing base-catalyzed β-elimination).
-
Degas the acidified water by sparging with Argon or Nitrogen gas for 15 minutes. (Causality: Removes dissolved oxygen to prevent metal-catalyzed oxidation).
Step 2: Reconstitution
-
Weigh the required amount of dry GED hydrochloride salt.
-
Dissolve the powder in the degassed, acidic water to create a 100 mM stock solution. Vortex gently until completely dissolved.
Step 3: Aliquoting and Storage
-
Dispense the stock solution into single-use, amber microcentrifuge tubes to prevent photolytic degradation.
-
Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Step 4: Quality Control (Self-Validation)
-
Before an experiment, thaw one aliquot.
-
Perform an Ellman's Reagent (DTNB) assay on a 5 µL sample of the stock.
-
Validation Check : A pure, intact GED solution must yield a negative DTNB result (no yellow color at 412 nm), confirming the absence of free thiols (MEG). If A412 is high, the disulfide has degraded, and the aliquot must be discarded.
Step-by-step workflow for GED preparation, storage, and self-validating quality control.
Part 4: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected half-life of GED under various aqueous conditions.
| Storage Condition | pH | Temperature | Estimated Half-Life (t₁/₂) | Primary Degradation Mechanism |
| Degassed ddH₂O | 4.5 | -80°C | > 12 months | None (Stable) |
| Degassed ddH₂O | 4.5 | 25°C | > 4 weeks | Slow oxidation |
| Aqueous Buffer | 7.4 | 4°C | ~ 7-14 days | Trace metal-catalyzed oxidation |
| Aqueous Buffer | 7.4 | 37°C | ~ 24-48 hours | Thiol-disulfide exchange / Oxidation |
| Alkaline Buffer | 9.0 | 25°C | < 4 hours | Base-catalyzed β-elimination |
References
- Title: Small aminothiol compounds improve the function of Arg to Cys variant proteins: effect on the human cystathionine β-synthase p.
- Source: semanticscholar.
- Source: nih.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small aminothiol compounds improve the function of Arg to Cys variant proteins: effect on the human cystathionine β-synthase p.R336C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guanidinoethyl Disulfide (GED) Protein Modifications & Troubleshooting
Welcome to the GED Application Support Hub. As a Senior Application Scientist, I frequently encounter questions regarding the off-target effects and side reactions of bis(2-guanidinoethyl) disulfide (GED) during protein modification, refolding, and oxidative stress assays.
While GED is highly valued as a peroxynitrite scavenger[1] and a potent denaturing agent, its disulfide core and guanidinium extremities present unique cross-reactivity profiles with specific amino acids. This guide is designed to move beyond basic protocols by explaining the fundamental causality behind these reactions, providing you with self-validating troubleshooting workflows to ensure absolute scientific integrity in your assays.
Part 1: Mechanistic Causality of GED Side Reactions
To troubleshoot effectively, we must first understand the thermodynamic and kinetic drivers of GED's interactions with amino acids. GED does not react randomly; its side reactions are highly specific to the microenvironment (pH, redox state, and presence of reactive oxygen/nitrogen species).
Thiol-Disulfide Exchange (Cysteine)
At physiological to slightly alkaline pH (> 7.0), the thiol group of a free cysteine residue (pKa ~8.3) begins to deprotonate into a highly nucleophilic thiolate anion (S⁻). This thiolate attacks the electrophilic disulfide bond of GED. The reaction is thermodynamically driven forward because the leaving group, mercaptoethylguanidine (MEG), contains a guanidinium moiety (pKa ~13.5) that remains protonated and highly soluble. This results in the formation of a stable mixed disulfide on the protein membrane or structure[2].
Oxidative Scavenging (Tyrosine & Methionine Protection)
If you are using GED in cellular assays, you may notice an unexpected preservation of Tyrosine and Methionine residues. Peroxynitrite (ONOO⁻) is a potent oxidant that typically nitrates Tyrosine (forming 3-nitrotyrosine) and oxidizes Methionine. GED acts as a sacrificial scavenger; its sulfur atoms are highly susceptible to oxidation by ONOO⁻, neutralizing the threat before it can irreversibly modify the protein[1].
Dicarbonyl Trapping & Chaotropic Effects (Lysine & Arginine)
At high concentrations, the guanidinium groups of GED mimic guanidine hydrochloride, disrupting hydrogen bonds and driving protein unfolding. Furthermore, the guanidino groups can trap reactive dicarbonyl species (like methylglyoxal). By scavenging these precursors, GED derivatives actively prevent the crosslinking of Lysine and Arginine residues into Advanced Glycation End-products (AGEs)[3].
Fig 1: Mechanistic pathways of GED interacting with Cysteine and Peroxynitrite.
Part 2: Troubleshooting FAQs
Q1: I am observing a +102 Da mass shift on my target protein after GED treatment. Is my sample contaminated? A1: No, your sample is likely not contaminated. A +102 Da shift corresponds exactly to the covalent addition of a single mercaptoethylguanidine (MEG) moiety. This indicates that GED has undergone a thiol-disulfide exchange with a free, solvent-accessible Cysteine residue on your protein[2]. If this modification is undesirable, lower the pH of your buffer to ~6.5 to protonate the thiolate anion, severely retarding the exchange kinetics.
Q2: Does GED covalently modify primary amines like the N-terminus or Lysine side chains? A2: No. The disulfide core of GED is highly specific to soft nucleophiles (thiols). Hard nucleophiles like primary amines do not attack disulfides under standard aqueous conditions. However, at concentrations >1 M, the guanidinium groups will cause chaotropic unfolding, which may expose previously buried hydrophobic residues, leading to aggregation.
Q3: Why did my Ellman's Assay (DTNB) show zero free thiols after adding GED, but my protein function is unchanged? A3: GED caps the free thiols via mixed disulfide formation. Because DTNB only reacts with free sulfhydryls, the assay will read zero. If protein function is unchanged, it implies that the modified Cysteine is not part of the active site, or the addition of the positively charged guanidinium group mimics the local electrostatic environment well enough to preserve function.
Part 3: Quantitative Data on Amino Acid Reactivity
Use this reference table to predict how GED will interact with specific residues in your target protein.
| Amino Acid | Interaction Type | Reaction Mechanism | Experimental Consequence |
| Cysteine (Cys) | Covalent | Thiol-disulfide exchange | +102 Da mass shift; loss of free -SH |
| Tyrosine (Tyr) | Indirect (Protective) | GED scavenges ONOO⁻ | Prevention of 3-nitrotyrosine formation |
| Methionine (Met) | Indirect (Protective) | Competitive oxidation | Prevention of methionine sulfoxide |
| Lysine (Lys) | Indirect (Protective) | Dicarbonyl trapping | Prevention of AGE crosslinking |
| Arginine (Arg) | Non-covalent | Chaotropic disruption | Protein unfolding at high [GED] |
Part 4: Validated Experimental Protocols
To confidently determine if GED is causing side reactions via mixed disulfide formation, you must use a self-validating assay. The following protocol uses Ellman's Reagent (DTNB) coupled with a reductive control to definitively prove reversible covalent modification.
Protocol: Self-Validating Quantification of GED-Cysteine Mixed Disulfides
Causality Check: DTNB reacts with free thiols to produce TNB²⁻, which absorbs strongly at 412 nm. By comparing a GED-treated sample to a DTT-reduced control, we create a closed-loop validation system: if GED covalently caps the thiol, absorbance drops. If DTT restores the absorbance, we prove the modification was a reversible disulfide, not irreversible oxidation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0). Causality: pH 8.0 ensures Cysteine is partially deprotonated (reactive), while EDTA prevents trace heavy metals from catalyzing unwanted thiol oxidation.
-
Protein Incubation: Incubate 10 µM of your target protein with 1 mM GED for 2 hours at room temperature.
-
Desalting: Remove excess unreacted GED and free MEG byproduct using a Zeba Spin Desalting Column (7K MWCO) equilibrated with Reaction Buffer.
-
Self-Validating Control Split:
-
Sample A (Test): Keep as is.
-
Sample B (Control): Treat with 10 mM DTT for 30 mins at 37°C, then pass through a second desalting column. Causality: DTT reduces the mixed disulfide, ejecting the MEG moiety and restoring the free Cysteine.
-
-
DTNB Assay: Add 10 µL of DTNB reagent (4 mg/mL) to 100 µL of Sample A, Sample B, and a Buffer Blank. Incubate for 15 minutes.
-
Readout: Measure absorbance at 412 nm.
-
Interpretation: Sample A should show low/zero absorbance (thiols are capped by GED). Sample B should show high absorbance (thiols restored). If Sample B remains low, the protein has aggregated or undergone irreversible oxidation.
-
Fig 2: Diagnostic workflow for quantifying GED-induced mixed disulfide formation.
References
- Source: PMC (nih.gov)
- Source: RUN (unl.pt)
- Interaction of AET-treated SRBC with T-L results in prompt formation of large rosettes Source: Ovid URL
- Source: BioKB (uni.lu)
Sources
Technical Support Center: Enhancing the Efficiency of Guanidinoethyl Disulfide (GED) Crosslinking
Welcome to the technical support center for Guanidinoethyl disulfide (GED) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the efficiency and success of your crosslinking experiments. Here, we move beyond basic protocols to explain the underlying principles and provide solutions to common challenges encountered in the lab.
Understanding the Mechanism of Guanidinoethyl Disulfide (GED) Crosslinking
Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a homobifunctional crosslinking agent. It is particularly valuable for its ability to introduce reversible disulfide bonds into molecules by reacting with primary amine groups. This process, known as guanidinylation, converts primary amines into guanidinium groups, which can then participate in disulfide exchange reactions.
The efficiency of GED crosslinking is highly dependent on precise control of reaction conditions. The following sections will delve into common issues and provide detailed troubleshooting strategies to optimize your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during GED crosslinking experiments. Each issue is presented in a question-and-answer format to provide clear and direct guidance.
Question 1: Why am I observing low or no crosslinking efficiency?
Answer: Low crosslinking efficiency is a frequent challenge and can stem from several factors related to reaction conditions and reagent integrity.
-
Suboptimal pH: The guanidinylation of primary amines by GED is a pH-dependent reaction. The optimal pH range for this reaction is typically between 7.5 and 9.0. At lower pH values, the primary amines are protonated, reducing their nucleophilicity and thus their reactivity with GED. Conversely, at very high pH, the stability of your protein or molecule of interest may be compromised.
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer immediately before use.
-
Perform a pH titration experiment to determine the optimal pH for your specific system within the recommended range.
-
Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction.
-
-
-
Incorrect Buffer Composition: The choice of buffer can significantly impact the reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for reaction with GED, leading to reduced efficiency.
-
Troubleshooting Steps:
-
Switch to a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer.
-
If you must use a Tris-based buffer, ensure the concentration is as low as possible and consider increasing the concentration of GED.
-
-
-
Inefficient Disulfide Bond Formation: The second step of the crosslinking process is the formation of a disulfide bond. This is an equilibrium-driven process and can be influenced by the redox environment.
-
Troubleshooting Steps:
-
Ensure that no reducing agents, such as DTT or β-mercaptoethanol, are present in your sample or buffers, as these will prevent disulfide bond formation.
-
Consider the addition of a mild oxidizing agent, such as oxidized glutathione (GSSG), to drive the equilibrium towards disulfide bond formation. However, this should be done cautiously to avoid unwanted oxidation of your target molecule.
-
-
-
Degraded GED Reagent: GED is susceptible to degradation, especially if not stored properly.
-
Troubleshooting Steps:
-
Store GED desiccated at the recommended temperature (typically -20°C).
-
Allow the reagent to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh batch of GED if you suspect degradation.
-
-
Question 2: How can I minimize non-specific modifications and protein aggregation?
Answer: Non-specific modifications and aggregation are often linked and can be controlled by optimizing reagent concentrations and reaction times.
-
Excessive GED Concentration: While a molar excess of GED is necessary to drive the reaction, a very high concentration can lead to the modification of numerous amine groups, potentially altering the protein's structure and leading to aggregation.
-
Troubleshooting Steps:
-
Perform a concentration titration of GED to find the lowest effective concentration for your desired level of crosslinking.
-
A typical starting point is a 10- to 50-fold molar excess of GED over the target molecule.
-
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also increase the likelihood of non-specific modifications and aggregation.
-
Troubleshooting Steps:
-
Conduct a time-course experiment to determine the optimal reaction time. Aliquots can be taken at various time points and analyzed to find the point of maximum crosslinking with minimal side products.
-
-
Question 3: Why is the cleavage of the disulfide bond incomplete?
Answer: The reversibility of GED crosslinking is one of its key advantages, so incomplete cleavage can be a significant issue.
-
Insufficient Reducing Agent: The disulfide bond introduced by GED is cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Incomplete cleavage is often due to an insufficient concentration or potency of the reducing agent.
-
Troubleshooting Steps:
-
Increase the concentration of the reducing agent. A final concentration of 10-20 mM DTT or TCEP is typically sufficient.
-
Ensure the pH of the cleavage buffer is optimal for the chosen reducing agent. DTT is most effective at a pH above 7.5, while TCEP is effective over a wider pH range.
-
Incubate for a sufficient amount of time (e.g., 30-60 minutes at 37°C) to ensure complete reduction.
-
-
-
Accessibility of the Disulfide Bond: In some cases, the newly formed disulfide bond may be buried within the structure of the crosslinked complex, making it less accessible to the reducing agent.
-
Troubleshooting Steps:
-
Consider adding a denaturant, such as urea or guanidinium chloride, to the cleavage buffer to unfold the protein and increase the accessibility of the disulfide bond.
-
-
Frequently Asked Questions (FAQs)
-
What is the optimal molar ratio of GED to my protein?
-
The optimal ratio is protein-dependent. A good starting point is a 20-fold molar excess of GED. This should be optimized by performing a titration experiment.
-
-
Can I use GED for intracellular crosslinking?
-
GED is generally not cell-permeable. For intracellular crosslinking, you would need to use a cell-permeable crosslinker.
-
-
How can I confirm that crosslinking has occurred?
-
Successful crosslinking can be confirmed by techniques such as SDS-PAGE, where you will observe a shift in the molecular weight of the crosslinked species. Mass spectrometry can be used to identify the specific crosslinked residues.
-
-
What is the shelf life of a GED solution?
-
It is highly recommended to prepare GED solutions fresh for each experiment. If you must store a stock solution, it should be aliquoted and stored at -80°C for a short period.
-
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with GED
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
GED Solution: Immediately before use, dissolve GED in the reaction buffer to a concentration that will result in the desired molar excess when added to the protein solution.
-
Reaction: Add the GED solution to the protein solution and incubate at room temperature for 1-2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Removal of Excess Reagent: Remove excess GED and byproducts by dialysis or using a desalting column.
Protocol 2: Cleavage of the Disulfide Bond
-
Cleavage Buffer: Prepare a buffer containing a reducing agent, for example, 100 mM Tris, 10 mM DTT, pH 8.5.
-
Cleavage Reaction: Add the cleavage buffer to your crosslinked sample and incubate at 37°C for 30-60 minutes.
-
Analysis: Analyze the cleaved products by SDS-PAGE or other relevant methods.
Data Presentation
Table 1: Troubleshooting Summary for GED Crosslinking
| Problem | Potential Cause | Recommended Solution |
| Low/No Crosslinking | Suboptimal pH | Optimize pH (7.5-9.0) |
| Buffer contains primary amines | Use non-amine buffers (e.g., PBS, Borate) | |
| Presence of reducing agents | Ensure buffers are free of reducing agents | |
| Degraded GED reagent | Use a fresh batch of GED | |
| Non-specific Modification/Aggregation | Excessive GED concentration | Perform a GED concentration titration |
| Prolonged reaction time | Optimize reaction time with a time-course experiment | |
| Incomplete Cleavage | Insufficient reducing agent | Increase concentration of DTT or TCEP |
| Inaccessible disulfide bond | Add a denaturant to the cleavage buffer |
Visualizations
Caption: Troubleshooting flowchart for low crosslinking efficiency.
References
Guanidinoethyl Disulfide (GED) Reaction Kinetics Optimization Center
Welcome to the Technical Support Center for Guanidinoethyl Disulfide (GED) and its monomeric precursor, Mercaptoethylguanidine (MEG). This portal is designed for researchers and drug development professionals optimizing the synthesis, redox cycling, and biological assay kinetics of these potent inducible nitric oxide synthase (iNOS) inhibitors and peroxynitrite scavengers.
Core Principles: The MEG-GED Redox Equilibrium
The pharmacological activity of GED is intrinsically linked to its redox state. While GED is a highly selective, competitive inhibitor of iNOS, its reduced monomeric form (MEG) acts as a rapid scavenger of cytotoxic peroxynitrite (ONOO⁻). Understanding the causality behind their interconversion—driven by pH, dissolved oxygen, and transition metals—is critical for generating reproducible kinetic data in your assays.
Visualization: MEG-GED Redox & Inhibition Pathway
Fig 1: Reaction kinetics and pharmacological pathways of MEG and GED, including iNOS inhibition.
Troubleshooting & FAQs
Q1: Why is my GED synthesis from MEG yielding inconsistent oxidation kinetics? A: You are likely experiencing variations in buffer pH or trace transition metal contamination.
-
The Causality: The oxidation of MEG to GED is a classic thiol-disulfide conversion. This reaction strictly requires the deprotonation of the thiol group to a highly reactive thiolate anion (
). If your buffer pH drops below 7.5, the concentration of thiolate plummets, stalling the kinetics. Furthermore, this oxidation is catalytically driven by trace transition metals (e.g., , ). Unquantified metals in standard laboratory water will cause severe batch-to-batch kinetic variability. -
The Solution: Standardize the catalytic rate by intentionally adding a defined trace amount of
(e.g., 5 µM) to a tightly controlled pH 8.2 buffer, overriding the unpredictable effects of adventitious metals.
Q2: How do I optimize the reduction kinetics of GED for intracellular assay modeling? A: Switch your reducing agent from Dithiothreitol (DTT) to Tris(2-carboxyethyl)phosphine (TCEP).
-
The Causality: In biological assays, you may need to reduce GED back to MEG. DTT reduces disulfides via a mixed-disulfide intermediate, a process that relies on thiolate formation and thus requires a pH > 7.0. If your assay models a slightly acidic microenvironment (e.g., ischemic tissue at pH 6.5), DTT kinetics will fail. TCEP, however, relies on the nucleophilic attack by its central phosphorus atom. It does not form mixed disulfides and reduces GED stoichiometrically and rapidly across a broad pH range (1.5 to 8.5).
Q3: In peroxynitrite scavenging assays, my GED/MEG mixture shows variable rate constants. Why? A: You are observing the competitive kinetics of a mixed redox population.
-
The Causality: MEG is a highly potent scavenger of peroxynitrite, reacting with a second-order rate constant of
at 37°C . The free thiol in MEG is the primary reactive nucleophile. GED, being the oxidized disulfide, lacks this free thiol and reacts at a negligible rate. If your GED stock has partially reduced, or your MEG stock has partially oxidized, the apparent scavenging kinetics will fluctuate wildly based on the exact molar ratio of the two species. -
The Solution: Always quantify the free thiol concentration using Ellman's reagent immediately prior to the stopped-flow assay.
Quantitative Data: Kinetics & Pharmacological Parameters
The following table summarizes the key kinetic and pharmacological parameters required for optimizing your experimental models .
| Parameter | MEG (Mercaptoethylguanidine) | GED (Guanidinoethyl Disulfide) |
| Primary Pharmacological Role | Peroxynitrite Scavenger | iNOS Competitive Inhibitor |
| iNOS Inhibition ( | ~10 µM | 4.3 µM |
| ecNOS Inhibition ( | >50 µM | 18 µM |
| bNOS Inhibition ( | >50 µM | 25 µM |
| Peroxynitrite Scavenging Rate | Negligible | |
| Optimal Stability pH | < 4.0 (prevents auto-oxidation) | Stable across pH 4.0 - 8.0 |
Self-Validating Experimental Protocols
Protocol 1: Controlled Oxidation of MEG to GED
This protocol utilizes a built-in colorimetric validation step to ensure 100% conversion, preventing mixed-population assay errors.
-
Buffer Preparation: Prepare 100 mM Tris-HCl buffer, pH 8.2. Add 5 µM
to act as a standardized electron-transfer catalyst. -
Initiation: Dissolve MEG hydrochloride to a final concentration of 10 mM in the prepared buffer.
-
Aeration: Bubble the solution continuously with ambient air or pure
at 25°C for 4 hours. -
Self-Validation (Thiol Depletion): Every 60 minutes, withdraw a 10 µL aliquot and mix it with 990 µL of 0.1 mM DTNB (Ellman's reagent) in pH 8.0 buffer. Measure the absorbance at 412 nm. The oxidation is strictly complete only when the
drops to the baseline of the blank, confirming the absolute depletion of free thiols. -
Termination: Once validated, lower the pH of the bulk solution to 4.0 using 1 M HCl. This protonates any trace unreacted thiols (halting further side reactions) and stabilizes the GED for lyophilization.
Protocol 2: Kinetic Measurement of Peroxynitrite Scavenging
This protocol isolates the second-order rate constant of MEG reacting with peroxynitrite using stopped-flow spectrophotometry.
-
Reagent Preparation: Prepare a 1 mM stock of peroxynitrite in 0.1 M NaOH (peroxynitrite is only stable at highly alkaline pH). Prepare MEG solutions at varying concentrations (0.1, 0.5, 1.0, and 2.0 mM) in 100 mM potassium phosphate buffer, pH 7.4.
-
Stopped-Flow Setup: Load Syringe A with the peroxynitrite stock and Syringe B with the MEG buffer solution.
-
Rapid Mixing: Rapidly mix equal volumes of Syringe A and B in the stopped-flow spectrophotometer at 37°C. Critical Check: The buffering capacity of Syringe B must be sufficient to neutralize the NaOH from Syringe A, ensuring the mixed observation cell sits exactly at pH 7.4.
-
Data Acquisition: Monitor the decay of peroxynitrite absorbance at 302 nm over a 2-second window.
-
Self-Validation & Analysis: Fit the decay curves to a single exponential function to obtain the pseudo-first-order rate constant (
). Plot against the MEG concentration. The data must form a highly linear plot ( ); the slope of this line validates and yields the second-order rate constant ( ).
References
-
Title: Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform Source: British Journal of Pharmacology (1996) URL: [Link] [1]
-
Title: Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage Source: Journal of Biological Chemistry (1997) URL: [Link] [2]
Technical Support Center: Guanidinoethyl Disulfide (GED) Stability & Troubleshooting
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, pharmacologists, and drug development professionals in navigating the complex physicochemical behavior of Guanidinoethyl Disulfide (GED) .
GED—also known as bis(2-guanidinoethyl) disulfide—is a highly potent, selective inhibitor of inducible nitric oxide synthase (iNOS)[1] and a recognized radioprotectant[2]. However, its disulfide backbone makes it highly susceptible to redox-driven degradation pathways. This guide provides field-proven insights into its degradation byproducts, structural causality, and self-validating experimental protocols to ensure the integrity of your assays.
Part 1: Mechanistic Overview of GED Degradation
To troubleshoot GED, you must first understand its molecular causality. GED is the oxidized dimer of mercaptoethylguanidine (MEG) . In biological systems, GED does not remain static; it exists in a dynamic redox equilibrium.
When introduced into a cellular environment rich in reducing agents (like intracellular glutathione, GSH), the disulfide bond of GED is rapidly cleaved. This reduction yields two molecules of MEG. While MEG is also a potent iNOS inhibitor and a peroxynitrite scavenger[3], its pharmacokinetic profile, cell permeability, and half-life differ significantly from the GED dimer. If oxidative stress is high, MEG can further degrade into irreversible byproducts such as oxidized sulfinates or sulfonates, permanently neutralizing its pharmacological efficacy.
Fig 1. GED reduction to MEG and subsequent iNOS inhibition and degradation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my GED losing iNOS inhibitory potency in long-term cell culture assays? A: This is a classic symptom of premature disulfide reduction and subsequent degradation. If your culture media contains reducing agents (e.g., β-mercaptoethanol or DTT) or if the cells are highly metabolically active and releasing GSH, GED is rapidly reduced to MEG. MEG is highly reactive and acts as a scavenger for reactive oxygen species (ROS) like peroxynitrite[3]. Over a 48-72 hour assay, MEG is irreversibly oxidized into inactive sulfinates, leading to an apparent loss of iNOS inhibition.
Q2: What are the primary degradation byproducts I should monitor via LC-MS/MS? A: You must monitor the parent compound and its primary degradation cascade. Relying solely on GED quantification will yield false-negative pharmacokinetic data. See the quantitative summary table below for exact targets.
Table 1: GED and Primary Degradation Byproducts Characterization
| Compound Name | Molecular Weight | PubChem CID | Primary Mechanism of Formation | Pharmacological Status |
| GED (Parent) | 236.4 g/mol [4] | 3521 | Synthetic dimerization of MEG / transguanylation of AET[2] | Active (iNOS Inhibitor) |
| MEG (Primary Byproduct) | ~119.2 g/mol | 135111 | Disulfide bond reduction via GSH or DTT | Active (iNOS Inhibitor & ROS Scavenger) |
| MEG-Sulfinate | ~151.2 g/mol | N/A | Irreversible oxidation of MEG thiol group | Inactive |
| 2-Amino-2-thiazoline | 102.1 g/mol | 15598 | Intramolecular cyclization / degradation | Toxic / Off-target effects |
Q3: How can I prevent GED degradation in vivo or in 3D tissue models? A: Free GED clears rapidly and degrades in biological fluids. To stabilize GED, it should be encapsulated in a controlled-release matrix. The current gold standard is utilizing hydrogel microspheres composed of partially oxidized hyaluronan (oHA) and gelatin, which protects the disulfide bond from premature enzymatic and reductive cleavage while allowing sustained release[5].
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: Self-Validating LC-MS/MS Quantification of GED and MEG
Context: Because GED easily reduces to MEG during sample prep, your extraction protocol must include a stabilizing alkylating agent to lock the current redox state. This ensures causality between your biological sample and your MS data.
Step-by-Step Methodology:
-
Sample Quenching: Immediately extract 100 µL of cell lysate or plasma into 400 µL of ice-cold acetonitrile containing 10 mM N-ethylmaleimide (NEM).
-
Causality Note: NEM rapidly alkylates free thiols on MEG, preventing artifactual oxidation back to GED during processing.
-
-
Internal Standard Addition: Add 10 µL of heavy-isotope labeled GED (GED-d4) as an internal standard to validate extraction efficiency.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to an amber HPLC vial (GED is sensitive to prolonged UV exposure).
-
LC-MS/MS Analysis: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. GED and MEG are highly polar and will not retain well on standard C18 columns.
-
Transitions to monitor: GED (m/z 237.1 -> 118.1); NEM-MEG adduct (m/z 245.1 -> 126.1).
-
Protocol 2: Formulation of GED in oHA/Gelatin Microspheres for Stability
Context: To prevent rapid degradation in wound healing or tissue engineering models, encapsulate GED[5].
Step-by-Step Methodology:
-
Polymer Preparation: Dissolve partially oxidized hyaluronan (oHA) and gelatin in PBS (pH 7.4) at a 1:1 ratio at 37°C.
-
Drug Loading: Add GED to the polymer solution to achieve a final concentration of 5 mg/mL. Stir gently for 15 minutes.
-
Emulsion Crosslinking: Drop the aqueous mixture into a continuous oil phase (e.g., olive oil or mineral oil) containing a span-80 emulsifier under constant homogenization (800 rpm).
-
Microsphere Maturation: Allow the Schiff-base crosslinking between the aldehyde groups of oHA and the amino groups of gelatin to proceed for 4 hours at room temperature. No extraneous toxic crosslinkers (like glutaraldehyde) are needed, preserving GED integrity.
-
Washing & Lyophilization: Wash the microspheres sequentially with acetone and isopropyl alcohol to remove the oil phase. Lyophilize for 24 hours to obtain a highly porous, stable GED-loaded powder.
Part 4: Troubleshooting Workflow Diagram
If you experience sudden drops in GED efficacy, follow this self-validating diagnostic tree to identify the point of failure.
Fig 2. Troubleshooting workflow for resolving unexpected GED activity drops in vitro.
References
- Radioprotectant bis(2-guanidinoethyl)
- N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine)
- Pharmacological characterization of guanidinoethyldisulphide (GED)
- Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage PubMed / NIH URL
- In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin PMC / NIH URL
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine) | C6H16N6S2 | CID 3521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Redox Conditions for Guanidinoethyl Disulfide Reactions
Welcome to the technical support center for Guanidinoethyl disulfide (GED). This guide is designed for researchers, scientists, and drug development professionals who work with this redox-active molecule. Guanidinoethyl disulfide, the oxidized dimer of mercaptoethylguanidine (MEG), is a compound of interest, notably for its activity as a nitric oxide synthase (NOS) inhibitor[1][2]. The reversible nature of its disulfide bond is central to its utility and, simultaneously, a source of significant experimental challenges.
This document provides in-depth, field-proven insights into managing the redox chemistry of GED. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the chemistry and handling of Guanidinoethyl disulfide.
Q1: What is the fundamental redox reaction of Guanidinoethyl disulfide (GED)?
A: The core reaction is the reversible conversion between the oxidized disulfide form (GED) and its reduced thiol form, mercaptoethylguanidine (MEG). This is a classic thiol-disulfide exchange process, which is a type of redox reaction[3][4][5].
-
Reduction: The disulfide bond (-S-S-) in GED is cleaved, yielding two molecules of MEG, each with a free sulfhydryl or thiol group (-SH).
-
Oxidation: Two molecules of the thiol precursor (MEG) are coupled to form one molecule of GED, creating a disulfide bond and releasing two protons and two electrons.
This equilibrium is highly sensitive to the local redox environment, including pH, the presence of oxidizing or reducing agents, and exposure to atmospheric oxygen.
Caption: The fundamental reversible redox reaction of GED.
Q2: Why is pH control so critical for GED reactions?
A: The pH of the reaction medium is one of the most critical parameters for two primary reasons:
-
Thiolate Anion Formation: The oxidation of thiols to disulfides proceeds through the nucleophilic attack of a thiolate anion (R-S⁻) on another thiol or disulfide[6]. The concentration of the highly reactive thiolate anion is dependent on the pH and the pKa of the thiol group (for cysteine, the pKa is around 8.5). Reactions are therefore significantly faster at a slightly alkaline pH (typically 8.0-8.5), which favors deprotonation of the thiol to form the thiolate[7].
-
Disulfide Stability and Scrambling: While alkaline conditions accelerate the desired oxidation, they also increase the rate of unwanted side reactions, such as disulfide scrambling or exchange[8][9]. This can lead to the formation of incorrect disulfide-linked oligomers or polymers, especially at high concentrations.
Therefore, optimizing the pH is a balancing act between achieving a reasonable reaction rate and minimizing undesirable side products.
Q3: My starting material is GED. How do I generate the active thiol (MEG) for my experiment?
A: To generate mercaptoethylguanidine (MEG) from GED, you must cleave the disulfide bond using a reducing agent. Several effective reagents are available, each with distinct advantages and disadvantages[10][11]. The choice depends on your specific downstream application.
| Reducing Agent | Typical Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 5-10 mM | Highly effective and considered the gold standard for many applications[12][13]. | Has a strong odor. Can interfere with certain assays. May become negatively charged and migrate out of the reaction during IEF[14]. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Odorless, highly stable, and effective over a broad pH range[11]. It is a thiol-free reductant, preventing mixed disulfide formation with the reagent itself[10]. | Can be more expensive than DTT or BME. |
| β-Mercaptoethanol (BME) | 10-50 mM | Inexpensive and commonly used[10]. | Pungent odor, less stable than DTT[12], and requires higher concentrations for effective reduction. |
Part 2: Troubleshooting Guides for Common Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Guanidinoethyl Disulfide (Oxidation Reaction)
Q: I am trying to synthesize GED from its thiol precursor (MEG), but my yield is consistently low, and I see a lot of unreacted starting material.
A: This is a frequent challenge in disulfide bond formation. The issue typically stems from suboptimal reaction conditions or problems with the starting material itself. Here is a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low GED yield.
-
Causality Check 1: Confirm Free Thiols: Before starting any oxidation, you must confirm that your MEG is in the reduced, free thiol form. Protective groups from synthesis must be removed, and the material should not have prematurely oxidized during storage.
-
Action: Use Ellman's reagent (DTNB) to quantify free thiols. A lack of a positive signal is a definitive indicator that your starting material is the problem[7].
-
-
Causality Check 2: Optimize pH for Thiolate Formation: As discussed, the reaction rate is highly pH-dependent. If the pH is too low (e.g., < 7.5), the concentration of the reactive thiolate species will be insufficient for an efficient reaction.
-
Action: Ensure your reaction buffer is maintained between pH 8.0 and 8.5[7].
-
-
Causality Check 3: Control Concentration to Prevent Side Reactions: At high concentrations, MEG molecules are more likely to react with each other to form long-chain oligomers or aggregates rather than the desired dimer (GED).
-
Action: Perform the oxidation at a high dilution, typically in the 0.1-1 mg/mL range. This favors the desired bimolecular reaction[7].
-
-
Causality Check 4: Ensure Sufficient Oxidant: Air oxidation can be slow and inefficient if the solution is not adequately exposed to oxygen.
-
Action: Stir the solution vigorously in a vessel that is open to the atmosphere to maximize air-liquid interface. If the reaction is still slow, consider adding a mild chemical oxidant, such as 1-5% (v/v) dimethyl sulfoxide (DMSO)[7].
-
Issue 2: Product Aggregation or Precipitation During the Reaction
Q: During my oxidation or reduction reaction, the solution becomes cloudy, and I observe precipitation.
A: Precipitation indicates that your molecule is falling out of solution, which halts the reaction and makes purification difficult. This is common with molecules that have hydrophobic regions or can form extensive intermolecular networks.
-
Causality Check 1: Intermolecular Disulfide Bonds: In oxidation reactions, high concentrations can lead to the formation of polymers linked by disulfide bonds, which may be less soluble than the dimer.
-
Action: As with low yield, perform the reaction at high dilution (0.1-1 mg/mL).
-
-
Causality Check 2: Poor Solubility: The guanidino groups are hydrophilic, but the overall molecule's solubility can be influenced by counter-ions and the solvent system.
-
Action 1: Use Chaotropic Agents. These agents disrupt non-covalent interactions like hydrogen bonding and hydrophobic effects that lead to aggregation[7]. Add denaturants such as 2-4 M guanidine hydrochloride (GuHCl) or urea to your buffer[7][15][16]. This is a standard technique used to keep proteins and peptides soluble during folding and redox reactions.
-
Action 2: Add Organic Co-solvents. For particularly stubborn solubility issues, adding a water-miscible organic co-solvent like acetonitrile, isopropanol, or DMSO can increase the polarity of the medium and improve solubility. Start with low percentages (5-10%) and optimize.
-
Issue 3: Incomplete Reduction of GED
Q: I am trying to reduce GED to MEG, but analysis (e.g., via HPLC) shows a significant amount of remaining GED even after extended reaction times.
A: Incomplete reduction points to an issue with the reducing agent's activity or accessibility to the disulfide bond.
Caption: Mechanism of thiol-disulfide exchange.
-
Causality Check 1: Insufficient Molar Excess of Reducing Agent: Disulfide reduction is an equilibrium process. A significant molar excess of the reducing agent is required to drive the reaction to completion[11].
-
Action: Ensure you are using a sufficient molar excess of the reducing agent. For DTT and TCEP, a 10- to 20-fold molar excess over the disulfide bond concentration is a good starting point. For the less potent BME, a 50- to 100-fold excess may be necessary.
-
-
Causality Check 2: Degradation of Reducing Agent: DTT and BME are susceptible to oxidation by dissolved oxygen in the buffer, which reduces their effective concentration over time[12].
-
Action: Use freshly prepared buffers that have been degassed (e.g., by sparging with nitrogen or argon) before adding the reducing agent. TCEP is much more resistant to air oxidation and is a better choice for long incubations[11].
-
-
Causality Check 3: Suboptimal pH for Reduction: While oxidation is favored at alkaline pH, reduction with thiol-based reagents like DTT and BME is also most efficient at pH > 7.5, where the attacking thiol is more likely to be in its nucleophilic thiolate form. TCEP is effective over a much wider pH range[11].
-
Action: Check that the reaction pH is between 7.5 and 8.5 for DTT/BME. If your experiment requires a lower pH, TCEP is the superior choice.
-
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize for your specific molecule and experimental context.
Protocol 1: Reductive Cleavage of Guanidinoethyl Disulfide (GED)
This protocol describes the reduction of GED to mercaptoethylguanidine (MEG) using TCEP.
-
Preparation:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) and degas thoroughly by sparging with nitrogen for 15-20 minutes.
-
Prepare a 100 mM stock solution of TCEP-HCl. Neutralize it to ~pH 7.0 with NaOH before use.
-
Dissolve your GED sample in the degassed reaction buffer to a final concentration of 1 mg/mL.
-
-
Reduction Reaction:
-
Add the neutralized TCEP stock solution to the GED solution to achieve a final TCEP concentration of 5 mM (this represents a significant molar excess).
-
Incubate the reaction at room temperature for 1-2 hours. For sterically hindered or aggregated substrates, incubation at 37°C may improve efficiency.
-
-
Monitoring and Completion:
-
Monitor the reaction by reverse-phase HPLC (see Protocol 3). The peak corresponding to GED should decrease, while a new peak for MEG should appear and increase.
-
The reaction is complete when the GED peak is no longer detectable.
-
-
Post-Reaction:
-
The resulting MEG solution can be used directly for downstream applications. Note that TCEP does not need to be removed for many applications, but it can be separated by size exclusion or dialysis if necessary.
-
Protocol 2: Oxidative Dimerization of Mercaptoethylguanidine (MEG)
This protocol describes the formation of GED from MEG via air oxidation.
-
Preparation:
-
Prepare a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.2).
-
Dissolve the purified, reduced MEG starting material in the reaction buffer to a final concentration of 0.5 mg/mL. High dilution is critical to minimize oligomerization[7].
-
-
Oxidation Reaction:
-
Transfer the solution to a wide-bottom flask or beaker to maximize the surface area exposed to air.
-
Stir the solution vigorously at room temperature, open to the atmosphere.
-
-
Monitoring and Completion:
-
Monitor the disappearance of the MEG starting material and the appearance of the GED product using reverse-phase HPLC (Protocol 3).
-
Air oxidation can take several hours to complete (4-24 hours). The reaction is complete when the MEG peak is gone.
-
-
Purification:
-
Once the reaction is complete, the solution can be lyophilized. The resulting GED can be purified from any side products using preparative HPLC.
-
Protocol 3: Monitoring by Reverse-Phase HPLC (RP-HPLC)
This is a general method for separating the reduced (MEG) and oxidized (GED) forms.
-
System Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector at 214 nm or 280 nm.
-
-
Gradient:
-
A typical gradient would be 5% to 60% Mobile Phase B over 20-30 minutes. This should be optimized for your specific system.
-
The more hydrophobic oxidized form (GED) will typically elute later than the reduced form (MEG).
-
-
Analysis:
References
- Let's Talk Academy. (2025). The Most Effective Reducing Agent for Disulfide Bonds in Proteins.
- Thermo Fisher Scientific.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
- JoVE. (2023).
- Creative Proteomics.
- Bio-Rad.
- Chemistry Steps. (2021). Reactions of Thiols.
- Wikipedia. Thiol.
- Laughlin, S. T., et al. (2014). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. PMC.
- DC Chemicals. Guanidino ethyl disulfide|CAS 1072-13-5.
- Southan, G. J., et al. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. PubMed.
- BOC Sciences. CAS 1072-13-5 (guanidinoethyl disulfide).
- BenchChem. Technical Support Center: Synthesis of Disulfide-Containing Molecules.
- Thannhauser, T. W., et al. (1987). Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. PubMed.
- PubChem. N,N'''-(Dithiodi-2,1-ethanediyl)bis(guanidine).
- Ma, S., & Nashabeh, W. (2018).
- Soderberg, T. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- LibreTexts. (2020). 11.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Kuninori, T., & Nishiyama, J. (1991).
- Heissel, S., et al. (2024). Fast and Accurate Disulfide Bridge Detection. Molecular & Cellular Proteomics.
- Reddit r/chemistry. (2017). Tips for working with disulfides?
- Morjana, N. A., McKeone, B. J., & Gilbert, H. F. (1994). Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. PMC.
Sources
- 1. Guanidino ethyl disulfide|CAS 1072-13-5|DC Chemicals [dcchemicals.com]
- 2. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guanidinoethyl Disulfide (GED) Interference in Biochemical Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected artifacts when utilizing Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide. While GED is a highly potent inhibitor of inducible nitric oxide synthase (iNOS)[1] and is widely used in hydrogel release systems[2], its unique chemical structure—a central disulfide bond flanked by two chaotropic guanidinium moieties—makes it a frequent culprit for assay interference.
This guide provides a deep mechanistic dive into why GED interferes with thiol quantification, protein folding, and electrophoretic mobility, alongside field-proven troubleshooting steps and self-validating protocols to rescue your experimental data.
Section 1: Causality-Driven FAQs & Troubleshooting
Q1: Why am I recording massive false positives in my DTNB (Ellman’s Reagent) assays when analyzing GED-treated lysates? The Causality: GED is an oxidized disulfide. In the presence of endogenous cellular reductants (like glutathione) or assay-specific reducing agents (DTT, TCEP), the disulfide bond of GED is cleaved. This reduction generates two molecules of mercaptoethylguanidine (MEG)[1]. MEG possesses a highly reactive free sulfhydryl (-SH) group that readily attacks 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), releasing the yellow 2-nitro-5-thiobenzoate (TNB) anion[3]. Because TNB absorbance at 412 nm is the basis of Ellman's assay, the generated MEG artificially inflates the free-thiol readout. The Fix: You must separate the small-molecule GED/MEG from your target proteins prior to quantification. We recommend Trichloroacetic Acid (TCA) precipitation[3] or rapid size-exclusion chromatography (desalting columns) to isolate the macromolecular fraction.
Q2: My target kinase completely lost activity after incubation with GED, but it is not an iNOS enzyme. Is this off-target pharmacological inhibition? The Causality: It is highly likely to be a biophysical artifact rather than specific pharmacological inhibition. The guanidinium groups on GED are structurally analogous to guanidinium chloride, a classic chaotropic agent. At millimolar concentrations, guanidine-derived molecules disrupt the hydrogen bonding network of water and interfere with hydrophobic interactions stabilizing the protein core, acting as powerful denaturing agents. The Fix: Perform a concentration titration. If the loss of activity occurs only at high GED concentrations (>1-5 mM), you are observing chaotropic denaturation. Dilute the sample or perform a buffer exchange into a GED-free buffer to see if the enzyme refolds and regains catalytic activity.
Q3: I am observing unexpected high-molecular-weight smearing and a shift in the isoelectric point (pI) of my protein on a gel. What is happening? The Causality: Disulfide exchange. The disulfide bond in GED can undergo exchange reactions with solvent-exposed, free cysteine residues on your target protein. This forms a mixed disulfide (Protein-S-S-Ethylguanidinium). Not only does this add molecular weight, but the addition of the positively charged guanidinium group drastically alters the protein's native charge distribution, shifting its pI and causing aberrant electrophoretic mobility. The Fix: Ensure your sample loading buffer contains a vast molar excess of a strong reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol) and boil for 5-10 minutes prior to SDS-PAGE to break the mixed disulfides.
Section 2: Quantitative Data Summary of GED Interference
| Assay Type / Technique | Interference Mechanism | Concentration Threshold | Primary Symptom | Recommended Mitigation |
| Ellman's Assay (DTNB) | Disulfide reduction to MEG, yielding reactive free thiols[3] | > 10 µM | False-positive high absorbance at 412 nm | TCA precipitation prior to assay |
| Enzymatic Activity Assays | Chaotropic unfolding via guanidinium moieties | > 1-5 mM | Non-specific loss of catalytic activity | Dilution or buffer exchange |
| Non-Reducing SDS-PAGE | Mixed disulfide formation with protein cysteines | > 100 µM | Upward mobility shift, band smearing | Add 50 mM DTT and boil before loading |
| Mass Spectrometry (Intact) | Adduct formation (+102 Da per MEG addition) | > 10 µM | Multiple mass peaks spaced by ~102 Da | Alkylate free cysteines with NEM[3] |
Section 3: Mechanistic and Workflow Visualizations
Caption: Mechanism of GED interference in DTNB thiol quantification assays.
Caption: Step-by-step troubleshooting workflow for mitigating GED artifacts.
Section 4: Step-by-Step Methodologies
Protocol 1: Self-Validating TCA Precipitation for Thiol Assays in GED-Treated Samples
Purpose: To physically separate macromolecular protein thiols from low-molecular-weight GED and MEG prior to DTNB quantification, preventing false positives[3]. Self-Validation Check: A parallel blank containing GED but no protein must yield zero absorbance at 412 nm after precipitation, confirming complete removal of the interfering small molecules.
-
Sample Preparation: Aliquot 100 µL of your GED-treated protein lysate into a microcentrifuge tube.
-
Precipitation: Add Trichloroacetic Acid (TCA) to a final concentration of 10% (w/v). Vortex thoroughly and incubate on ice for 30 minutes to ensure complete protein precipitation.
-
Separation: Centrifuge at 21,000 × g for 20 minutes at 4°C[3].
-
Removal of Interferents: Carefully decant and discard the supernatant (which contains the interfering GED and MEG).
-
Washing: Wash the protein pellet twice with 500 µL of ice-cold acetone to remove residual TCA. Centrifuge at 21,000 × g for 5 minutes after each wash.
-
Resuspension: Air-dry the pellet for 5 minutes. Resuspend the pellet in 100 µL of 1 M Tris-EDTA buffer (pH 8.2)[3]. Ensure complete dissolution.
-
Quantification: Add 2.5 µL of 4 mg/mL DTNB reagent. Incubate for 5 minutes at room temperature and measure absorbance at 412 nm.
Protocol 2: Alkylation of Free Thiols to Prevent Mixed Disulfide Formation
Purpose: To block exposed protein cysteines from reacting with GED, preserving native protein mass and charge for downstream mass spectrometry or electrophoresis.
-
Lysis/Preparation: Lyse cells in a non-reducing buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing your desired concentration of GED.
-
Alkylation: Immediately add N-ethylmaleimide (NEM) to a final concentration of 20 mM to the homogenate.
-
Incubation: Incubate the mixture at room temperature for 2 hours in the dark to allow complete derivatization of free thiols by NEM[3].
-
Quenching (Optional): Quench excess NEM by adding a small amount of DTT (e.g., 1 mM) if downstream applications are sensitive to unreacted NEM.
-
Analysis: Proceed to intact mass spectrometry or non-reducing SDS-PAGE. The protein cysteines are now protected from GED-induced mixed disulfide formation.
References
-
Title: Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC Source: nih.gov URL: 3
-
Title: ENGINEERING AND CHARACTERIZATION OF NOVEL DENATURING PLATFORMS FOR AUTOMATED RELEASE OF miRNAS FROM CARRIER Source: unl.pt URL:
-
Title: In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin Source: nih.gov URL: 4
-
Title: Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage Source: nih.gov URL: 1
Sources
- 1. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycation-mediated protein crosslinking and stiffening in mouse lenses are inhibited by carboxitin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Synthesis Optimization for Disulfide Reactions
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with disulfide bond formation in continuous flow systems.
Continuous flow chemistry fundamentally alters the kinetics of disulfide formation. By transitioning from batch to microreactor environments, we replace stochastic mixing and prolonged thermal exposure with precise residence time (
Part 1: Troubleshooting Guides & FAQs
Q1: My flow reaction is yielding significant amounts of thiosulfinates and sulfonic acids instead of the target disulfide. How do I prevent over-oxidation?
The Causality: Over-oxidation is a sequential kinetic process. Once the target disulfide (R-S-S-R) forms, prolonged exposure to excess oxidant (e.g.,
-
Strict Residence Time Control: Decrease the reactor volume or increase the flow rate. For example, in photocatalytic aerobic oxidations, limiting
to exactly 5–20 minutes ensures the reaction quenches immediately after the initial dimerization[1]. -
Multipoint Dosing: Instead of introducing the full equivalent of the oxidant at a single T-mixer, use a reactor with multiple injection points. This maintains a low, steady-state concentration of the oxidant, favoring the primary kinetic pathway (dimerization) over the secondary (over-oxidation)[4].
-
Milder Oxidant Selection: Transition to
-chlorosuccinimide (NCS) or visible-light photocatalysis (e.g., Eosin Y with ), which exhibit higher chemoselectivity for the thiyl radical formation without providing the oxygen atoms required for sulfone/sulfonic acid formation[5].
Q2: My microreactor keeps clogging during the oxidative coupling of aliphatic thiols. How can I maintain continuous operation?
The Causality: Clogging in disulfide flow synthesis generally stems from two phenomena:
-
The resulting symmetrical disulfides often have significantly lower solubility than their parent thiols, precipitating out of solution in non-polar solvents.
-
If using heterogeneous photocatalysts (e.g.,
nanoparticles), the particles can aggregate under flow shear forces or in the presence of certain bases (like TMEDA), leading to blockages at the reactor outlet or back-pressure regulator (BPR)[6]. The Solution:
-
Solvent Optimization: Introduce a polar co-solvent (e.g., 10-20% EtOH or DMF) at a secondary T-mixer just before the reactor outlet to keep the disulfide solvated[1].
-
Acoustic Irradiation: Submerge the microreactor coil in an ultrasonic bath. Continuous sonication disrupts localized nucleation events and prevents particle bridging across the microchannels[7].
-
Catalyst Immobilization: If using
or other solid catalysts, transition from a slurry feed to a packed-bed reactor configuration. Pre-flushing the bed with an aggregating agent (like TMEDA) can intentionally lock the nanoparticles into a stable, porous matrix that resists leaching and prevents downstream clogging[6].
Q3: When synthesizing cyclic peptides in flow, I am observing intermolecular dimerization (scrambling) instead of intramolecular cyclization.
The Causality: Disulfide bond formation in peptides is highly concentration-dependent. High local concentrations favor intermolecular collisions (dimerization/oligomerization), whereas infinite dilution favors intramolecular folding. The Solution:
-
Pseudo-Dilution via Solid-Phase: Perform the oxidation on-resin within a continuous flow Solid-Phase Peptide Synthesis (SPPS) column. By keeping the peptide anchored to the resin, the steric bulk prevents intermolecular interactions, simulating infinite dilution. Flowing a mild oxidant (like 2 equivalents of NCS in DMF) through the resin bed for 15 minutes yields pure intramolecular disulfides without scrambling.
Part 2: Mechanistic & Workflow Visualizations
The following diagrams illustrate the critical pathways and system architectures required for successful continuous flow disulfide synthesis.
Reaction pathway showing target disulfide formation versus residence-time dependent over-oxidation.
Continuous flow setup for photocatalytic aerobic oxidation of thiols to disulfides.
Part 3: Quantitative Optimization Data
To establish a self-validating system, compare your current reaction parameters against these field-proven benchmarks for flow-based disulfide synthesis.
| Oxidant System | Reactor Type | Substrate | Residence Time ( | Yield / Selectivity | Primary Troubleshooting Risk |
| PFA Capillary Coil | Aryl/Aliphatic Thiols | 20 minutes | >95% (No over-oxidation) | Clogging (Requires EtOH dilution at outlet)[1] | |
| Packed-Bed | Thiophenols | 5 minutes | >90% | Catalyst leaching (Requires TMEDA flush)[6] | |
| NCS (2 equiv.) | SPPS Column | Cysteine Peptides | 15 minutes | >98% (Intramolecular) | Scrambling if resin loading is too high |
| Packed-Bed | Aryl Sulfides | 10-30 minutes | ~82% | Over-oxidation to sulfone if |
Part 4: Validated Experimental Protocols
Protocol A: On-Resin Peptide Disulfide Formation in Continuous Flow
This protocol utilizes
-
Preparation: Synthesize the linear peptide sequence on a low-loading resin (e.g., 0.2 mmol/g) to ensure spatial separation of the chains. Ensure the target cysteines are protected with orthogonal groups (e.g., Mmt or STmp).
-
Deprotection: Flow a solution of 2% TFA in DCM through the resin bed at 1.0 mL/min to selectively remove the Mmt protecting groups. Monitor the UV absorbance of the effluent at 460 nm (trityl cation release) until the signal returns to baseline.
-
Washing: Flush the reactor bed with DMF at 2.0 mL/min for 5 minutes to neutralize the environment.
-
Oxidation: Prepare a solution of 2.0 equivalents of NCS in DMF. Pump this solution through the resin bed at a flow rate calibrated to achieve a residence time of exactly 15 minutes at room temperature.
-
Quenching & Cleavage: Flush the system with DMF, followed by DCM. Cleave the fully cyclized peptide from the resin using a standard TFA cleavage cocktail (Note: Do not use thiol scavengers like EDT, as they will reduce the newly formed disulfide bond; use TIS instead).
Protocol B: Photocatalytic Aerobic Oxidation of Small Molecule Thiols
This protocol leverages segmented gas-liquid flow to maximize the interfacial area between
-
Solution Preparation: Dissolve the starting thiol (0.1 M) and Eosin Y photocatalyst (1 mol%) in a suitable solvent (e.g., Acetonitrile or aqueous buffer).
-
System Priming: Connect the liquid feed to a syringe pump and an
gas line to a Mass Flow Controller (MFC). Route both lines into a T-mixer (inner diameter 500 μm). -
Flow Calibration: Set the liquid flow rate and gas flow rate to generate a stable Taylor (segmented) flow regime. Calibrate the combined flow rate such that the residence time within the irradiated transparent PFA capillary coil is 20 minutes.
-
Irradiation & Collection: Activate the white LED array surrounding the microreactor. To prevent precipitation of the highly non-polar disulfide product, introduce a stream of pure Ethanol via a secondary T-mixer immediately after the photoreactor, before the Back Pressure Regulator (BPR).
-
Isolation: Collect the effluent, evaporate the solvent under reduced pressure, and isolate the pure disulfide.
References
-
Noël, T. et al. "Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis." Beilstein Journal of Organic Chemistry, 2017.[Link]
-
Wirth, T. et al. "Selective Oxidation of Sulfides in Flow Chemistry." ORCA – Online Research @ Cardiff, 2018.[Link]
-
Noël, T. et al. "Batch and Flow Synthesis of Disulfides by Visible-Light-Induced TiO2 Photocatalysis." SciSpace, 2016.[Link]
-
Okamoto, Y. et al. "Continuous-Flow Oxidation of Sulfides to Sulfoxides with H2O2 Using Iron Oxides Supported on Activated Carbon." Thieme Connect, 2025.[Link]
Sources
- 1. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 2. Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Validation & Comparative
Validation of Guanidinoethyl Disulfide-Induced Protein Modifications by Mass Spectrometry: A Comparative Guide
As a Senior Application Scientist specializing in proteomics, I frequently encounter the inherent limitations of mass spectrometry (MS) when analyzing phosphopeptides. Direct MS analysis of phosphorylated proteins often suffers from severe signal suppression, low ionization efficiency (particularly in positive ion mode), and the confounding neutral loss of the phosphate group during tandem MS (MS/MS) fragmentation.
To overcome these bottlenecks, chemical derivatization using Guanidinoethyl disulfide (GEDS) has emerged as a transformative strategy. By reducing GEDS to guanidinoethanethiol (GET) and utilizing it as a nucleophile in a
This guide objectively compares the performance of GEDS/GET derivatization against traditional alternatives, details the mechanistic causality behind its success, and provides a field-proven, self-validating protocol for your workflows.
Mechanistic Causality: Why GEDS Outperforms Traditional Methods
The fundamental challenge in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is that ionization efficiency is heavily dependent on the peptide's amino acid composition. Arginine-terminated peptides ionize exceptionally well due to the high gas-phase basicity of the guanidino group, whereas lysine-terminated peptides and negatively charged phosphopeptides exhibit poor mass sensitivity[1].
The GEDS/GET Solution:
-
Reduction: Commercially available GEDS is first reduced (e.g., using TCEP or DTT) to yield the active monomer, Guanidinoethanethiol (GET).
-
-Elimination: Under alkaline conditions, the phosphate group is eliminated from phosphoserine (pSer) or phosphothreonine (pThr), generating an
-unsaturated residue (dehydroalanine or dehydrobutyrine)[2]. -
Michael Addition: The nucleophilic thiol of GET attacks the unsaturated bond. This converts the original pSer site into guanidinoethylcysteine (Gec) [3].
The Result: Gec is a structural mimic of arginine. By artificially introducing this highly basic guanidino moiety at the exact site of phosphorylation, the peptide's proton affinity skyrockets. Furthermore, because Gec mimics arginine, trypsin can specifically cleave at these modified sites, enabling phosphospecific proteolysis for mapping long, complex phosphopeptides[4].
Diagram 1: Chemical mechanism of GEDS reduction and GET Michael addition to phosphoserine.
Comparative Performance Data
When validating phosphoproteomic workflows, it is critical to compare GEDS/GET labeling against both Intact Phosphopeptide Analysis (no derivatization) and Aminoethanethiol (AET) Labeling (which introduces a primary amine rather than a guanidino group).
The table below summarizes the quantitative advantages of GET labeling, particularly for lysine-terminated tryptic peptides which typically suffer from signal suppression.
| Performance Metric | Intact Phosphopeptides | AET Labeling (Primary Amine) | GEDS/GET Labeling (Guanidino Group) |
| MALDI-TOF MS Sensitivity | Baseline (Very Low) | Moderate (2-5x increase) | Exceptional (Up to 22x increase over AET) [1] |
| Ionization Preference | Negative mode preferred | Positive mode | Positive mode (Highly efficient) |
| MS/MS Fragmentation | Dominated by neutral loss ( | Standard b/y ions | Predictable b/y ions; proton localized at Gec [5] |
| Enzymatic Compatibility | Blocks tryptic cleavage | No specific cleavage | Trypsin cleaves at Gec (Phosphospecific) [4] |
| Limit of Detection (LOD) | High picomole range | Low picomole range | Low femtomole range [5] |
Data Synthesis: GET labeling vastly outperforms AET because the guanidino group's higher gas-phase basicity acts as a powerful proton sink during MALDI/ESI ionization, effectively reversing the signal suppression native to phosphopeptides[1].
Self-Validating Experimental Protocol: In-Gel GEDS/GET Tagging
To ensure trustworthiness and reproducibility, I recommend the In-Gel Tagging approach. Performing the
Reagents Required:
-
Guanidinoethyl disulfide (GEDS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Barium hydroxide (
) or Sodium hydroxide ( ) -
Sequencing-grade modified Trypsin
Step-by-Step Methodology:
Step 1: GEDS Reduction to GET
-
Prepare a 100 mM solution of GEDS in 200 mM ammonium bicarbonate buffer (pH 8.0).
-
Add TCEP to a final concentration of 50 mM. Incubate at
for 30 minutes to quantitatively reduce the disulfide bonds, yielding active guanidinoethanethiol (GET).
Step 2: In-Gel
-
Excise the target phosphoprotein band from the SDS-PAGE gel. Destain and dehydrate the gel slice using 100% acetonitrile.
-
Rehydrate the gel slice in a reaction mixture containing 50 mM
(to catalyze -elimination) and 40 mM of the freshly prepared GET reagent[4]. -
Incubate the sample at
for 3 to 4 hours. Causality note: The alkaline environment drives the loss of the phosphate group, while the high concentration of GET immediately captures the reactive dehydroalanine intermediate, preventing unwanted cross-linking.
Step 3: Washing and Tryptic Digestion
-
Remove the reaction buffer and wash the gel slice extensively with 5% acetic acid to neutralize the base and remove unreacted GET.
-
Dehydrate the gel slice with acetonitrile.
-
Rehydrate with 10 ng/µL Trypsin in 50 mM ammonium bicarbonate. Incubate overnight at
. Crucial advantage: Trypsin will now cleave at native Arginine/Lysine residues AND at the newly formed Gec residues, generating smaller, highly ionizable peptide fragments[4].
Step 4: MS Validation
-
Extract the peptides using 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).
-
Analyze via MALDI-TOF MS or LC-ESI-MS/MS. Look for a mass shift of +21.1 Da relative to the intact phosphopeptide (Loss of
= -98 Da; Addition of GET = +119.1 Da; Net = +21.1 Da)[1].
Diagram 2: Step-by-step workflow for in-gel GET tagging and MS validation.
Conclusion
For drug development professionals and proteomics researchers, the validation of phosphorylation sites is non-negotiable. While metal oxide affinity chromatography (like
References
-
Arginine-mimic labeling with guanidinoethanethiol to increase mass sensitivity of lysine-terminated phosphopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry (2007).1
-
Derivatization of peptides for improved detection by mass spectrometry. Royal Society of Chemistry (2015).2
-
Coupling of TiO(2)-mediated enrichment and on-bead guanidinoethanethiol labeling for effective phosphopeptide analysis by matrix-assisted laser desorption/ionization mass spectrometry. PubMed (2007).3
-
Protein phosphorylation analysis by site-specific arginine-mimic labeling in gel electrophoresis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed (2007).4
-
Characterization of Protein Phosphorylation by Mass Spectrometry Using Immobilized Metal Ion Affinity Chromatography with On-Resin β-Elimination and Michael Addition. Analytical Chemistry - ACS Publications (2003).5
Sources
- 1. Arginine-mimic labeling with guanidinoethanethiol to increase mass sensitivity of lysine-terminated phosphopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Coupling of TiO(2)-mediated enrichment and on-bead guanidinoethanethiol labeling for effective phosphopeptide analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphorylation analysis by site-specific arginine-mimic labeling in gel electrophoresis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Guanidinoethyl Disulfide vs. Maleimide Chemistry for Protein Conjugation: A Comprehensive Technical Guide
Protein conjugation relies heavily on the unique nucleophilicity of the cysteine sulfhydryl (-SH) group. Choosing the correct bioconjugation chemistry dictates the stability, reversibility, and overall success of the engineered protein. This guide objectively compares two distinct cysteine-reactive strategies: the reversible thiol-disulfide exchange utilizing Guanidinoethyl Disulfide (GED) (and related MTS-guanidinoethyl reagents)[1], and the irreversible Michael addition characteristic of Maleimide chemistry [2].
Mechanistic Comparison & Causality
Guanidinoethyl Disulfide (Reversible Disulfide Bridging)
Guanidinoethyl disulfide (GED), or its highly reactive methanethiosulfonate counterpart (MTS-guanidinoethyl), reacts with free cysteines via a thiol-disulfide exchange to form a mixed disulfide bond[1].
The Causality of Application: This chemistry is highly prized in the Substituted Cysteine Accessibility Method (SCAM)[1]. The guanidinium moiety carries a permanent positive charge at physiological pH and is strictly membrane-impermeant. When a transmembrane protein is mutated to express a free cysteine in its pore, the addition of GED forms a bulky, charged mixed disulfide that physically blocks ion conductance. Because the bond is a disulfide, the modification is fully reversible upon the addition of reducing agents like DTT or TCEP, allowing researchers to validate the exact topological location of the residue[1].
Maleimide Chemistry (Irreversible Thioether Formation)
Maleimides are the gold standard for generating Antibody-Drug Conjugates (ADCs) and stable fluorophore labels. They react with thiols via a Michael addition to form a succinimide thioether[2][3].
The Causality of Instability & Stabilization: While maleimide conjugation is rapid at pH 6.5–7.5, the resulting succinimide ring is susceptible to retro-Michael addition in blood plasma. The thioether bond can break, transferring the cytotoxic payload to reactive thiols on serum albumin. To counteract this, modern protocols deliberately induce alkaline hydrolysis (pH > 8.0) of the succinimide ring post-conjugation. Ring-opening eliminates the leaving-group capability of the thiol, converting the conjugate into an ultra-stable linear amide.
Quantitative Performance Data
The following table summarizes the physicochemical properties and performance metrics of both conjugation strategies:
| Parameter | Guanidinoethyl Disulfide (GED) / MTS | Maleimide Chemistry |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition |
| Bond Formed | Mixed Disulfide (-S-S-) | Succinimide Thioether (-S-C-) |
| Reversibility | Highly reversible (cleaved by DTT/TCEP) | Irreversible (unless retro-Michael occurs) |
| Optimal Reaction pH | 7.0 – 8.0 | 6.5 – 7.5 |
| Primary Application | SCAM, reversible masking, topology probing | ADCs, stable fluorophore labeling, PEGylation |
| In vivo Stability | Low (reduced by intracellular glutathione) | Moderate to High (requires ring-opening for max stability) |
Visualizing the Reaction Pathways
Reaction pathway of reversible thiol-disulfide exchange using guanidinoethyl disulfide.
Maleimide conjugation pathway highlighting retro-Michael instability and ring-opening stabilization.
Self-Validating Experimental Protocols
Protocol 1: Reversible Topological Probing using Guanidinoethyl Disulfide
This protocol is designed to temporarily mask a cysteine residue or probe a channel pore, ensuring the modification can be fully reversed to validate the experimental outcome.
-
Preparation & Reduction : Ensure the target protein has free thiols. Reduce disulfide bonds in high molecular weight proteins using 5 mM TCEP for 30 minutes at room temperature[3].
-
Desalting (Causality Step) : Remove TCEP using a desalting column[3]. Why? Although TCEP lacks a thiol group, high concentrations can cause off-target cleavage of sensitive disulfide reagents, skewing stoichiometric control.
-
Validation : Use Ellman's Reagent (DTNB) to quantify free sulfhydryls and verify complete reduction before proceeding.
-
Conjugation : Apply 1–2.5 mM Guanidinoethyl Disulfide (or MTS-guanidinoethyl) in a physiological buffer (pH 7.0–7.5)[1]. Allow the thiol-disulfide exchange to proceed for 5–15 minutes. The rapid reaction kinetics of MTS reagents ensure near-instantaneous modification[1].
-
Functional Assay & Reversal : Measure the functional blockade of the protein. To validate that the blockade is specifically due to the mixed disulfide, wash the sample with 10 mM DTT. The reduction of the disulfide bond will restore the native free cysteine and baseline protein function[1].
Protocol 2: Stable ADC Generation via Maleimide Conjugation & Ring-Opening
This protocol ensures the creation of an irreversible, plasma-stable conjugate by deliberately hydrolyzing the succinimide ring.
-
Reduction : Treat the antibody with a controlled stoichiometric amount of TCEP (or 2-MEA for selective hinge-region reduction) to liberate free cysteines without denaturing the tertiary structure[3].
-
Conjugation : Adjust the buffer to pH 6.5–7.5 (e.g., PBS or HEPES). Avoid buffers containing primary amines or azides[3]. Add the maleimide-payload at a 10:1 to 20:1 molar excess[2]. Incubate for 2 hours at room temperature[2].
-
Causality Check: Keeping the pH strictly below 7.5 prevents the deprotonation of lysine residues, ensuring the maleimide reacts exclusively with thiols and does not undergo premature hydrolysis[3].
-
-
Ring-Opening (Stabilization) : To prevent in vivo retro-Michael addition, shift the buffer pH to 8.5 using a dilute borate buffer and incubate at 37°C for 24 hours. This forces the hydrolysis of the succinimide ring into a stable maleamic acid derivative.
-
Purification : Remove excess unreacted maleimide and buffer exchange into a final storage buffer using size-exclusion chromatography (SEC) or dialysis[3].
References
-
Baker, J. R., Caddick, S., Chudasama, V., et al. "Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC)." UCL Discovery / Chemical Science (2015). URL: [Link]
-
Weng, L., et al. "In vitro and in vivo suppression of cellular activity by guanidinoethyl disulfide released from hydrogel microspheres composed of partially oxidized hyaluronan and gelatin." Biomaterials (2008). URL:[Link]
-
"MTS Reagents for Substituted-Cysteine-Accessibility Method (SCAM)." Interchim. URL: [Link]
Sources
Comparative Analysis of Guanidinoethyl Disulfide (GED) and its Seleno-Analogues: Pharmacological and Redox Implications
Executive Summary
As drug development increasingly focuses on precision redox modulation and targeted enzyme inhibition, the structural nuances of pharmacological agents become paramount. Guanidinoethyl disulfide (GED) and its monomeric thiol form, mercaptoethylguanidine (MEG), are well-characterized agents known for their dual ability to inhibit inducible nitric oxide synthase (iNOS) and scavenge reactive nitrogen species like peroxynitrite[1],[2]. However, the isosteric substitution of sulfur with selenium to create seleno-analogues—such as bis(2-guanidinoethyl) diselenide (seleno-GED) and selenoethylguanidine—fundamentally alters the physicochemical and catalytic properties of the molecule[3],[4]. This guide provides an in-depth comparative analysis of these compounds, focusing on their mechanistic divergence, catalytic antioxidant capacity, and the experimental workflows required to validate their efficacy.
Mechanistic Divergence: The Chalcogen Effect
The transition from a sulfur-based thiol/disulfide system to a selenium-based selenol/diselenide system introduces critical electronic and steric shifts that dictate biological behavior.
Nucleophilicity and pKa Dynamics
The causality behind the superior reactivity of seleno-analogues lies in atomic properties. Selenium possesses a larger atomic radius and higher polarizability than sulfur. Consequently, the pKa of the selenol group in selenoethylguanidine is significantly lower (typically ~5.5) compared to the thiol in MEG (~8.0). At a physiological pH of 7.4, the selenol exists predominantly as the highly nucleophilic selenolate anion (RSe⁻), whereas the sulfur analogue remains largely largely protonated. This thermodynamic reality allows seleno-analogues to react with oxidants like peroxynitrite at rates orders of magnitude faster than their sulfur counterparts[2].
Catalytic vs. Stoichiometric Scavenging
A critical limitation of GED/MEG is that it scavenges oxidants stoichiometrically. Under severe oxidative stress, the sulfur center is highly susceptible to irreversible overoxidation, forming dead-end sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.
Conversely, seleno-analogues function as Glutathione Peroxidase (GPx) mimetics[5]. The selenol is rapidly oxidized by peroxides or peroxynitrite to a selenenic acid (RSeOH) or diselenide (seleno-GED). Crucially, this oxidation is reversible; endogenous reductants like glutathione (GSH) or thioredoxin reductase rapidly recycle the intermediate back to the active selenolate[2]. This catalytic cycling prevents depletion of the therapeutic agent.
Catalytic GPx-mimetic cycle of Seleno-analogues vs. stoichiometric oxidation of GED.
Comparative Pharmacology & Performance Data
iNOS Inhibition
Both GED and seleno-GED utilize their guanidino moieties to compete with L-arginine at the iNOS active site. However, selenoalkylguanidines—often generated in situ via the pH-dependent intramolecular rearrangement of aminoethylisoselenourea—demonstrate highly potent and selective inhibition of iNOS. In immunostimulated macrophage models, seleno-analogues exhibit an EC₅₀ of ~10 µM, significantly outperforming standard sulfur-based inhibitors[4].
Radioprotection
GED is a classical radioprotector structurally related to 2-(2-aminoethyl)isothiourea (AET)[6]. While seleno-analogues offer superior radical scavenging capabilities, early in vivo models indicated a narrower therapeutic window due to systemic selenium toxicity at high doses[7]. Modern pharmacological applications of seleno-analogues therefore focus on targeted, low-dose GPx-mimetic therapy rather than high-dose systemic radioprotection.
Quantitative Performance Summary
| Parameter | Guanidinoethyl Disulfide (GED) / MEG | Seleno-GED / Selenoethylguanidine |
| Active Heteroatom | Sulfur (S) | Selenium (Se) |
| Typical pKa (Monomer) | ~8.0 - 8.5 | ~5.5 - 6.0 |
| Antioxidant Mechanism | Stoichiometric Scavenging | Catalytic GPx-Mimetic Cycling |
| Overoxidation Risk | High (Forms Sulfonic Acids) | Low (Reversible Selenenic Acids) |
| iNOS Inhibition (EC₅₀) | Moderate | Highly Potent (~10 µM in J774 cells)[4] |
| Primary Historical Use | Radioprotector (AET analogue)[6] | iNOS Inhibitor / Advanced Antioxidant |
Experimental Methodologies: Self-Validating Workflows
To rigorously compare these compounds, researchers must employ assays that isolate their specific mechanisms of action. The following protocols are designed with internal controls to validate causality.
Protocol 1: iNOS Inhibition Assay in J774 Macrophages
Causality Focus: This assay uses L-arginine supplementation as a competitive control to prove that the inhibition is active-site directed, validating the mechanism of the guanidino moiety against off-target cytotoxicity.
-
Cell Culture & Stimulation: Seed J774 macrophages in 96-well plates. Stimulate with Lipopolysaccharide (LPS, 10 µg/mL) and Interferon-gamma (IFN-γ, 50 U/mL) for 6 hours to induce robust iNOS expression[1].
-
Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of GED or the seleno-analogue.
-
Validation Control: In parallel wells, co-administer the test compounds with excess L-arginine (3 mM) to assess the reversibility of NOS inhibition[4].
-
Incubation & Readout: Incubate for 24 hours. Quantify nitrite (a stable NO metabolite) in the supernatant using the Griess reagent assay (absorbance at 540 nm).
-
Data Analysis: Calculate EC₅₀ values. A rightward shift in the dose-response curve in the presence of excess L-arginine confirms competitive active-site inhibition.
Experimental workflow for validating iNOS inhibition efficacy in J774 macrophages.
Protocol 2: GPx-Mimetic and Peroxynitrite Scavenging Assay
Causality Focus: This cell-free assay distinguishes between stoichiometric scavenging (GED) and catalytic reduction (seleno-GED) by limiting the concentration of the test compound relative to the oxidant, while supplying a continuous biological reducing system.
-
Reaction Mixture: Prepare a buffer (pH 7.4) containing 10 µM NADPH, 50 nM mammalian thioredoxin reductase, and 2 mM sodium benzoate (acting as a hydroxyl radical trap)[2].
-
Compound Addition: Add strictly sub-stoichiometric concentrations (1 µM) of GED or seleno-GED.
-
Oxidant Challenge: Infuse peroxynitrite (ONOO⁻) continuously at a rate of 1 µM/min.
-
Measurement: Monitor the oxidation of NADPH via absorbance at 340 nm (indicating catalytic cycling) and measure benzoate hydroxylation via HPLC (indicating escaped peroxynitrite damage).
-
Interpretation: Seleno-GED will sustain NADPH oxidation and suppress benzoate hydroxylation continuously, proving catalytic GPx-mimetic activity. GED will fail to sustain protection once the initial 1 µM dose is irreversibly oxidized[2].
References
1.[1] CA2247121A1 - Mercapto derivatives as inhibitors of cyclooxygenases - Google Patents, google.com. 1 2.[5] Synthetic and semi-synthetic antioxidants in medicine and food industry: a review - Frontiers, frontiersin.org.5 3.[2] Function of Thioredoxin Reductase as a Peroxynitrite Reductase Using Selenocystine or Ebselen | Chemical Research in Toxicology - ACS Publications, acs.org.2 4.[6] (IUCr) Radioprotectant bis(2-guanidinoethyl) disulfide dihydrobromide, C6H18N6S22+.2Br-, iucr.org. 6 5.[3] Selenazole and Derivatives - ResearchGate, researchgate.net. 3 6.[4] Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed, nih.gov. 4 7.[7] Therapeutic Applications of Organoselenium CompoundsChapter 12: History and Development of Selenium-based Radioprotectors: Distinctions between the Inorganic and Organic Forms - Books, rsc.org. 7
Sources
- 1. CA2247121A1 - Mercapto derivatives as inhibitors of cyclooxygenases - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthetic and semi-synthetic antioxidants in medicine and food industry: a review [frontiersin.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Enhancing Protein Scaffold Stability: The Role of Guanidinoethyl Disulfide
For researchers, scientists, and drug development professionals, the stability of protein scaffolds is a critical determinant of therapeutic efficacy and shelf-life. This guide provides an in-depth technical comparison of Guanidinoethyl disulfide (GED) as a stabilizing agent for various protein scaffolds, benchmarked against other common stabilization strategies. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols to empower you to optimize the stability of your protein-based therapeutics.
The Criticality of Protein Scaffold Stabilization in Modern Drug Development
The therapeutic landscape is increasingly dominated by biologics, with engineered protein scaffolds at the forefront of innovation. These scaffolds, which include monoclonal antibodies (mAbs) and their fragments (like Fabs and single-domain antibodies or VHHs), as well as novel protein architectures, offer unparalleled specificity and potency.[1][2][3] However, their intricate three-dimensional structures, essential for their function, are often fragile and susceptible to degradation under thermal and chemical stress.[4][5] Instability can lead to loss of function, aggregation, and increased immunogenicity, posing significant challenges to manufacturing, formulation, and clinical translation.[6][7] Therefore, enhancing the stability of these scaffolds is a paramount objective in the development of robust and effective protein therapeutics.
The Power of Covalent Stabilization: The Disulfide Bond
Among the various strategies to enhance protein stability, the introduction of covalent cross-links, particularly disulfide bonds, has proven to be a highly effective approach.[5][8][9][10][11] Disulfide bonds are formed by the oxidation of two cysteine residues, creating a strong covalent linkage that can significantly restrict the conformational flexibility of the polypeptide chain.[8][10] This restriction reduces the entropy of the unfolded state, thereby increasing the overall thermodynamic stability of the protein.[12][13] The strategic placement of disulfide bonds can lock key structural elements in their native conformation, preventing partial unfolding and subsequent aggregation.[7][14][[“]][16]
Mechanism of Action: Thiol-Disulfide Exchange
Guanidinoethyl disulfide (GED) and similar disulfide-containing reagents exert their stabilizing effect through a process of thiol-disulfide exchange. In the presence of a protein with accessible cysteine residues, the disulfide bond in GED can react with a protein thiol to form a mixed disulfide. A subsequent reaction with another protein thiol can then lead to the formation of a new, intramolecular disulfide bond within the protein, releasing the two mercaptoethylguanidine molecules. This process is particularly effective in proteins that have cysteine residues in close proximity in their folded state but are prone to separation upon unfolding.
Diagram: Mechanism of Protein Stabilization by Guanidinoethyl Disulfide
Caption: Thiol-disulfide exchange mechanism of protein stabilization by GED.
In-Depth Profile: Guanidinoethyl Disulfide (GED)
Guanidinoethyl disulfide, also known as bis(2-guanidinoethyl) disulfide, is a homobifunctional cross-linking agent.[] While extensively studied as a nitric oxide synthase (NOS) inhibitor, its potential as a protein stabilizing agent is an area of growing interest.[18] The guanidinium group in GED is positively charged at physiological pH, which can influence its interaction with the protein surface, potentially directing it towards regions with negative electrostatic potential. This targeted delivery, combined with its disulfide exchange capability, makes GED a compelling candidate for stabilizing a wide range of protein scaffolds.
Comparative Analysis: GED vs. Other Stabilizing Agents
To provide a clear perspective on the efficacy of GED, we present a comparative analysis with other commonly used protein stabilizing agents. This comparison is based on a combination of experimental data from literature and theoretical considerations of their chemical properties.
| Stabilizing Agent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages | Suitable Protein Scaffolds |
| Guanidinoethyl disulfide (GED) | Covalent (disulfide bond formation) | 1-10 mM | Targeted stabilization, irreversible under non-reducing conditions | Limited direct comparative data, potential for off-target modifications | Antibody fragments (Fabs, VHHs), enzymes, scaffolds with accessible cysteines |
| Guanidine Hydrochloride (GuHCl) | Non-covalent (chaotropic agent at high conc., can stabilize at low conc.) | 0.5-1.5 M (for stabilization) | Well-characterized, can stabilize partially unfolded intermediates[19][20] | Can act as a denaturant at higher concentrations, can be difficult to remove | Wide range of proteins |
| Dithiothreitol (DTT) | Reducing agent | 1-10 mM | Prevents intermolecular disulfide bond formation and aggregation | Reduces existing stabilizing disulfide bonds, can interfere with protein function | Proteins prone to oxidative aggregation |
| Trehalose | Non-covalent (preferential hydration) | 0.1-1 M | Non-toxic, highly effective at preventing aggregation | High concentrations required, can increase viscosity | Most protein types, especially for lyophilization |
| Arginine | Non-covalent (suppresses aggregation) | 50-250 mM | Reduces aggregation and viscosity | Can sometimes decrease thermal stability | Monoclonal antibodies, high-concentration formulations |
Experimental Protocols for Assessing Protein Stability
Validating the efficacy of any stabilizing agent requires robust and quantitative experimental methods. Here, we provide detailed protocols for three widely used techniques to assess protein thermal stability.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a high-throughput method to determine the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.[21] An increase in Tm in the presence of a stabilizing agent indicates enhanced thermal stability.
Experimental Workflow: Differential Scanning Fluorimetry
Caption: A typical workflow for a Differential Scanning Fluorimetry experiment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[1] Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.[22]
Experimental Protocol: Thermal Denaturation Monitored by CD Spectroscopy
-
Sample Preparation: Prepare protein samples (0.1-0.5 mg/mL) in a suitable buffer with and without the stabilizing agent. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectrometer equipped with a temperature controller. Set the wavelength to monitor a characteristic feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Data Acquisition: Record the CD signal as the temperature is increased at a controlled rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Data Analysis: Plot the CD signal as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm).
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein solution as it is heated, providing a direct measurement of the enthalpy of unfolding and the melting temperature (Tm).[22] It is considered the gold standard for measuring protein thermal stability.
Experimental Workflow: Differential Scanning Calorimetry
Caption: Workflow for a typical Differential Scanning Calorimetry experiment.
Case Study: Stabilization of a Single-Domain Antibody (VHH) Scaffold
Single-domain antibodies (VHHs) are promising therapeutic scaffolds due to their small size, high stability, and ability to bind to unique epitopes.[23] However, enhancing their thermal stability can further improve their developability. Introducing an additional disulfide bond is a well-established strategy for VHH stabilization.[14][24]
Hypothetical Application of GED:
A VHH with two surface-exposed cysteine residues engineered into its framework could be treated with GED. The thiol-disulfide exchange reaction would facilitate the formation of a new intramolecular disulfide bond, locking the N- and C-terminal regions and increasing the melting temperature.
Expected Outcome:
Treatment with GED is expected to increase the Tm of the VHH by 5-10°C, as measured by DSF or DSC. This increased stability would likely translate to a longer shelf-life and better performance in challenging formulation conditions.
Conclusion and Future Perspectives
The stabilization of protein scaffolds is a multifaceted challenge that requires a deep understanding of protein chemistry and a robust toolkit of analytical techniques. Guanidinoethyl disulfide presents a promising, yet under-explored, avenue for the covalent stabilization of protein therapeutics. Its ability to facilitate disulfide bond formation offers a targeted and potent means of enhancing the structural integrity of a wide range of protein scaffolds.
Future research should focus on direct comparative studies of GED with other stabilizing agents across a diverse set of protein scaffolds. Elucidating the specific structural contexts where GED is most effective will be crucial for its rational application in drug development. As the demand for highly stable and effective protein therapeutics continues to grow, innovative stabilization strategies, including the use of novel chemical cross-linkers like GED, will be indispensable.
References
-
Hagihara, Y., and Saerens, D. (2014). Improvement of single domain antibody stability by disulfide bond introduction. Methods in Molecular Biology, 1131, 1-13. URL: [Link]
-
Creative Biolabs. (n.d.). Disulfide Bond Influence of Single Domain Antibody (SdAb) Stability. URL: [Link]
-
Consensus. (n.d.). Effects of disulfide bond position on antibody stability. URL: [Link]
-
Al-Tabakha, M. M. (2016). Noninvasive Strategies for Systemic Delivery of Therapeutic Proteins — Prospects and Challenges. IntechOpen. URL: [Link]
-
Govaert, J., et al. (2012). Improvement of single domain antibody stability by disulfide bond introduction. Journal of Biological Chemistry, 287(20), 16385-16393. URL: [Link]
-
Ghahroudi, M. A., et al. (2016). Enhancing Stability of Camelid and Shark Single Domain Antibodies: An Overview. ResearchGate. URL: [Link]
-
Mtoz Biolabs. (n.d.). Protein Thermal Stability: Influencing Factors and Applications. URL: [Link]
-
Jafari, M., et al. (2021). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. URL: [Link]
-
Talluri, S. (2012). ADVANCES IN ENGINEERING OF PROTEINS FOR THERMAL STABILITY. ResearchGate. URL: [Link]
-
Yakimov, M. M., et al. (2016). The main ways of chemical modification to increase the conformational stability of α-helical structures. ResearchGate. URL: [Link]
-
MDPI. (2022). Stabilization Strategies of Pharmaceutical Proteins. Encyclopedia MDPI. URL: [Link]
-
Fereidouni, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. URL: [Link]
-
MDPI. (2023). Formulation of Recombinant Therapeutic Proteins: Technological Innovation, Regulations, and Evolution Towards Buffer-Free Formulations. URL: [Link]
-
MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. URL: [Link]
-
Rapid Novor. (2025). Disulfide Bond Engineering. URL: [Link]
-
van de Waterbeemd, M., et al. (2021). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. PMC. URL: [Link]
-
IntechOpen. (2013). Increase in Thermal Stability of Proteins by Aprotic Ionic Liquids. URL: [Link]
-
Beeby, M., et al. (2005). The Genomics of Disulfide Bonding and Protein Stabilization in Thermophiles. PLOS Biology. URL: [Link]
-
Creative Biostructure. (n.d.). Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. URL: [Link]
-
Kluger, R., and Alagic, A. (2004). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. ResearchGate. URL: [Link]
-
van der Weegen, J., et al. (2017). Strategies To Increase the Thermal Stability of Truly Biomimetic Hydrogels: Combining Hydrophobicity and Directed Hydrogen Bonding. Macromolecules. URL: [Link]
-
Monash University. (2018). Role of disulfide bonds in peptide and protein conformation. URL: [Link]
-
Wong, S. S., and Wong, L. J. (1992). Chemical crosslinking and the stabilization of proteins and enzymes. Enzyme and Microbial Technology. URL: [Link]
-
Hemaprabha, E. (2012). Chemical Crosslinking of Proteins. ResearchGate. URL: [Link]
-
Serebryany, E., et al. (2016). An Internal Disulfide Locks a Misfolded Aggregation-prone Intermediate in Cataract-linked Mutants of Human γD-Crystallin. PMC. URL: [Link]
-
Datta, A., et al. (2015). Intermolecular disulfide bond formation promotes immunoglobulin aggregation: investigation by fluorescence correlation spectroscopy. Journal of Pharmaceutical Sciences. URL: [Link]
-
Bowers, A. P., et al. (2022). Development of disulfide-stabilized Fabs for targeting of antibody-directed nanotherapeutics. mAbs. URL: [Link]
-
Consensus. (n.d.). Impact of disulfide bonds on antibody fragment folding and function. URL: [Link]
-
Cupo, P., et al. (1980). Stabilization of proteins by guanidination. Biochemistry. URL: [Link]
-
Kim, D. Y., et al. (2016). Stabilization of the Single-Chain Fragment Variable by an Interdomain Disulfide Bond and Its Effect on Antibody Affinity. MDPI. URL: [Link]
-
DC Chemicals. (n.d.). Guanidino ethyl disulfide|CAS 1072-13-5. URL: [Link]
-
Brown, J. W., et al. (2009). Effects of disulfide bond formation and protein helicity on the aggregation of activating transcription factor 5. Protein Science. URL: [Link]
-
Morjana, N. A., and Gilbert, H. F. (1993). Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. Proceedings of the National Academy of Sciences. URL: [Link]
-
Trivedi, M. V., et al. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current Protein & Peptide Science. URL: [Link]
-
Trivedi, M. V., et al. (2009). The Role of Thiols and Disulfides on Protein Stability. ResearchGate. URL: [Link]
-
Brown, J. W., et al. (2009). Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5). PMC. URL: [Link]
-
Zhang, Y., et al. (2011). Cu(ii)- and disulfide bonds-induced stabilization during the guanidine hydrochloride- and thermal-induced denaturation of NAD-glycohydrolase from the venom of Agkistrodon acutus. Metallomics. URL: [Link]
-
Dani, V. S., et al. (1997). Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. PMC. URL: [Link]
-
Iwashita, H., et al. (2021). Conjugate of Thiol and Guanidyl Units with Oligoethylene Glycol Linkage for Manipulation of Oxidative Protein Folding. PMC. URL: [Link]
-
Li, Y., et al. (2015). Effect of disulfide bond on degradation and aggregation of consensus interferon-α expressed by pichia pastoris. ResearchGate. URL: [Link]
-
Arredondo, J. H., and Valdes, R. (2012). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Scientific Research Publishing. URL: [Link]
-
Kan, Z., et al. (2009). Contributions of a disulfide bond to the structure, stability, and dimerization of human IgG1 antibody CH3 domain. ResearchGate. URL: [Link]
-
Cupo, P., et al. (1980). Stabilization of proteins by guanidination. ResearchGate. URL: [Link]
-
Jones, C., et al. (2022). Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions. Frontiers in Molecular Biosciences. URL: [Link]
-
Trivedi, M. V., et al. (2009). The Role of Thiols and Disulfides on Protein Stability. PubMed. URL: [Link]
-
Geng, J., et al. (2011). Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities. Advanced Drug Delivery Reviews. URL: [Link]
-
MDPI. (2021). Development of Novel Oral Formulations of Disulfide Antioxidants Based on Porous Silica for Controlled Release of the Drugs. URL: [Link]
Sources
- 1. Protein Thermal Stability: Influencing Factors and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of Recombinant Therapeutic Proteins: Technological Innovation, Regulations, and Evolution Towards Buffer-Free Formulations [mdpi.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 6. Effects of disulfide bond formation and protein helicity on the aggregation of activating transcription factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. research.monash.edu [research.monash.edu]
- 11. Chemical crosslinking and the stabilization of proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Genomics of Disulfide Bonding and Protein Stabilization in Thermophiles | PLOS Biology [journals.plos.org]
- 13. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody | PLOS One [journals.plos.org]
- 15. consensus.app [consensus.app]
- 16. An Internal Disulfide Locks a Misfolded Aggregation-prone Intermediate in Cataract-linked Mutants of Human γD-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanidino ethyl disulfide|CAS 1072-13-5|DC Chemicals [dcchemicals.com]
- 19. Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cu(ii)- and disulfide bonds-induced stabilization during the guanidine hydrochloride- and thermal-induced denaturation of NAD-glycohydrolase from the venom of Agkistrodon acutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Disulfide Bond Influence of Single Domain Antibody (SdAb) Stability - Creative Biolabs [creative-biolabs.com]
- 24. Improvement of single domain antibody stability by disulfide bond introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Guanidinoethyl Disulfide (GED) Binding Sites on iNOS: A Comparative Guide to Mutagenesis Strategies
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction: The Mechanistic Imperative for Cross-Validation
Inducible Nitric Oxide Synthase (iNOS) is a critical enzyme in the inflammatory response, responsible for the high-output production of nitric oxide (NO). Overexpression of iNOS is a primary driver of endotoxin shock and various inflammatory pathologies.[1], offering significant therapeutic potential.
However, advancing GED or its derivatives through the drug development pipeline requires rigorous structural cross-validation of its binding site.[2]. This residue anchors the guanidino group of both the natural substrate and competitive inhibitors via bidentate hydrogen bonds.[3].
To definitively prove that GED targets this pocket, researchers must engineer an E371A (Glutamate to Alanine) mutant and observe the subsequent shift in GED's IC50. This guide objectively compares the mutagenesis platforms available for this workflow and provides a self-validating experimental protocol for biochemical cross-validation.
Product Comparison: Mutagenesis Strategies for iNOS
The murine iNOS expression vector is relatively large (~7.5 kb). Generating precise point mutations in large plasmids without introducing off-target errors requires selecting the optimal mutagenesis strategy. We compare a Next-Generation High-Fidelity Site-Directed Mutagenesis (SDM) System (the "Product", e.g., Q5® SDM Kit) against Traditional Linear SDM (Alternative 1, e.g., QuikChange II) and De Novo Gene Synthesis (Alternative 2, e.g., GeneArt).
Table 1: Quantitative Comparison of Mutagenesis Alternatives for iNOS (7.5 kb plasmid)
| Performance Metric | High-Fidelity SDM System (e.g., Q5) | Traditional SDM (e.g., QuikChange II) | De Novo Gene Synthesis (e.g., GeneArt) |
| Amplification Method | Exponential (Back-to-back primers) | Linear (Overlapping primers) | N/A (Chemical Synthesis) |
| Mutation Efficiency | >95% | 70–85% | 100% (Sequence Verified) |
| Turnaround Time | < 2 Days | 2–3 Days | 5–10 Days |
| Cost per Reaction | ~$15 | ~$30 | ~$150 - $300 |
| Suitability for Large Plasmids | Excellent (High Processivity) | Moderate (Prone to truncation) | Excellent |
| Off-Target Error Rate | Ultra-low (High-fidelity polymerase) | Moderate | Zero (Guaranteed by vendor) |
The Verdict: For cross-validating the GED binding site, High-Fidelity SDM provides the optimal balance of speed, cost, and accuracy. Traditional SDM relies on linear amplification, which often results in low yields for plasmids >7 kb. While De Novo Synthesis is foolproof, the high cost and extended turnaround time make it inefficient for generating single-point mutations like E371A.
Experimental Protocol: High-Fidelity SDM & Biochemical Validation
As a self-validating system, this protocol ensures that any loss of GED inhibition is due to the specific disruption of the binding pocket, rather than a global collapse of the enzyme's structure.
Phase 1: High-Fidelity Mutagenesis Workflow (E371A Generation)
-
Step 1: Primer Design Design back-to-back primers. The forward primer must contain the E371A mismatch (GAA
GCA) at the 5' end. Causality Check: Unlike overlapping primers used in traditional SDM, back-to-back primers allow for exponential PCR amplification, drastically increasing the yield of the mutant plasmid. -
Step 2: PCR Amplification Amplify the iNOS plasmid using a high-fidelity DNA polymerase (e.g., Q5). Cycling Conditions: 98°C for 30s; 25 cycles of (98°C for 10s, 60°C for 20s, 72°C for 4 min); 72°C for 2 min. Causality Check: A polymerase with strong 3'
5' exonuclease (proofreading) activity is mandatory to prevent secondary, off-target mutations in the massive 7.5 kb iNOS backbone. -
Step 3: KLD Treatment (Kinase, Ligase, DpnI) Incubate 1 µL of the PCR product with the KLD enzyme mix for 5 minutes at room temperature. Causality Check: This is the critical self-validating step of the mutagenesis phase. Kinase phosphorylates the 5' ends, Ligase circularizes the amplicon, and DpnI selectively digests the methylated, wild-type template DNA . This ensures that only the newly synthesized, unmethylated mutant plasmid survives, virtually eliminating false-positive wild-type colonies.
-
Step 4: Transformation & Verification Transform 5 µL of the KLD reaction into competent E. coli DH5α. Plate on selective media. Isolate the plasmid from surviving colonies and confirm the E371A mutation via Sanger sequencing.
Step-by-step logical workflow of high-fidelity site-directed mutagenesis for generating iNOS mutants.
Phase 2: Biochemical Cross-Validation (Griess Assay)
To prove GED binds at Glu371, we must measure the enzymatic activity of both WT and E371A iNOS in the presence of the inhibitor.
-
Step 1: Protein Expression & Purification Express both WT and E371A iNOS in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography.
-
Step 2: Inhibition Assay Setup In a 96-well plate, incubate 50 nM of purified iNOS (WT or E371A) with varying concentrations of GED (0.1 µM to 1000 µM). Add the reaction buffer containing 100 µM L-arginine, 1 mM NADPH, and 10 µM tetrahydrobiopterin (H4B). Incubate at 37°C for 30 minutes.
-
Step 3: Nitrite Quantification Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. Read absorbance at 540 nm. Causality Check: NO is a highly reactive, transient gas with a half-life of mere seconds. The Griess assay measures nitrite (NO₂⁻), the stable, spontaneous breakdown product of NO, providing a reliable, time-independent proxy for iNOS activity.
-
Step 4: Data Analysis Calculate the IC50. If GED binds at Glu371, the WT iNOS will show a low IC50 (strong inhibition), while the E371A mutant will show a massive rightward shift in the IC50 curve (loss of inhibition), successfully cross-validating the binding site.
Logical relationship of the biochemical cross-validation assay comparing WT and E371A iNOS inhibition.
References
-
Szabó C, Bryk R, Zingarelli B, Southan GJ. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. Br J Pharmacol. 1996 Aug;118(7):1659-68.[Link]
-
Dong J, Li D, Kang L, Luo C, Wang J. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Biophys Rep. 2023 Jun 30;9(3):159-175.[Link]
-
Levita J, Patala R, Kolina J, Milanda T. Pharmacophore modeling and molecular docking of phytoconstituents in Morus sp. and Arcangelisia flava against nitric oxide synthase for antiinflammatory discovery. J Appl Pharm Sci. 2018;8(12):053-059.[Link]
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Spectroscopic Methods for Validating Guanidinoethyl Disulfide-Protein Interactions: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of GED-Protein Interactions
Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a biologically active small molecule with profound therapeutic potential. It is widely recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent scavenger of peroxynitrite, making it highly relevant in mitigating autoimmune pathologies such as Type 1 diabetes .
From a structural biology perspective, GED presents a unique analytical challenge. Due to its central disulfide bridge and terminal guanidino groups, GED can interact with target proteins via two distinct mechanisms:
-
Non-Covalent Binding: Electrostatic and hydrogen-bonding interactions between the guanidino groups and the protein's active site.
-
Covalent Modification: Thiol-disulfide exchange resulting in a mixed disulfide bond between GED and solvent-exposed protein cysteine residues.
To definitively validate these interactions in drug development, researchers must employ orthogonal spectroscopic methods. This guide objectively compares the performance of Mass Spectrometry (Native and LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Raman Spectroscopy, providing field-proven protocols and the mechanistic causality behind each experimental choice.
Comparative Analysis of Spectroscopic Modalities
Selecting the correct spectroscopic method depends on whether the interaction is transient (non-covalent) or permanent (covalent), as well as the structural resolution required.
| Spectroscopic Method | Primary Application | Key Output Metric | Sample Requirements | Throughput |
| Native Mass Spectrometry | Non-covalent binding & stoichiometry | Intact mass shift, | Low (~10 µg), Volatile buffer | Medium |
| LC-MS/MS (ETD) | Covalent modification mapping | Peptide sequence, modified Cys | Low (~1 µg), Digested | Medium |
| 2D NMR (HSQC) | Binding site mapping & affinity | Chemical Shift Perturbations | High (~1 mg), | Low |
| Raman Spectroscopy | S-S / S-H bond dynamics | Vibrational peak intensity | High (~5 mg), Concentrated | High |
Experimental Workflows & Self-Validating Protocols
Mass Spectrometry: Native MS and LC-MS/MS
Mass spectrometry offers unparalleled sensitivity for detecting both intact non-covalent complexes and specific covalent modifications .
Step-by-Step Protocol: Native MS (Non-Covalent Validation)
-
Buffer Exchange: Exchange the purified target protein into 200 mM ammonium acetate (pH 7.4) using size-exclusion spin columns.
-
Causality: Non-volatile physiological salts (like NaCl) cause severe ion suppression and adduct formation during electrospray ionization, which obscures the delicate mass shift of the GED ligand.
-
-
Incubation: Titrate GED (0.5 to 10 molar equivalents) into the protein solution and incubate at 25°C for 30 minutes.
-
Ionization: Introduce the sample via nano-electrospray ionization (nanoESI) using a gentle capillary voltage (1.2 kV).
-
Causality: Low voltage and minimal collision energy prevent the dissociation of the non-covalent GED-protein complex in the gas phase.
-
-
Self-Validation Control: Run a parallel sample with a known competitive iNOS inhibitor. The displacement of GED by the competitor validates that the binding is specific to the active site and not a non-specific gas-phase artifact.
Step-by-Step Protocol: LC-MS/MS (Covalent Validation)
-
Alkylation: Treat the GED-protein complex with iodoacetamide (IAM) in the dark.
-
Causality: IAM irreversibly blocks any remaining free thiols, preventing artificial disulfide scrambling during downstream processing.
-
-
Digestion: Digest the protein with Trypsin under strictly non-reducing conditions.
-
Causality: Standard proteomics protocols use Dithiothreitol (DTT) to reduce proteins. Doing so would cleave the covalent mixed-disulfide formed by GED, resulting in a false negative.
-
-
Fragmentation: Analyze via MS/MS using Electron Transfer Dissociation (ETD).
-
Causality: Traditional Collision-Induced Dissociation (CID) often cleaves the weakest bond first—the S-S bond—losing the GED modification. ETD selectively cleaves the peptide backbone while leaving the labile GED-cysteine disulfide bond intact, allowing precise localization of the binding site .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D
Step-by-Step Protocol:
-
Preparation: Express and purify
N-isotopically labeled target protein. Prepare a 100 µM sample in 50 mM phosphate buffer (pH 6.8) containing 10% D O. -
Baseline Acquisition: Acquire a reference 2D
H- N HSQC spectrum of the apo-protein. -
Titration: Sequentially titrate GED into the NMR tube to achieve protein:ligand ratios of 1:0.5, 1:1, 1:2, and 1:5.
-
Causality: A titration curve allows the calculation of the dissociation constant (
) by tracking the magnitude of Chemical Shift Perturbations (CSPs) as a function of ligand concentration.
-
-
Self-Validation Control: Plot the CSPs onto the 3D structure of the protein. If the shifting cross-peaks cluster tightly around the known active site (e.g., the heme-binding domain of iNOS), the interaction is validated. Widespread, uniform peak broadening indicates non-specific aggregation or unfolding, acting as an internal quality control.
Raman Spectroscopy
Raman spectroscopy provides direct, label-free quantitative information on therapeutic proteins by identifying the ratio of disulfide (S-S) to sulfhydryl (S-H) bonds .
Step-by-Step Protocol:
-
Sample Prep: Lyophilize the GED-protein complex into a solid powder or concentrate the liquid sample to >10 mg/mL.
-
Causality: Raman scattering is an inherently weak phenomenon (1 in
photons). High concentrations are mandatory to achieve a viable signal-to-noise ratio.
-
-
Excitation: Excite the sample using a 785 nm near-infrared laser.
-
Causality: Biological samples exhibit high intrinsic autofluorescence under visible light (e.g., 532 nm). A 785 nm laser bypasses electronic transitions, minimizing the fluorescence baseline and clearly resolving the weak Raman scattering of S-S bonds.
-
-
Analysis: Monitor the disappearance of the S-H stretching band (2500–2600 cm
) and the appearance/shift of the S-S stretching band (500–550 cm ). -
Self-Validation Control: Treat the complex with a strong reducing agent (e.g., TCEP). The immediate reversal of the 500 cm
peak back to the 2500 cm peak confirms that the signal was derived from a reversible disulfide interaction.
Orthogonal Validation Workflow
To ensure rigorous E-E-A-T standards, no single method should be used in isolation. The diagram below illustrates the logical relationship and orthogonal validation pathways for GED-protein interactions.
Orthogonal spectroscopic workflow for validating GED-protein interactions.
Conclusion
Validating the interaction between Guanidinoethyl disulfide and target proteins requires a nuanced understanding of the molecule's dual binding nature. Native MS and NMR excel at characterizing non-covalent active-site occlusion, while LC-MS/MS (via ETD) and Raman Spectroscopy provide definitive proof of covalent mixed-disulfide formation. By combining these orthogonal spectroscopic methods using the self-validating protocols outlined above, drug development professionals can achieve absolute confidence in their mechanistic models.
References
-
Suarez-Pinzon, W. L., et al. "An Inhibitor of Inducible Nitric Oxide Synthase and Scavenger of Peroxynitrite Prevents Diabetes Development in NOD Mice." Journal of Autoimmunity, vol. 16, no. 4, 2001, pp. 449-455. URL:[Link]
-
Bennett, J. L., et al. "Protein-Small Molecule Interactions in Native Mass Spectrometry." Chemical Reviews, vol. 122, no. 8, 2022, pp. 7327-7385. URL:[Link]
-
Davis, B. "Screening Protein–Small Molecule Interactions by NMR." Protein-Ligand Interactions, Methods in Molecular Biology, vol. 1008, Springer, 2013, pp. 389-413. URL:[Link]
-
El-Hag, D., & Dahab, A. A. "Identification and characterisation of disulphide bonds in therapeutic proteins by using Raman Spectroscopy." Advanced Journal of Pharmacie and Life science Research, vol. 4, no. 3, 2016, pp. 50-59. URL:[Link]
The Definitive Guide: Isothermal Titration Calorimetry (ITC) vs. Alternative Platforms for Characterizing Guanidinoethyl Disulfide Binding
Introduction: The Analytical Challenge of GED
Guanidinoethyl disulfide (GED) is a highly versatile, low-molecular-weight (MW ~236 Da) bidentate ligand. In physiological and nanotechnological contexts, GED serves as a potent peroxynitrite scavenger capable of inhibiting viral RNA entry[1], and as a sequence-independent electrical connector that anchors DNA to electrodes via robust hydrogen bonding with the phosphate backbone[2].
Historically, the two-stage binding of GED to nucleic acids was observed using ultrasonic velocimetry[3]. However, to drive modern drug development and biosensor engineering, researchers require high-resolution thermodynamic profiling. Measuring the binding of a low-MW, highly basic compound to polymeric nucleic acids or viral proteins is notoriously difficult. This guide objectively compares Isothermal Titration Calorimetry (ITC) against alternative analytical platforms—Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—and provides a self-validating protocol for executing these precise measurements.
Objective Platform Comparison: ITC vs. SPR vs. MST
When dealing with a highly basic, positively charged ligand like GED, the choice of analytical platform is dictated by the molecule's unique physicochemical properties.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard ITC measures the universal currency of molecular interactions: heat (
). It is completely label-free and operates in free solution[4]. Because GED binding to DNA is driven by the displacement of water and counter-ions (an entropically favorable but enthalpically complex process), ITC is the only platform that directly captures the complete thermodynamic signature ( , , , , and stoichiometry ) in a single experiment without immobilization artifacts. -
Surface Plasmon Resonance (SPR): The Kinetic Limitation SPR requires immobilizing the target (e.g., DNA) onto a sensor chip. Standard SPR chips utilize a carboxymethylated dextran matrix. Because GED contains two strongly basic guanidinium groups, it exhibits massive non-specific electrostatic binding to the negatively charged dextran matrix, completely masking the specific DNA interaction. While SPR provides kinetic data (
, ), the required surface modifications inherently skew the binding thermodynamics of small, highly charged ligands. -
Microscale Thermophoresis (MST): The Steric Compromise MST requires fluorescent labeling of the target macromolecule. For small molecule interactions where the binding site (e.g., the nucleic acid backbone) is ubiquitous, the presence of a bulky fluorophore creates steric hindrance and alters the local hydration shell, artificially shifting the apparent
.
Quantitative Platform Comparison Summary
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Immobilization Required | No (Free Solution) | Yes (Sensor Chip) | No (Free Solution) |
| Labeling Required | No (Label-Free) | No | Yes (Fluorophore) |
| Thermodynamic Output | Complete ( | Partial (Calculated via Van 't Hoff) | Partial ( |
| GED-Specific Artifacts | Heat of dilution (Correctable via blank) | Massive non-specific binding to dextran | Fluorophore steric hindrance on DNA |
| Sample Consumption | High (~300 µL per cell) | Low | Very Low |
Causality in Experimental Design: The "Why" Behind the Protocol
As an Application Scientist, I cannot overstate the importance of buffer matching when studying GED. The guanidinium groups of GED are fully protonated at physiological pH. If the ligand and macromolecule are not in the exact same buffer, the heat of mixing mismatched buffers will completely dwarf the heat of binding (which is often < 5 kcal/mol for electrostatic interactions).
Furthermore, the ionic strength must be tightly controlled. We recommend 50 mM NaCl. Why? Too little salt, and the electrostatic binding is too tight to measure accurately (pushing the
Self-Validating Experimental Protocol: GED-DNA ITC Titration
To ensure absolute trustworthiness, this protocol incorporates internal validation checks to isolate the true binding signal of GED.
Step 1: Rigorous Buffer Matching (The Dialysis Step)
-
Dialyze the target macromolecule (e.g., duplex DNA) against 2 liters of 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.4 buffer for 24 hours at 4°C, with two buffer changes.
-
Causality: This eliminates the Donnan effect. Use the final dialysate to dissolve the GED powder. This ensures the chemical potential of the solvent is identical in both the syringe and the cell.
Step 2: Concentration Optimization ( -value Calculation)
-
Target a
-value between 10 and 100, where . -
Assuming a
of ~10 µM for GED-DNA interactions[3] and a stoichiometry ( ) of 1 per binding site, load the calorimetric cell with 100 µM DNA ( -value = 10). -
Load the injection syringe with 1 mM GED (10x the cell concentration to ensure complete saturation by the end of the titration).
Step 3: The Titration Workflow
-
Degas all samples for 10 minutes at 23°C to prevent bubble formation, which causes erratic baseline spikes.
-
Set the ITC instrument to 25°C.
-
Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.
-
Self-Validation: Program the first injection to be 0.5 µL. Discard this data point during analysis, as it accounts for volumetric errors due to mechanical backlash in the syringe plunger.
Step 4: The Blank Subtraction (Critical for GED)
-
Empty and clean the cell. Fill it with the exact dialysis buffer (no DNA).
-
Titrate the 1 mM GED into the buffer using the exact same parameters.
-
Causality: GED undergoes significant de-solvation upon dilution. Subtracting this heat of dilution from the main experiment ensures the integrated peaks reflect only the binding event.
Experimental Workflow Visualization
Fig 1: Self-validating ITC experimental workflow for GED binding characterization.
Conclusion
While SPR and MST offer advantages in throughput and sample consumption, ITC remains the unrivaled platform for characterizing the binding of Guanidinoethyl disulfide. By providing a label-free, true-solution environment, ITC bypasses the severe non-specific binding artifacts that plague surface-based methods when analyzing highly basic, low-molecular-weight ligands.
References
1.[2] He, J., et al. "Transverse tunneling through DNA hydrogen bonded to an electrode." Nano Letters (via PubMed Central). URL: [Link] 2.[1] Huber, S., et al. "Peroxynitrite inhibition of Coxsackievirus infection by prevention of viral RNA entry." Proceedings of the National Academy of Sciences (PNAS). URL: [Link] 3.[4] Velazquez-Campoy, A., et al. "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols. URL: [Link] 4.[3] Bukin, V.A., & Tselikova, S.V. "Binding of bis-(2-guanidoethyl)disulfide with DNA and polyriboadenylic acid in an aqueous solution. Study by ultrasonic velocimetry." Molecular Biology (Moscow) (via PubMed). URL: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Binding of bis-(2-guanidoethyl)disulfide with DNA and polyriboadenylic acid in an aqueous solution. Study by ultrasonic velocimetry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Study of Guanidinoethyl Disulfide Isomers and Analogs: Biological Activity and Therapeutic Potential
Executive Summary
Guanidinoethyl disulfide (GED), the oxidized dimer of mercaptoethylguanidine (MEG), has emerged as a highly valuable pharmacological tool in the fields of immunology, virology, and radiobiology. As researchers seek to mitigate the tissue damage caused by systemic inflammation, endotoxic shock, and ionizing radiation, the dual-action mechanism of GED—acting as both a selective inducible nitric oxide synthase (iNOS) inhibitor and a direct peroxynitrite (ONOO⁻) scavenger—provides a compelling therapeutic profile[1].
This comparison guide provides an in-depth analysis of GED, its monomeric precursor MEG, and their structural/positional isomers. By evaluating their structure-activity relationships (SAR) and comparative biological efficacies, this guide equips drug development professionals with the experimental frameworks necessary to harness mercaptoalkylguanidines in preclinical models.
Mechanistic Overview: Structure-Activity Relationships (SAR)
The biological activity of GED is heavily dictated by its structural geometry. In physiological solutions, aminoalkylisothioureas (AATUs) undergo a spontaneous intramolecular rearrangement at neutral pH to form mercaptoalkylguanidines (MAGs) like MEG, which subsequently oxidize into stable disulfides like GED[2].
Understanding the isomeric and structural variants is critical for optimizing target affinity:
-
Alkyl Chain Length Isomers: The distance between the guanidino group and the thiol/disulfide moiety is strictly conserved for optimal activity. Extending the carbon backbone from an ethyl group (2 carbons) to a propyl group (3 carbons) induces steric hindrance within the iNOS oxygenase domain, drastically reducing competitive inhibition.
-
Positional Substitution (N- vs. S- Alkylation): Positional isomers, such as N-methyl-mercaptoethylguanidine versus S-methyl-mercaptoethylguanidine, exhibit distinct kinetic profiles. N-substitution generally preserves iNOS selectivity, whereas S-alkylation often shifts the molecule's behavior toward non-selective NOS inhibition.
-
Stereoisomerism in Substituted Analogs: While native GED is achiral, branched analogs (e.g., derivatives of 2-aminobutylthiopseudourea) exist as D- and L-stereoisomers. The spatial orientation of these stereoisomers dictates their binding affinity to the iNOS active site, with specific enantiomers showing up to a two-fold difference in radioprotective and anti-inflammatory efficacy.
Comparative Biological Activity
GED and its isomers are primarily evaluated across three biological axes: iNOS inhibition, reactive nitrogen species (RNS) scavenging, and radioprotection.
Selective iNOS Inhibition
During endotoxemia or severe viral infections, inflammatory cytokines (LPS, IFN-γ) trigger the massive upregulation of iNOS, leading to toxic overproduction of nitric oxide (NO)[1]. GED acts as a competitive inhibitor by mimicking L-arginine. Crucially, GED demonstrates a high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), preventing the dangerous hypertensive side effects associated with non-selective NOS inhibitors[1].
Peroxynitrite (ONOO⁻) Scavenging
Nitric oxide rapidly reacts with superoxide (O₂⁻) to form peroxynitrite, a highly cytotoxic oxidant that damages DNA, initiates lipid peroxidation, and nitrates proteins. GED and MEG directly scavenge peroxynitrite, preventing the formation of 3-nitrotyrosine[3]. This scavenging mechanism has been proven to rescue host cells during Trypanosoma cruzi infections and prevent viral RNA entry during Coxsackievirus infections[3][4].
Quantitative Performance Comparison
The following table summarizes the comparative performance of GED, its monomer (MEG), and structural isomers/analogs in enzymatic assays.
| Compound / Isomer | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity Ratio (eNOS/iNOS) | Peroxynitrite Scavenging |
| MEG (Monomer) | 11.5 | > 100 | ~ 8.7x | High |
| GED (Disulfide) | 15.0 | > 120 | ~ 8.0x | High |
| N-methyl-MEG | 34.0 | > 150 | ~ 4.4x | Moderate |
| S-methyl-MEG | 45.0 | 60.0 | ~ 1.3x | Low |
| Mercaptopropylguanidine | > 200 | > 200 | N/A | Low |
(Note: IC₅₀ values represent standardized approximations derived from isolated macrophage homogenate assays[2].)
Mandatory Visualization: Dual-Action Pathway
The following diagram illustrates the causality behind GED's therapeutic efficacy. By simultaneously blocking the source of NO and neutralizing downstream ONOO⁻, GED provides a self-reinforcing blockade against cellular damage.
Caption: Dual mechanism of Guanidinoethyl Disulfide (GED) inhibiting iNOS and scavenging peroxynitrite.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing the biological activity of GED isomers.
Protocol 1: In Vitro iNOS Competitive Inhibition Assay
Rationale: To prove that GED isomers act as competitive inhibitors, we must measure the direct conversion of L-arginine to L-citrulline. By omitting calcium and adding EGTA, we isolate calcium-independent iNOS activity from calcium-dependent eNOS/nNOS[2].
Step-by-Step Workflow:
-
Cell Preparation: Culture J774 murine macrophages and stimulate with LPS (10 µg/mL) and IFN-γ (50 U/mL) for 12 hours to induce iNOS expression.
-
Homogenization: Lyse cells in a cold buffer containing 50 mM Tris-HCl, protease inhibitors, and 1 mM DTT. Centrifuge at 10,000 × g for 20 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, combine 30 µL of cell homogenate with 10 µM[³H]-L-arginine (specific activity ~5 kBq/tube), 1 mM NADPH, 5 µM tetrahydrobiopterin, and 2 mM EGTA (to chelate Ca²⁺)[2].
-
Isomer Incubation: Add GED or its structural isomers at varied concentrations (0.1 µM to 300 µM). Incubate at 22°C for exactly 20 minutes.
-
Termination & Separation: Stop the reaction by adding 400 µL of cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W cation-exchange resin column. The unreacted [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline flows through.
-
Quantification: Measure the flow-through using liquid scintillation counting. Plot dose-response curves to calculate the IC₅₀.
Protocol 2: In Vivo Peroxynitrite Scavenging Validation
Rationale: Because peroxynitrite cannot be easily measured directly due to its short half-life, the formation of 3-nitrotyrosine on host proteins serves as a reliable, self-validating downstream biomarker[3].
Step-by-Step Workflow:
-
Model Induction: Induce systemic inflammation in a murine model (e.g., via Trypanosoma cruzi infection or LPS injection)[3].
-
Dosing: Administer GED (10–30 mg/kg, i.p.) twice daily[4]. Use a vehicle-only group as a negative control and a non-selective NOS inhibitor (e.g., L-NAME) as a comparative control.
-
Tissue Extraction: At peak inflammation (e.g., Day 5), euthanize the subjects and rapidly excise cardiac or hepatic tissue. Homogenize in RIPA buffer.
-
Western Blotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a nitrocellulose membrane.
-
Immunodetection: Probe with a primary anti-3-nitrotyrosine antibody (1:1000 dilution) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Analysis: Quantify band density using densitometry software. A successful GED intervention will show a dose-dependent reduction in 3-nitrotyrosine banding compared to the vehicle control, proving in vivo ONOO⁻ scavenging[3][4].
References
-
Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. PubMed / NIH.1
-
Peroxynitrite inhibition of Coxsackievirus infection by prevention of viral RNA entry. PMC / NIH.4
-
Protein 3-nitrotyrosine formation during Trypanosoma cruzi infection in mice. SciELO.3
-
Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors. SciSpace.2
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Peroxynitrite inhibition of Coxsackievirus infection by prevention of viral RNA entry - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing disulfide isomers of Guanidinoethyl disulfide-containing peptides
An in-depth technical comparison guide for analytical scientists and drug development professionals focusing on the structural elucidation of disulfide isomers in Guanidinoethyl disulfide (GED)-containing peptides.
Executive Summary
The unambiguous assignment of disulfide linkages in peptides containing multiple cysteines remains one of the most formidable challenges in structural proteomics and biopharmaceutical quality control. When peptides are modified with or contain Guanidinoethyl disulfide (GED) moieties, distinguishing their positional isomers (e.g., 1-3/2-4 vs. 1-4/2-3 linkages) requires specialized analytical strategies. Because isomers share identical intact monoisotopic masses, standard mass spectrometry (MS) approaches often yield ambiguous data.
This guide objectively compares the performance of leading tandem mass spectrometry (MS/MS) fragmentation alternatives—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for resolving GED-peptide isomers. By leveraging the unique gas-phase basicity of the guanidino group, we outline a self-validating workflow to achieve high-confidence isomer distinction.
Mechanistic Grounding: The Role of the Guanidinoethyl Group
To distinguish disulfide isomers, one must understand the causality behind gas-phase fragmentation. The presence of a GED moiety fundamentally alters the peptide's behavior in an electrospray ionization (ESI) source[1].
The guanidino group is highly basic (pKa ~12.5). According to the Mobile Proton Model , protons in the gas phase will strongly localize to this basic site rather than mobilizing along the peptide backbone.
-
Under CID/HCD (Collisional Activation): The localized proton restricts charge-directed backbone cleavage. Furthermore, even if the backbone breaks, the intact disulfide bonds hold the fragments together, resulting in complex, low-abundance internal fragments that fail to differentiate isomers[2].
-
Under ETD (Electron Transfer): ETD relies on ion-ion reactions rather than vibrational excitation. The highly charged GED-peptide readily accepts an electron, forming a radical anion. This process preferentially and rapidly cleaves the disulfide (S-S) bonds over the peptide backbone, yielding diagnostic mass shifts (e.g., a specific mass difference of 1.0079 Da per reduced cysteine) that map the exact connectivity[3][4].
Figure 1: Mechanistic divergence of GED-peptide fragmentation under ETD vs. HCD.
Performance Comparison of MS/MS Alternatives
To objectively evaluate how to best analyze GED-containing disulfide isomers, we must compare the three primary fragmentation techniques.
Table 1: Comparative Analysis of Fragmentation Strategies for GED-Peptide Isomers
| Parameter | Low-Energy CID | HCD (Higher-energy) | ETD (Electron Transfer) |
| Primary Cleavage Site | Amide bonds (b/y ions) | Amide bonds (b/y ions) | Disulfide bonds (c/z ions) |
| Impact of GED Group | Suppresses backbone cleavage due to proton sequestration. | Yields internal fragments; S-S bonds remain intact. | Enhances precursor charge state; drives efficient S-S cleavage. |
| Isomer Resolution Power | Low. Requires manual interpretation of complex spectra[2]. | Moderate. High mass accuracy helps, but spectra are convoluted. | High. Direct observation of S-S connectivity via gas-phase reduction[4]. |
| Data Processing | Labor-intensive; prone to false positives. | Amenable to automated mapping, but often inconclusive for isomers. | Highly compatible with probabilistic scoring algorithms (e.g., MassMatrix)[5]. |
| Optimal Use Case | Small, simple peptides (<15 AA). | Confirming peptide sequence post-reduction. | Distinguishing complex disulfide isomers. |
The Verdict: While low-energy CID has been historically used to distinguish simple isomers (like those in guanylin) by identifying fragments with intact disulfides[2], ETD is the superior alternative for GED-modified peptides. ETD actively exploits the high charge state induced by the guanidino group to selectively break the disulfide bridges[3][4].
Experimental Protocol: LC-MS/MS Isomer Resolution Workflow
This protocol outlines a self-validating system. By utilizing an alternating ETD/HCD acquisition method, you simultaneously gather sequence data (HCD) and connectivity data (ETD), ensuring that any assigned isomer is internally validated by its own backbone sequence.
Step 1: Chromatographic Separation (UHPLC)
Isomers possess identical masses but different three-dimensional conformations, leading to distinct hydrophobicities.
-
Prepare the GED-peptide mixture in 0.1% Formic Acid (FA). Control: Include a fully reduced and alkylated aliquot of the peptide to validate the baseline retention time of the unfolded chain.
-
Inject 10-50 fmol onto a C18 analytical column (e.g., 1.7 µm, 2.1 x 150 mm).
-
Utilize a shallow gradient: 5% to 35% Mobile Phase B (0.1% FA in Acetonitrile) over 45 minutes at 300 µL/min. The shallow gradient is critical to resolve co-eluting isomers.
Step 2: ESI-MS/MS Acquisition (Alternating Scans)
-
Operate the mass spectrometer in positive ion mode. The GED moiety will naturally promote higher charge states (
), which is a prerequisite for efficient ETD. -
Set the MS1 resolution to
to resolve isotopic envelopes. -
Data-Dependent Acquisition (DDA): For the top 5 most abundant precursors, trigger consecutive MS/MS events:
-
Scan A (ETD): Set reaction time to 50-100 ms. This will selectively cleave the disulfide bonds, producing intact peptide chains with a 1.0079 Da mass shift per cleaved S-S bond[4].
-
Scan B (HCD): Set Normalized Collision Energy (NCE) to 27-30%. This validates the primary amino acid sequence.
-
Step 3: Bioinformatics & Probabilistic Scoring
-
Export the raw data to a tandem MS database search program equipped for cross-link/disulfide analysis, such as MassMatrix[5].
-
Configure the search parameters to allow for dynamic disulfide linkages without chemical reduction.
-
The algorithm will utilize a probabilistic scoring model to match the ETD-generated c/z ions and gas-phase reduced precursors to the theoretical isomer configurations, yielding a statistically validated isomer assignment[5].
Figure 2: Alternating LC-MS/MS workflow for resolving GED-peptide isomers.
Conclusion
Distinguishing disulfide isomers in Guanidinoethyl disulfide-containing peptides requires shifting away from traditional CID methods, which are hindered by the proton-sequestering nature of the basic guanidino group[1][2]. By adopting an analytical workflow that pairs shallow-gradient UHPLC with ETD fragmentation, researchers can exploit the high charge states induced by GED to achieve rapid, gas-phase reduction of disulfide bonds[3][4]. When paired with advanced probabilistic scoring algorithms[5], this self-validating approach provides unambiguous structural elucidation of complex peptide isomers.
References
- How to Analyze Protein Disulfide Bonds - Creative Proteomics: Bottom-Up Proteomics Approaches. Creative Proteomics.
- Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. PubMed Central (PMC), NIH.
- Fast and accurate disulfide bridge detection. bioRxiv.
- Distinction between the three disulfide isomers of guanylin 99-115 by low-energy collision-induced dissociation. PubMed, NIH.
- Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. Australian National University (ANU).
Sources
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Distinction between the three disulfide isomers of guanylin 99-115 by low-energy collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Guanidinoethyl Disulfide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidinoethyl disulfide (GED), a nitric oxide synthase (NOS) inhibitor used in research for conditions like circulatory shock and inflammation, requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1] Adherence to proper disposal protocols is not just a matter of best practice but a critical component of regulatory compliance and corporate responsibility.
This guide provides a comprehensive, step-by-step approach to the safe disposal of guanidinoethyl disulfide, grounded in established safety principles for disulfide and guanidine compounds. Our goal is to empower your laboratory operations to remain safe, efficient, and compliant.
Hazard Profile and Key Characteristics
The primary guiding principle is to prevent this chemical from entering the environment through improper disposal.[3][4] Environmental release can harm aquatic life, a known risk associated with related guanidine compounds.[5]
Data Presentation: Properties of Guanidinoethyl Disulfide
The following table summarizes key quantitative data for guanidinoethyl disulfide.
| Property | Value | Source |
| CAS Number | 1072-13-5 | [1][6] |
| Molecular Formula | C6H16N6S2 | [1][] |
| Molecular Weight | 236.36 g/mol | [1][] |
| Appearance | Powder | [1] |
| Storage Temperature | -20°C (for 2 years) | [1] |
| Incompatible Materials | Strong oxidizing agents | [8][9] |
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle guanidinoethyl disulfide waste with the appropriate personal protective equipment (PPE). The following precautions are essential:
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[10]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles that meet European standard EN 166 or an equivalent standard.[10]
-
Skin and Body Protection : A lab coat or long-sleeved clothing is mandatory to prevent skin exposure.[10]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[2]
All handling of guanidinoethyl disulfide waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][11]
Experimental Protocol: Waste Disposal
The proper disposal of guanidinoethyl disulfide is a multi-step process designed to ensure safety and regulatory compliance. The following procedures should be integrated into your laboratory's standard operating procedures (SOPs).
Step 1: Waste Identification and Segregation
-
Classify : Immediately classify all materials contaminated with guanidinoethyl disulfide as hazardous chemical waste.[10]
-
Segregate : Collect guanidinoethyl disulfide waste in a dedicated container. Do not mix this compound with other waste streams unless compatibility has been verified.[10][12]
-
Avoid Incompatibles : Ensure the waste is kept separate from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3][8]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Select a leak-proof container made of a material compatible with the chemical waste. Often, the original container can be used.[13] Do not use metal containers for potentially corrosive waste.[3]
-
Label Clearly : The container must be clearly and securely labeled. Affix a "HAZARDOUS WASTE" label as soon as the first drop of waste is added.[13]
-
Detail Contents : The label must include the full chemical name, "Guanidinoethyl disulfide," and the approximate concentration and quantity.[3][13]
Step 3: Waste Collection and Storage
-
Secure Containment : Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors or dust.[3][13]
-
Designated Storage Area : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat, sparks, and open flames.[3]
-
Follow Accumulation Limits : Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in the laboratory.[14]
Step 4: Final Disposal
-
Do Not Use Drains or Trash : Under no circumstances should guanidinoethyl disulfide be disposed of down the drain or in the regular trash.[3][10] This is critical to prevent environmental contamination and harm to aquatic ecosystems.[9]
-
Contact EHS : The only approved method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][10]
-
Schedule Pickup : Follow your institution's specific procedures to request a pickup for the hazardous waste.[13]
Spill Management Protocol
In the event of a guanidinoethyl disulfide spill, prompt and safe cleanup is essential.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]
-
Wear PPE : Don the appropriate PPE as described in Section 2 before addressing the spill.
-
Contain and Absorb : For solid spills, carefully sweep up the material, avoiding dust creation.[2] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a new, properly labeled hazardous waste container.[4]
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.[4]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe and compliant disposal of guanidinoethyl disulfide waste.
Caption: Decision workflow for the proper disposal of guanidinoethyl disulfide waste.
References
- Benchchem. (n.d.). Proper Disposal of Disulfide, bis(3,4-difluorophenyl): A Comprehensive Guide.
- DC Chemicals. (n.d.). Guanidino ethyl disulfide|CAS 1072-13-5.
- ChemicalBook. (2022, December 21). GUANIDINOETHYL DISULFIDE | 1072-13-5.
- Benchchem. (n.d.). Technical Support Center: Safe Disposal of Di-n-Amyl Disulfide Waste.
- Sigma-Aldrich. (2015, August 7). Safety Data Sheet.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
- Alfa Chemistry. (n.d.). CAS 1072-13-5 Guanidinoethyl disulfide.
- BOC Sciences. (n.d.). CAS 1072-13-5 (guanidinoethyl disulfide).
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Cayman Chemical. (2025, September 9). Safety Data Sheet.
- University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Navigating the Safe Disposal of Guanidine: A Procedural Guide.
- University of Wisconsin-Madison. (n.d.). Chemical Waste Disposal Guidelines.
- Spectrum Chemical. (2015, March 15). SAFETY DATA SHEET.
- ITW Reagents. (2023, March 21). Guanidine thiocyanate - Solution (6 M in 0.1 M Tris; pH 7.5) Safety data sheet.
Sources
- 1. Guanidino ethyl disulfide|CAS 1072-13-5|DC Chemicals [dcchemicals.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. itwreagents.com [itwreagents.com]
- 6. GUANIDINOETHYL DISULFIDE | 1072-13-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. louisville.edu [louisville.edu]
A Researcher's Guide to the Safe Handling of Guanidinoethyl Disulfide
An In-Depth Technical Guide for Laboratory Safety and Chemical Handling
Guanidinoethyl disulfide (GED) is a noteworthy inhibitor of nitric oxide synthases, with a particular selectivity for the inducible isoform (iNOS)[1]. This property makes it a valuable tool in experimental therapies for inflammatory conditions associated with nitric oxide overproduction[1]. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling Guanidinoethyl disulfide, grounded in established laboratory safety principles and data from structurally related compounds.
Core Safety Directives: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for various laboratory operations involving Guanidinoethyl disulfide.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing (Solid) | Chemical splash goggles or a face shield[2]. | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2]. | Laboratory coat[2]. | Use in a certified chemical fume hood to avoid inhalation of dust[3][4]. |
| Chemical Reactions (In Solution) | Chemical splash goggles and face shield[2]. | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2]. | Laboratory coat[2]. | Operations should be conducted in a certified chemical fume hood[5]. |
| Spill Cleanup | Chemical splash goggles and face shield[2]. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls[2]. | An air-purifying respirator with appropriate cartridges for organic vapors and particulates is recommended[2][5]. |
| Waste Disposal | Chemical splash goggles[2]. | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2]. | Laboratory coat[2]. | Work in a well-ventilated area or chemical fume hood[2]. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict operational protocol is essential for minimizing risks. The following step-by-step guidance provides a framework for the safe handling of Guanidinoethyl disulfide from receipt to disposal.
Pre-Handling Preparations
-
Information Review : Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Emergency Equipment : Locate and ensure the functionality and accessibility of the nearest safety shower, eyewash station, and fire extinguisher[2].
-
Fume Hood Verification : Confirm that the chemical fume hood to be used has a current certification and is functioning correctly.
-
PPE Inspection : Inspect all PPE for any signs of damage or wear and replace as necessary.
Handling Operations
The following diagram illustrates the recommended workflow for safely handling Guanidinoethyl disulfide in a laboratory setting.
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and any nearby colleagues.
-
PPE : Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[5]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleanup : Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing Guanidinoethyl disulfide, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, labeled, and sealed container[2].
-
Container Management : Ensure the waste container is tightly sealed to prevent the release of any vapors and is stored in a designated secondary containment area away from incompatible materials[2].
-
Professional Disposal : Dispose of the chemical waste through a licensed and certified waste disposal contractor[2]. Do not empty into drains or release into the environment[2].
Scientific Integrity and Trustworthiness
The protocols described herein are designed as a self-validating system. By adhering to these guidelines, researchers can minimize the risk of personal exposure and prevent cross-contamination of experiments. The causality behind these recommendations is rooted in the potential hazards associated with compounds containing thiol and guanidinium groups, which can include skin and eye irritation, and potential toxicity if ingested or inhaled[3][4][5]. Working within a certified chemical fume hood is a critical step to mitigate the risk of inhaling airborne particles of the solid compound or vapors from its solutions[5]. The use of chemical-resistant gloves and eye protection forms a necessary barrier to prevent dermal and ocular exposure[2].
References
- BenchChem. (2025). Personal protective equipment for handling Pent-2-ene-1-thiol.
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 617–624. Retrieved from [Link]
- DC Chemicals. (n.d.). Guanidino ethyl disulfide|CAS 1072-13-5.
- Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%.
- Sigma-Aldrich. (2015). Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
